molecular formula C6H11FO5 B12391886 2-Deoxy-2-fluoro-D-glucose-13C,d7

2-Deoxy-2-fluoro-D-glucose-13C,d7

Cat. No.: B12391886
M. Wt: 195.15 g/mol
InChI Key: AOYNUTHNTBLRMT-VVZLUFAVSA-N
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Description

2-Deoxy-2-fluoro-D-glucose-13C,d7 is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 195.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

195.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI Key

AOYNUTHNTBLRMT-VVZLUFAVSA-N

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Intracellular Journey of a Glucose Mimic: A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C,d7 Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the fundamental mechanism governing the cellular uptake of 2-Deoxy-2-fluoro-D-glucose (2-FDG), including its isotopically labeled variant, 2-Deoxy-2-fluoro-D-glucose-13C,d7. The isotopic labeling with Carbon-13 and deuterium does not alter the core biological transport and metabolic processes. This guide provides a detailed overview of the transport proteins, enzymatic activity, and regulatory signaling pathways that dictate the intracellular accumulation of this widely used glucose analog. Furthermore, it offers detailed experimental protocols for quantifying its uptake and presents comparative data to contextualize uptake rates across different cell types.

Core Mechanism of 2-FDG Uptake and Intracellular Trapping

The uptake of 2-FDG is a multi-step process that effectively mimics the initial stages of glucose metabolism, leading to its accumulation within metabolically active cells. This "metabolic trapping" is the cornerstone of its utility in biomedical imaging and research.

  • Transport Across the Cell Membrane: As a structural analog of glucose, 2-FDG is transported across the plasma membrane by the same family of facilitative glucose transporters (GLUTs) that transport glucose.[1][2] The GLUT1 transporter is a primary mediator of 2-FDG uptake, particularly in various cancer cells where its expression is often upregulated.[1][3] This transport is an energy-independent, facilitated diffusion process, driven by the concentration gradient of 2-FDG across the membrane.[1]

  • Intracellular Phosphorylation: Once inside the cell, 2-FDG is recognized by the enzyme hexokinase (HK), which catalyzes the phosphorylation of glucose in the first step of glycolysis.[4][5] Hexokinase transfers a phosphate group from ATP to the 6th carbon of 2-FDG, forming 2-FDG-6-phosphate (2-FDG-6-P).[4][5]

  • Metabolic Trapping: The crucial difference between glucose and 2-FDG lies in the substitution of the hydroxyl group at the C-2 position with a fluorine atom. This modification prevents the subsequent enzymatic step in glycolysis, which is the isomerization of glucose-6-phosphate to fructose-6-phosphate by phosphoglucose isomerase.[4] Consequently, 2-FDG-6-P cannot be further metabolized and, due to its negative charge, is unable to diffuse back across the cell membrane.[5] This results in the progressive intracellular accumulation of 2-FDG-6-P. The overall uptake is therefore dependent on the activity of both glucose transporters and hexokinases.[5]

Quantitative Data on 2-FDG Uptake

The rate of 2-FDG uptake varies significantly among different cell lines and is influenced by factors such as the expression levels of GLUT transporters, hexokinase activity, and experimental conditions like glucose availability and oxygen levels (hypoxia).[6] The following tables summarize quantitative data from various studies to provide a comparative overview.

Cell LineCell TypeKey Quantitative FindingReference
MDA-MB-231 Triple-Negative Breast CancerNormalized ¹⁸F-FDG uptake was significantly lower than in HEK293T cells (P<0.05).[7]
HEK293T Fetal Kidney (Non-Malignant)Normalized ¹⁸F-FDG uptake was significantly higher than in MDA-MB-231 cancer cells.[7]
A549 Non-Small Cell Lung CancerTreatment with 120 mmol/L gemcitabine decreased SUVmax by 12.37 ± 7.33%.[3]
HTB 63 Melanoma4-hour anoxia increased ³H-FDG uptake by 42.7% ± 10% over basal conditions.[6]
HTB 77 IP3 Ovarian Carcinoma4-hour anoxia increased ³H-FDG uptake by 63.3% ± 13.7% over basal conditions.[6]
MCF7 Breast Cancer (ER+)Hypoxic conditions (0% oxygen) led to a >2-fold increase in ³H-FDG uptake (2.53 ± 0.79; P < 0.005).
H1299 Non-Small Cell Lung CancerRadiation-induced giant cells showed significantly increased [¹⁸F]FDG uptake (P < 0.0001) compared to non-irradiated cells.[2]

Note: Direct comparison of absolute values between studies can be challenging due to variations in experimental protocols, units, and normalization methods. The data presented here highlights the relative differences and trends observed.

Regulatory Signaling Pathways

The cellular machinery responsible for 2-FDG uptake is tightly regulated by intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism and, consequently, 2-FDG uptake.

Activation of the PI3K/Akt pathway, often triggered by growth factors or oncogenic mutations, promotes 2-FDG uptake through several mechanisms:

  • Increased GLUT1 Expression: Akt can promote the transcription of the SLC2A1 gene, which encodes the GLUT1 transporter.

  • GLUT1 Trafficking: Activated Akt facilitates the translocation of GLUT1 transporters from intracellular vesicles to the plasma membrane, thereby increasing the number of functional transporters at the cell surface. This process can be mediated by the inhibition of proteins like thioredoxin-interacting protein (TXNIP), which is known to promote GLUT1 endocytosis.

Below is a diagram illustrating the PI3K/Akt pathway's influence on GLUT1.

PI3K_Akt_GLUT1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates GLUT1_mem GLUT1 FDG_in 2-FDG-6-P (Trapped) GLUT1_mem->FDG_in Phosphorylation (Hexokinase) PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates TXNIP TXNIP Akt->TXNIP Inhibits GLUT1_vesicle GLUT1 Vesicle mTORC1->GLUT1_vesicle Promotes Transcription TXNIP->GLUT1_mem Promotes Endocytosis GLUT1_vesicle->GLUT1_mem Translocation FDG_out 2-FDG FDG_out->GLUT1_mem Transport

Caption: The PI3K/Akt pathway promotes 2-FDG uptake via GLUT1.

Experimental Protocols

Accurate quantification of 2-FDG uptake is critical for research in metabolism, oncology, and drug development. Below are detailed methodologies for key experiments.

In Vitro 2-FDG Uptake Assay (Radiolabeled)

This protocol describes a typical procedure for measuring the uptake of radiolabeled 2-FDG (e.g., ³H-FDG or ¹⁸F-FDG) in cultured cells.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well plates).

  • Complete culture medium.

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer or Phosphate-Buffered Saline (PBS).

  • Radiolabeled 2-FDG (e.g., ³H-FDG or ¹⁸F-FDG).

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail (for ³H) or a gamma counter (for ¹⁸F).

  • BCA or Bradford protein assay reagents.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Glucose Starvation (Fasting): Gently aspirate the culture medium. Wash the cells once with warm, glucose-free KRH buffer. Add 500 µL of glucose-free KRH buffer to each well and incubate for 1-2 hours at 37°C. This step depletes intracellular glucose stores and enhances tracer uptake.

  • Initiate Uptake: Remove the starvation buffer. Add 500 µL of KRH buffer containing the radiolabeled 2-FDG (e.g., 1 µCi/mL) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure uptake is in the linear range.

  • Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS per well. This removes extracellular tracer.

  • Cell Lysis: Add 200-500 µL of cell lysis buffer to each well. Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Quantification:

    • For ³H-FDG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • For ¹⁸F-FDG: Measure the radioactivity of the lysate directly using a gamma counter.

  • Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration in each well using a BCA or Bradford assay.

  • Data Analysis: Express the 2-FDG uptake as CPM per microgram of protein (CPM/µg protein) or as a percentage of the administered activity.

Experimental_Workflow A 1. Seed Cells in 24-well plate B 2. Glucose Starvation (1-2h in glucose-free buffer) A->B C 3. Initiate Uptake (Add radiolabeled 2-FDG) B->C D 4. Incubate (37°C, 15-60 min) C->D E 5. Terminate & Wash (3x with ice-cold PBS) D->E F 6. Lyse Cells (e.g., NaOH/SDS buffer) E->F G 7. Quantify Radioactivity (Scintillation or Gamma Counter) F->G H 8. Normalize to Protein (BCA or Bradford Assay) F->H I 9. Analyze Data (CPM/µg protein) G->I H->I

Caption: Workflow for an in vitro radiolabeled 2-FDG uptake assay.

Hexokinase Activity Assay

This assay measures the activity of hexokinase in cell lysates, providing complementary data to uptake studies. It is a coupled enzymatic assay.

Principle: Hexokinase (HK) phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the hexokinase activity.

Materials:

  • Cell lysate prepared in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Assay Buffer: e.g., 50 mM Triethanolamine, pH 7.6.

  • Reagents:

    • D-Glucose solution.

    • ATP solution.

    • MgCl₂ solution.

    • NADP⁺ solution.

    • Glucose-6-phosphate dehydrogenase (G6PDH) enzyme.

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing or sonicating cell pellets in a cold reaction buffer. Centrifuge to remove debris and use the supernatant for the assay. Determine the protein concentration of the lysate.

  • Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, D-glucose, ATP, MgCl₂, and NADP⁺.

  • Blank Measurement: Add the cell lysate to the reaction mixture. Incubate for a few minutes to achieve temperature equilibrium (e.g., 25°C or 30°C) and measure the baseline absorbance at 340 nm to account for any background reactions.

  • Initiate Reaction: Start the reaction by adding G6PDH to the cuvette/well and mix immediately.

  • Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every minute for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of NADPH production.

    • Express hexokinase activity in Units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

The uptake of this compound is a robust and well-characterized process fundamentally linked to cellular glucose metabolism. It is mediated by GLUT transporters and initiated into the metabolic pathway by hexokinase, leading to its intracellular entrapment as 2-FDG-6-phosphate. The efficiency of this uptake is dynamically regulated by key signaling pathways such as the PI3K/Akt axis, which is frequently dysregulated in disease states like cancer. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for researchers employing 2-FDG to investigate cellular metabolism, evaluate therapeutic responses, and develop novel diagnostic and therapeutic strategies.

References

Technical Guide: Synthesis and Purification of 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and purification of 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇ is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a crucial radiotracer for positron emission tomography (PET) in clinical oncology. The stable-isotope labeled analogue, 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇ ([¹³C₆,d₇]FDG), serves as an essential internal standard for quantitative analyses in pharmacokinetic studies and metabolic research. Its synthesis involves a multi-step process starting from appropriately labeled monosaccharides, followed by stereoselective fluorination and deprotection. This guide details a representative synthetic route and purification protocol for producing high-purity [¹³C₆,d₇]FDG.

I. Synthetic Pathway Overview

The synthesis of [¹³C₆,d₇]FDG is a multi-step process that begins with the commercially available D-Glucose-¹³C₆,d₇. This starting material is first converted into a protected mannose triflate intermediate. This intermediate then undergoes nucleophilic substitution with a fluoride source, followed by deprotection to yield the final product. The overall workflow is designed to control stereochemistry and maximize yield.

A D-Glucose-¹³C₆,d₇ B Intermediate 1: Tetra-O-acetyl-β-D-glucopyranose-¹³C₆,d₇ A->B Acetylation (Ac₂O, Pyridine) C Intermediate 2: 1,3,4,6-Tetra-O-acetyl-α-D-mannopyranose-¹³C₆,d₇ B->C Epimerization D Intermediate 3: 1,3,4,6-Tetra-O-acetyl-2-O-triflyl-β-D-mannopyranose-¹³C₆,d₇ (Mannose Triflate) C->D Triflation (Tf₂O, Pyridine) E Intermediate 4: 2-Deoxy-2-fluoro-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose-¹³C₆,d₇ D->E Fluorination (TBAF) F Final Product: 2-Deoxy-2-fluoro-D-glucose-¹³C₆,d₇ E->F Deprotection (Base Hydrolysis)

Figure 1: Synthetic workflow for [¹³C₆,d₇]FDG production.

II. Experimental Protocols

A. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-triflyl-β-D-mannopyranose-¹³C₆,d₇ (Mannose Triflate Intermediate)
  • Acetylation: D-Glucose-¹³C₆,d₇ (1.0 eq) is dissolved in anhydrous pyridine. Acetic anhydride (5.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours.

  • Epimerization: The acetylated glucose intermediate is then processed to induce epimerization at the C2 position, yielding the mannose configuration.

  • Triflation: The resulting 1,3,4,6-Tetra-O-acetyl-α-D-mannopyranose-¹³C₆,d₇ (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -10 °C. Anhydrous pyridine (1.5 eq) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). The reaction is monitored by TLC until completion (typically 1-2 hours).

  • Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude mannose triflate intermediate.

B. Fluorination and Deprotection
  • Fluorination: The crude mannose triflate intermediate is dissolved in anhydrous acetonitrile. Tetrabutylammonium fluoride (TBAF, 3.0 eq) is added, and the mixture is heated to 70 °C for 4 hours.

  • Deprotection (Hydrolysis): After cooling, the solvent is evaporated. The residue is dissolved in a solution of sodium methoxide in methanol and stirred for 2 hours at room temperature for deacetylation.

  • Neutralization and Work-up: The reaction is neutralized using an ion-exchange resin. The resin is filtered off, and the filtrate is concentrated in vacuo to yield the crude [¹³C₆,d₇]FDG.

III. Purification Protocol

Purification of the crude product is critical to remove unreacted reagents, byproducts, and any epimers. A two-step process involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is employed.

Crude Crude [¹³C₆,d₇]FDG (from Deprotection) SPE Step 1: Solid-Phase Extraction (SPE) (C18 and Alumina Cartridges) Crude->SPE Fraction1 SPE Eluate (Enriched Product) SPE->Fraction1 Elution with CH₃CN/H₂O Waste Waste Streams (Salts, Byproducts) SPE->Waste Reagents & Salts HPLC Step 2: Preparative HPLC (Amine-based column) Fraction1->HPLC PureProduct Purified [¹³C₆,d₇]FDG (>99% Purity) HPLC->PureProduct Collect Peak HPLC->Waste Impurities

Figure 2: Two-step purification workflow for [¹³C₆,d₇]FDG.
A. Solid-Phase Extraction (SPE)

  • The crude product is dissolved in a minimal amount of water.

  • The solution is passed through a C18 SPE cartridge to remove non-polar impurities.

  • The eluate is then passed through an alumina (Al₂O₃) cartridge to remove any remaining fluoride ions.

  • The cartridge is washed with deionized water, and the combined aqueous fractions containing the product are collected.

B. Preparative High-Performance Liquid Chromatography (HPLC)
  • The enriched product from SPE is concentrated and injected into a preparative HPLC system.

  • The fractions corresponding to the main product peak are collected.

  • The collected fractions are pooled, and the solvent is removed via lyophilization to yield the final product as a white solid.

IV. Data and Characterization

The following tables summarize representative data for the synthesis and characterization of [¹³C₆,d₇]FDG.

Table 1: Reaction Yields and Product Purity
StageProductTypical Yield (%)Purity after Stage (%)
TriflationMannose Triflate Intermediate85-90>95 (Crude)
FluorinationAcetylated [¹³C₆,d₇]FDG60-70~80 (Crude)
DeprotectionCrude [¹³C₆,d₇]FDG95-99~75
PurificationFinal [¹³C₆,d₇]FDG80-90 (from HPLC)>99
Table 2: HPLC Purification Parameters
ParameterValue
Column Shodex Asahipak NH2P-50 4E
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 10.0 mL/min
Detection Refractive Index (RI)
Retention Time ~15 minutes
Table 3: Final Product Characterization
AnalysisSpecification
Appearance White to off-white solid
Chemical Purity (HPLC) ≥ 99%
Isotopic Purity (¹³C) ≥ 98%
Isotopic Purity (²H) ≥ 98%
Mass Spectrometry (ESI-MS) m/z consistent with [M+Na]⁺
¹⁹F NMR δ consistent with 2-fluoro-D-glucose

The Metabolic Journey of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 2-Deoxy-2-fluoro-D-glucose fully labeled with Carbon-13 and Deuterium (2-FDG-¹³C₆,d₇) in mammalian cells. While this specific isotopic tracer is less commonly documented than its radioactive counterpart, [¹⁸F]FDG, its metabolic pathway is presumed to be identical. This document synthesizes the established metabolic transformations of 2-FDG with detailed, adaptable protocols for stable isotope tracing studies, empowering researchers to quantitatively probe glucose analog metabolism.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog widely utilized in biomedical research and clinical diagnostics, most notably in Positron Emission Tomography (PET) to visualize glucose uptake. The substitution of the hydroxyl group at the C-2 position with fluorine alters its metabolism, leading to intracellular accumulation. The use of a stable isotope-labeled version, such as 2-FDG-¹³C₆,d₇, allows for detailed metabolic flux analysis using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a non-radioactive method to trace its fate.[1]

Core Metabolic Pathway

Upon entering the mammalian cell via glucose transporters (GLUTs), 2-FDG-¹³C₆,d₇ is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate-¹³C₆,d₇ (2-FDG-6-P-¹³C₆,d₇).[2] Due to the fluorine at the C-2 position, this phosphorylated form cannot be readily isomerized by phosphoglucose isomerase, effectively trapping it within the cell and inhibiting its entry into the downstream glycolytic pathway.[2]

However, metabolism is not completely halted at this step. Further enzymatic conversions can occur, leading to a number of downstream metabolites. The primary alternative pathway involves the epimerization of 2-FDG-6-P to 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P).[3][4] Further metabolic steps can lead to the formation of bisphosphate and nucleotide-sugar derivatives.[5]

Metabolic_Fate_of_2FDG cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2FDG_13C_d7_ext 2-FDG-¹³C₆,d₇ 2FDG_13C_d7_int 2-FDG-¹³C₆,d₇ 2FDG_6P 2-FDG-6-P-¹³C₆,d₇ 2FDG_13C_d7_int->2FDG_6P Hexokinase FDM_6P FDM-6-P-¹³C₆,d₇ 2FDG_6P->FDM_6P Epimerase 2FDG_1P 2-FDG-1-P-¹³C₆,d₇ 2FDG_6P->2FDG_1P Phosphoglucomutase (presumed) 2FDG_1_6_BP 2-FDG-1,6-BP-¹³C₆,d₇ 2FDG_6P->2FDG_1_6_BP Phosphofructokinase (presumed) Glycolysis Glycolysis Blocked 2FDG_6P->Glycolysis UDP_FDG UDP-FDG-¹³C₆,d₇ 2FDG_1P->UDP_FDG UTP:glucose-1-phosphate uridylyltransferase Experimental_Workflow Incubation 2. Overnight Incubation (Standard Medium) Medium_Exchange 3. Medium Exchange (Wash with PBS) Incubation->Medium_Exchange Labeling 4. Labeling with 2-FDG-¹³C₆,d₇ Medium Medium_Exchange->Labeling Quenching 5. Quench Metabolism (Ice-cold NH₄AcO) Labeling->Quenching Time Course (1-24h) Extraction 6. Metabolite Extraction (80% Methanol) Quenching->Extraction Centrifugation 7. Centrifugation Extraction->Centrifugation Drying 8. Drying & Storage Centrifugation->Drying Analysis 9. Analysis (LC-MS / NMR) Drying->Analysis

References

Commercial Availability and Research Applications of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and research applications of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇. This stable isotope-labeled analog of glucose is a valuable tool for researchers studying glucose metabolism and cellular bioenergetics, particularly in the context of cancer and metabolic diseases. Its use in techniques such as metabolic flux analysis (MFA) provides a powerful method for elucidating the intricate workings of metabolic pathways.

Commercial Availability and Technical Specifications

2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ is available from several specialized chemical suppliers catering to the research community. The table below summarizes the key quantitative data for this compound, compiled from various supplier specifications. Researchers are advised to consult the certificate of analysis from their chosen supplier for lot-specific information.

ParameterSpecificationSupplier(s)
Chemical Formula ¹³C₆H₄D₇FO₅MedChemExpress, Omicron Biochemicals, Inc.
Molecular Weight 195.15 g/mol MedChemExpress
Purity ≥98%MedChemExpress, Chem-Impex
Isotopic Enrichment ≥98%MedChemExpress
Solubility 10 mM in DMSOImmunomart
Appearance White to off-white powderChem-Impex
Storage Store at 0 - 8 °CChem-Impex

Mechanism of Action: A Glycolysis Inhibitor

2-Deoxy-2-fluoro-D-glucose (2-FDG) acts as a competitive inhibitor of glucose metabolism.[1] Its mechanism of action involves several key steps:

  • Cellular Uptake: 2-FDG is transported into cells via glucose transporters (GLUTs).[2]

  • Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P).[2][3]

  • Metabolic Trapping: Unlike glucose-6-phosphate, 2-FDG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[2][3] This leads to the intracellular accumulation of 2-FDG-6P.[4]

  • Inhibition of Glycolysis: The accumulation of 2-FDG-6P inhibits both hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway at its initial stages.[1]

This "metabolic trap" is the basis for the use of radiolabeled 2-FDG ([¹⁸F]FDG) in positron emission tomography (PET) to visualize areas of high glucose uptake, such as in cancerous tumors.[5] The stable isotope-labeled version, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇, allows for non-radioactive tracing of glucose uptake and metabolism in various research settings.

Experimental Protocols

In Vitro Cell Culture and ¹³C Metabolic Flux Analysis (MFA)

This protocol outlines a general procedure for using ¹³C-labeled glucose analogs to study metabolic flux in cultured cells.

1. Cell Culture and Media Preparation:

  • Culture cells of interest to the desired confluence in standard growth medium.
  • Prepare a specialized culture medium for the labeling experiment. This medium should be identical to the standard growth medium but with unlabeled glucose replaced by 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ at the desired concentration.

2. Isotope Labeling:

  • Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.
  • Replace the standard medium with the ¹³C- and d-labeled medium.
  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, leading to isotopic steady state.[6] The optimal incubation time should be determined empirically for each cell line and experimental condition.

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS.
  • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.[7]
  • Derivatize the dried metabolites to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Alternatively, resuspend the extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

5. Mass Spectrometry Analysis:

  • Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites.
  • The mass shifts due to the incorporation of ¹³C and deuterium will provide information on the metabolic pathways utilized by the cells.

6. Data Analysis and Flux Calculation:

  • Use specialized software to analyze the mass spectrometry data and calculate the relative or absolute metabolic fluxes through different pathways.

In Vivo Studies in Animal Models

For in vivo experiments, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ can be administered to animal models to trace glucose metabolism in various tissues.

1. Animal Preparation and Acclimatization:

  • Acclimate the animals to the experimental conditions.
  • Fast the animals overnight to deplete glycogen stores and enhance the uptake of the labeled glucose.

2. Administration of Labeled Compound:

  • Dissolve 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a sterile, biocompatible vehicle.
  • Administer the compound to the animals, typically via intravenous or intraperitoneal injection.

3. Tissue Collection:

  • At predetermined time points after administration, euthanize the animals and rapidly collect tissues of interest.
  • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

4. Metabolite Extraction and Analysis:

  • Homogenize the frozen tissues in a cold extraction solvent.
  • Follow the procedures for metabolite extraction, sample preparation, and mass spectrometry analysis as described for the in vitro protocol.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic fate of 2-Deoxy-2-fluoro-D-glucose and a typical experimental workflow for its use in research.

glycolysis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose / 2-FDG-¹³C,d₇ Glucose_in Glucose / 2-FDG-¹³C,d₇ Glucose->Glucose_in GLUT G6P Glucose-6-P / 2-FDG-6-P-¹³C,d₇ Glucose_in->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-P G6P->F6P Phosphoglucose Isomerase Inhibition Metabolic Block G6P->Inhibition F16BP Fructose-1,6-BP F6P->F16BP Glycolysis Further Glycolysis F16BP->Glycolysis

Caption: Metabolic fate of 2-Deoxy-2-fluoro-D-glucose (2-FDG) in the glycolytic pathway.

experimental_workflow start Start: Cell Culture / Animal Model labeling Administer 2-FDG-¹³C,d₇ start->labeling incubation Incubation / Time Course labeling->incubation sampling Cell Lysis / Tissue Collection incubation->sampling extraction Metabolite Extraction sampling->extraction analysis Mass Spectrometry (GC-MS / LC-MS) extraction->analysis data Data Analysis & Flux Calculation analysis->data end End: Metabolic Flux Map data->end

Caption: A typical experimental workflow for using 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

Impact on Signaling Pathways

Beyond its direct role in glycolysis, 2-deoxy-D-glucose (2-DG) has been shown to influence cellular signaling pathways, which may also apply to its fluorinated and isotopically labeled analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest that 2-DG can activate the Akt signaling pathway, potentially as a cellular stress response.[8] However, other reports indicate that under certain conditions, 2-DG can downregulate Akt phosphorylation, contributing to its anti-cancer effects.[9] The precise impact of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ on this pathway likely depends on the specific cell type and experimental context.

PI3K_Akt_pathway FDG 2-FDG-¹³C,d₇ Glycolysis_Inhibition Glycolysis Inhibition FDG->Glycolysis_Inhibition Cellular_Stress Cellular Stress Glycolysis_Inhibition->Cellular_Stress PI3K PI3K Cellular_Stress->PI3K Modulation Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response

Caption: Potential influence of 2-FDG on the PI3K/Akt signaling pathway.

References

Biological stability and storage conditions for 2-Deoxy-2-fluoro-D-glucose-13C,d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Stability and Storage of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. Its isotopically labeled versions, including 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇, are valuable tools in metabolic research and drug development, often used as internal standards in mass spectrometry-based assays. The stability of this compound is a critical factor for its effective use. This guide will cover its chemical stability, biological fate (metabolism), and the optimal conditions for its storage.

Chemical Stability and Storage Conditions

The chemical stability of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ can be inferred from the data available for 2-Deoxy-2-fluoro-D-glucose and its radiolabeled counterpart, [¹⁸F]FDG.

Recommended Storage

Based on safety data sheets and supplier recommendations for analogous compounds, the following storage conditions are advised to maintain the integrity of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇:

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.[1] For short-term use, some suppliers ship the product at room temperature.[2]

  • Atmosphere: Store in a tightly closed container, protected from moisture.[1] For optimal stability, especially for long-term storage, storing under an inert gas like argon or nitrogen is recommended.[1]

  • Form: The compound is typically supplied as a solid (powder).[3] In this form, it is generally more stable than in solution.

Table 1: Recommended Storage Conditions for 2-Deoxy-2-fluoro-D-glucose Analogues

ParameterRecommendationRationale
Form Solid (lyophilized powder)Increased stability compared to solutions.
Temperature 2-8°C (Refrigerated)Slows down potential degradation processes.
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen)Protects from moisture and oxidation.[1]
Light Protect from lightA general precaution for complex organic molecules.
Physicochemical Stability of [¹⁸F]FDG

Studies on the radiolabeled analogue, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), provide valuable insights into the molecule's stability. The primary concern for [¹⁸F]FDG is radiolytic decomposition. However, the underlying chemical stability is relevant. Studies have shown that [¹⁸F]FDG is physicochemically and microbiologically stable for up to 10 hours at room temperature (15-30°C).[4][5][6]

Table 2: Physicochemical Stability Data for [¹⁸F]FDG at Room Temperature

Time (hours)pHRadiochemical Purity (%)
0 5.5 - 7.5> 95
2 5.5 - 7.5> 95
4 5.5 - 7.5> 95
6 5.5 - 7.5> 95
8 5.5 - 7.5> 95
10 5.5 - 7.5> 95

Data extrapolated from stability studies on [¹⁸F]FDG.[4][5][6]

Biological Stability and Metabolic Pathways

The "biological stability" of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a biological system is primarily determined by its metabolic fate. As a glucose analog, FDG is taken up by cells via glucose transporters.[7][8]

Cellular Uptake and Phosphorylation

Once inside the cell, FDG is a substrate for hexokinase, which phosphorylates it to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P).[7][8] This phosphorylated form is then trapped within the cell as it cannot be readily metabolized further in the glycolytic pathway or transported back out of the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FDG_ext 2-Deoxy-2-fluoro-D-glucose (FDG) GLUT Glucose Transporter (GLUT) FDG_ext->GLUT FDG_int FDG FDG6P FDG-6-Phosphate (FDG-6-P) FDG_int->FDG6P Hexokinase Metabolites Further Metabolites FDG6P->Metabolites Further Metabolism (e.g., UDP-FDG) GLUT->FDG_int

Caption: Cellular uptake and initial metabolism of 2-Deoxy-2-fluoro-D-glucose.
Further Metabolism

While FDG-6-P is not a substrate for glucose-6-phosphate isomerase and thus does not proceed through glycolysis, some further metabolism can occur. Studies have identified other metabolites such as 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG (UDP-FDG) in plant models.[9][10] In animal tissues, the formation of 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated derivatives has also been reported.[8][11]

Experimental Protocols

Detailed experimental protocols for stability testing of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ are not available. However, the methodology used for [¹⁸F]FDG can be adapted.

Protocol for Physicochemical Stability Assessment

This protocol is based on the quality control and stability studies performed on [¹⁸F]FDG.

  • Sample Preparation: Prepare solutions of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Storage Conditions: Aliquot the solution into separate sterile vials and store them under different conditions (e.g., 2-8°C, room temperature, elevated temperature).

  • Time Points: At specified time points (e.g., 0, 2, 4, 6, 8, 10, 24 hours), remove a vial from each storage condition for analysis.

  • Analysis:

    • Appearance: Visually inspect the solution for any changes in color or for the presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometer for the labeled compound) to determine the purity of the compound and identify any degradation products.

      • Column: A suitable reversed-phase or normal-phase column.

      • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water and acetonitrile).

      • Detection: Mass spectrometry to monitor the parent compound and potential degradants.

  • Data Evaluation: Compare the results from the different time points and storage conditions to the initial (time 0) sample to determine the stability of the compound.

Start Prepare Solution of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ Store Store at Different Conditions (Temp, Time) Start->Store Analyze Analyze at Time Points Store->Analyze Visual Visual Inspection Analyze->Visual Physical pH pH Measurement Analyze->pH Chemical HPLC HPLC-MS Analysis Analyze->HPLC Purity Evaluate Evaluate Stability Data Visual->Evaluate pH->Evaluate HPLC->Evaluate

Caption: General experimental workflow for stability testing.

Conclusion

While direct stability data for 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ is limited, a comprehensive understanding of its stability and handling can be derived from its analogues. The compound is expected to be stable as a solid when stored under refrigerated, dry, and inert conditions. In biological systems, it is taken up by cells and phosphorylated, which represents its primary metabolic fate and a key aspect of its "biological stability." For researchers and drug development professionals, adhering to the recommended storage and handling procedures is crucial for ensuring the integrity of this important research tool. The experimental protocols outlined provide a framework for in-house stability verification.

References

Unveiling the Subtleties: A Technical Comparison of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and FDG

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Glucose Analogs: Distinguishing 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ from FDG for Advanced Research and Drug Development

This technical guide provides an in-depth comparison of two critical glucose analogs, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), for researchers, scientists, and drug development professionals. While structurally similar, their isotopic labeling dictates their distinct applications in metabolic research and clinical diagnostics. This document elucidates their core differences, presents key quantitative data, outlines detailed experimental protocols, and visualizes the pertinent biochemical pathways and experimental workflows.

Core Distinctions: Isotopic Labeling and Application

The fundamental difference between 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ and FDG lies in their isotopic composition, which in turn defines their scientific utility.

  • FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose): This molecule is labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F). This radioactive property makes FDG a cornerstone of Positron Emission Tomography (PET) imaging.[1] In clinical and preclinical settings, FDG is administered to visualize areas of high glucose uptake, a hallmark of many cancers and inflammatory processes.[1]

  • 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇: This analog is labeled with stable, non-radioactive isotopes: carbon-13 (¹³C) and deuterium (d, or ²H).[2] This labeling makes it an ideal tracer for metabolic flux analysis (MFA) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] It allows for the precise quantification of metabolic pathways and is a valuable tool in drug development for understanding how therapeutics affect cellular metabolism.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of both compounds, facilitating a direct comparison for experimental design and application.

Property2-Deoxy-2-fluoro-D-glucose-¹³C,d₇FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose)
Molecular Weight 195.15 g/mol [2]181.15 g/mol
Isotopic Label ¹³C, d (²H)¹⁸F
Radioactivity Non-radioactiveRadioactive (Positron emitter)
Purity ≥97% (NMR)Radiochemical purity ≥95%
Primary Application Metabolic Flux Analysis (MFA), Internal Standard (LC-MS)[2][3]Positron Emission Tomography (PET) Imaging[1]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)PET Scanner

Signaling Pathways and Cellular Fate

Both molecules exploit the same initial cellular machinery for glucose uptake and metabolism. The following diagram illustrates the key signaling pathway involved.

Glucose_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane Glucose_Analog Glucose Analog (FDG or ¹³C,d₇-FDG) GLUT1 GLUT1 Transporter Glucose_Analog->GLUT1 Transport Intracellular_Analog Intracellular Glucose Analog GLUT1->Intracellular_Analog Hexokinase Hexokinase Intracellular_Analog->Hexokinase Phosphorylation Phosphorylated_Analog Glucose Analog-6-Phosphate Hexokinase->Phosphorylated_Analog Metabolic_Trapping Metabolic Trapping Phosphorylated_Analog->Metabolic_Trapping Further_Metabolism_Blocked Further Glycolysis Blocked Phosphorylated_Analog->Further_Metabolism_Blocked

Cellular uptake and metabolic trapping of glucose analogs.

As glucose analogs, both FDG and its stable isotope-labeled counterpart are transported into cells primarily via glucose transporters (GLUTs), with GLUT1 being a key player in many cell types. Once inside the cell, they are phosphorylated by the enzyme hexokinase to form their respective 6-phosphate esters.[1] This phosphorylation traps the molecules within the cell, as the added phosphate group prevents them from being transported back out through the GLUT transporters.[1] Crucially, the fluorine atom at the C-2 position prevents further metabolism through the glycolytic pathway.[1] This metabolic trapping is the principle behind the accumulation of these tracers in metabolically active cells.

Experimental Protocols

In Vivo FDG-PET Imaging in Oncology (Rodent Model)

Objective: To visualize and quantify glucose uptake in tumors.

Materials:

  • FDG solution for injection

  • Anesthetizing agent (e.g., isoflurane)

  • PET/CT scanner

  • Animal handling equipment

Methodology:

  • Animal Preparation: Fast the animal for 6-8 hours to reduce background glucose levels. Anesthetize the animal using isoflurane.

  • FDG Administration: Administer a known activity of FDG (typically 5-10 MBq) via intravenous injection (e.g., tail vein).

  • Uptake Phase: Allow for a 60-minute uptake period, during which the animal should be kept warm to prevent brown fat activation.

  • Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a PET scan (typically 10-20 minutes).

  • Data Analysis: Reconstruct the PET images and co-register them with the CT images. Tumor uptake can be quantified using Standardized Uptake Values (SUVs).

In Vitro Metabolic Flux Analysis using 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

Objective: To quantify the flux through the glycolytic pathway in cultured cells.

Materials:

  • Cell culture medium

  • 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

  • Cultured cells of interest

  • Quenching solution (e.g., cold methanol)

  • Extraction solution (e.g., methanol/water)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer.

  • Metabolism Quenching: Rapidly quench metabolism by adding a cold quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using an appropriate extraction solvent.

  • LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to measure the abundance of ¹³C and deuterium-labeled 2-Deoxy-2-fluoro-D-glucose-6-phosphate and other relevant metabolites.

  • Flux Calculation: Use the isotopic labeling patterns to calculate the metabolic flux through the glycolytic pathway using specialized software.

Experimental Workflow Comparison

The following diagram illustrates the distinct experimental workflows for FDG and 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇.

Experimental_Workflows cluster_FDG FDG (¹⁸F) Workflow cluster_13C_d7 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ Workflow FDG_Start Start: In Vivo Model (e.g., Mouse) FDG_Inject Intravenous Injection of FDG FDG_Start->FDG_Inject FDG_Uptake Uptake Period (Metabolic Trapping) FDG_Inject->FDG_Uptake FDG_Scan PET/CT Imaging FDG_Uptake->FDG_Scan FDG_End Output: 3D Image of Glucose Uptake FDG_Scan->FDG_End 13C_Start Start: In Vitro Model (e.g., Cell Culture) 13C_Incubate Incubation with Labeled Glucose Analog 13C_Start->13C_Incubate 13C_Quench Quench Metabolism & Extract Metabolites 13C_Incubate->13C_Quench 13C_Analyze LC-MS/MS or NMR Analysis 13C_Quench->13C_Analyze 13C_End Output: Quantitative Metabolic Flux Data 13C_Analyze->13C_End

Comparative experimental workflows for FDG and its stable isotope-labeled analog.

Conclusion

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Deoxy-2-fluoro-D-glucose-13C,d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of 2-Deoxy-2-fluoro-D-glucose-13C,d7. This isotopically labeled compound is a valuable tool in metabolic research and drug development. While the stable isotopic labels (Carbon-13 and Deuterium-7) do not impart radioactivity, the inherent chemical properties of the parent molecule, 2-Deoxy-2-fluoro-D-glucose (2-FDG), necessitate careful handling and disposal procedures.

Chemical and Physical Properties

This compound is a synthetic glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine, and specific carbon and hydrogen atoms are replaced with their stable isotopes, 13C and deuterium, respectively. These isotopic labels allow the molecule to be traced and distinguished in metabolic studies using techniques like mass spectrometry. The fundamental chemical and biological properties are dictated by the parent 2-FDG molecule.

Table 1: Physical and Chemical Properties of 2-Deoxy-2-fluoro-D-glucose

PropertyValueSource(s)
Molecular FormulaC6H11FO5[1][2]
Molecular Weight182.15 g/mol [1][2]
AppearanceWhite to pale brown solid/powder[3][4]
Melting Point146 - 147 °C[4]
SolubilitySoluble in water (10 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml).[2]
Storage TemperatureRecommended at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture.[1][2]

Hazard Identification and Safety Precautions

While not classified as a hazardous substance by all suppliers, 2-Deoxy-2-fluoro-D-glucose can cause skin, eye, and respiratory tract irritation.[5][6] The stable isotopic labeling with 13C and d7 does not alter the chemical reactivity or toxicity of the molecule.

Table 2: Hazard Identification and GHS Classifications for 2-Deoxy-2-fluoro-D-glucose

HazardGHS ClassificationPrecautionary StatementsSource(s)
Skin IrritationWarningH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationWarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Respiratory IrritationWarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or glasses with side shields.[1][7]

  • Hand Protection: Compatible protective gloves (e.g., nitrile rubber).[1][7]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.[1][7]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[1][7]

Biological Effects and Mechanism of Action

2-Deoxy-2-fluoro-D-glucose is a glucose analog that is taken up by cells through glucose transporters (GLUTs).[8][9] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P).[9][10] Unlike glucose-6-phosphate, FDG-6-P cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[8][9] This leads to the inhibition of glycolysis and subsequent ATP depletion.[11][12]

2-FDG Signaling Pathway Cellular Uptake and Glycolysis Inhibition by 2-FDG cluster_extracellular Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT Uptake Glucose->GLUT 2-FDG This compound 2-FDG->GLUT Uptake 2-FDG->GLUT G6P Glucose-6-Phosphate GLUT->G6P Phosphorylation GLUT->G6P Hexokinase FDG6P 2-FDG-6-Phosphate GLUT->FDG6P Phosphorylation GLUT->FDG6P Hexokinase Hexokinase Hexokinase Glycolysis Glycolysis G6P->Glycolysis FDG6P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Inhibition leads to

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Protocols

Handling and Storage

General Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, or spray.[7]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Protect from light and moisture.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • For long-term storage, -20°C is recommended.[2]

Handling and Storage Workflow Safe Handling and Storage Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_Area Work in a Ventilated Area Don_PPE->Work_Area Handle_Compound Handle Compound with Care Work_Area->Handle_Compound Store_Compound Store in a Tightly Sealed Container Handle_Compound->Store_Compound Storage_Conditions Cool, Dry, Dark, and Ventilated Store_Compound->Storage_Conditions End End Storage_Conditions->End

Caption: A logical workflow for the safe handling and storage of the compound.

First Aid Measures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][5]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage or spillage if safe to do so.

    • Contact environmental health and safety personnel.

Disposal

As this compound is a non-radioactive, chemically stable compound, its disposal should follow standard procedures for chemical waste. The stable isotopic labels do not necessitate special disposal considerations beyond those for the parent compound.[]

Disposal Protocol:

  • Segregation: Collect waste containing this compound separately from other laboratory waste. Do not mix with incompatible chemicals.

  • Containerization: Use a clearly labeled, leak-proof container for solid and liquid waste. The label should include the chemical name and any associated hazards.

  • Disposal Route: Dispose of as chemical waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for chemical waste disposal.[][14]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste.

Disposal Workflow Chemical Waste Disposal Workflow Start Start Segregate_Waste Segregate Chemical Waste Start->Segregate_Waste Label_Container Use a Labeled, Leak-Proof Container Segregate_Waste->Label_Container Contact_EHS Contact Environmental Health & Safety Label_Container->Contact_EHS Dispose_Waste Dispose According to Regulations Contact_EHS->Dispose_Waste Decontaminate_Container Decontaminate Empty Containers Dispose_Waste->Decontaminate_Container End End Decontaminate_Container->End

Caption: A step-by-step workflow for the proper disposal of chemical waste.

Quantitative Toxicity Data

The acute toxicity of 2-Deoxy-2-fluoro-D-glucose has been studied in animal models. The isotopic labeling is not expected to alter these toxicological properties.

Table 3: Acute Toxicity of 2-Deoxy-D-glucose

TestSpeciesRouteLD50Source(s)
LD50MouseOral>8000 mg/kg[15]
LD50RatOral>8000 mg/kg[15]
LD50MouseIntravenous8000 mg/kg[15]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of your institution's environmental health and safety department. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

The Genesis of a Metabolic Revolution: A Technical Guide to the Historical Development of Stable Isotope-Labeled Glucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of stable isotope-labeled glucose analogs, pivotal tools that have revolutionized our understanding of metabolism. From the pioneering work with deuterium to the sophisticated applications of carbon-13, this document details the key scientific milestones, experimental methodologies, and the evolution of our understanding of metabolic pathways.

A Historical Overview: From Dynamic State to Metabolic Flux

The concept of a static, "wear and tear" view of metabolism was shattered in the 1930s by the groundbreaking work of Rudolf Schoenheimer and David Rittenberg . Their pioneering use of stable isotopes, initially deuterium (²H), revealed that body constituents are in a constant state of flux. This discovery laid the foundation for the use of isotopic tracers to follow the intricate paths of molecules in biological systems.

The early focus was on labeling various compounds with deuterium to trace their metabolic fate. However, the post-war era saw a surge in the availability and use of other stable isotopes, notably carbon-13 (¹³C), which became instrumental in probing the backbone of metabolic pathways.

Harland G. Wood was a key figure in the application of ¹³C as a tracer. His work in the 1930s and 1940s demonstrated that heterotrophic organisms, including animals and bacteria, could fix carbon dioxide, a finding that reshaped the understanding of cellular metabolism.

The development of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy , was intrinsically linked to the advancement of stable isotope tracers. These technologies provided the means to detect and quantify the incorporation of stable isotopes into metabolites with increasing precision, paving the way for quantitative metabolic flux analysis.

Key Milestones in the Development and Application of Stable Isotope-Labeled Glucose Analogs:

Era Key Developments Key Researchers/Contributors Significance
1930s-1940s Pioneering use of deuterium (²H) as a tracer to demonstrate the dynamic state of body constituents.Rudolf Schoenheimer, David RittenbergOverturned the "wear and tear" theory of metabolism and established the principle of isotopic tracing.
1940s-1950s Introduction and application of carbon-13 (¹³C) as a metabolic tracer.Harland G. WoodDemonstrated CO₂ fixation in heterotrophic organisms, expanding the known scope of metabolic reactions.
1970s Development of GC-MS methods for the analysis of ¹³C-labeled metabolites, enabling more precise quantification of isotopic enrichment.Multiple research groupsFacilitated the transition from qualitative tracing to quantitative metabolic flux analysis.
1980s-Present Refinement of NMR and MS techniques for in vivo metabolic studies using stable isotope-labeled glucose.Numerous researchersEnabled non-invasive, real-time monitoring of metabolic pathways in living organisms, including humans.

Synthesis of Key Stable Isotope-Labeled Glucose Analogs

The ability to chemically synthesize glucose molecules with specific isotopic labels was a critical enabler for metabolic research. Below are summaries of early synthetic approaches for key analogs.

Table 1: Early Synthesis of Stable Isotope-Labeled Glucose Analogs

Analog Isotope Typical Starting Material Key Reagents/Conditions Reported Yield Reference
[1-¹³C]Glucose¹³CD-ArabinoseK¹³CN, H₂/Pd-BaSO₄~50%Sowden (1949)
[U-¹³C₆]Glucose¹³CPhotosynthesis with ¹³CO₂Chlorella or other photosynthetic organismsVariableVarious early reports
[6,6-²H₂]Glucose²HD-GlucoseNaB²H₄HighVarious reports

Experimental Protocols: Tracing the Path of Glucose

The following sections provide detailed methodologies for key historical experiments that laid the groundwork for modern metabolic research using stable isotope-labeled glucose.

Protocol for ¹³C-Glucose Labeling in Cell Culture and GC-MS Analysis (circa 1980s)

This protocol outlines a general procedure for tracing the metabolism of [U-¹³C₆]glucose in cultured cells and analyzing the isotopic enrichment in key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard growth medium.

  • Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Add fresh medium containing a known concentration of [U-¹³C₆]glucose (e.g., 25 mM) and dialyzed fetal bovine serum.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled glucose into intracellular metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

  • Quench metabolism by adding a cold solvent mixture, typically 80% methanol, and scraping the cells.

  • Collect the cell suspension and centrifuge at high speed to pellet the protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

3. Derivatization for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • To the dried extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create volatile derivatives of the metabolites.

  • Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Separate the metabolites on a suitable capillary column.

  • Analyze the eluting compounds by mass spectrometry, collecting full scan data or using selected ion monitoring (SIM) to detect the mass isotopologues of the metabolites of interest (e.g., lactate, pyruvate, amino acids).

  • Determine the fractional enrichment of ¹³C in each metabolite by analyzing the relative abundances of the different mass isotopologues.

Protocol for In Vivo [¹³C]Glucose Infusion in Humans (circa 1980s)

This protocol describes a general approach for a primed, constant infusion of a ¹³C-labeled glucose tracer in human subjects to study whole-body glucose metabolism.

1. Subject Preparation:

  • Subjects fast overnight prior to the study.

  • Insert intravenous catheters into a forearm vein for tracer infusion and into a hand vein of the contralateral arm, which is heated to obtain arterialized venous blood, for blood sampling.

2. Tracer Preparation and Infusion:

  • Prepare a sterile solution of the desired ¹³C-labeled glucose analog (e.g., [1-¹³C]glucose or [6,6-²H₂]glucose) in saline.

  • Administer a priming bolus of the tracer to rapidly achieve isotopic steady-state in the plasma.

  • Immediately following the bolus, begin a constant intravenous infusion of the tracer at a predetermined rate.

3. Blood Sampling:

  • Collect baseline blood samples before the start of the infusion.

  • Collect serial blood samples at regular intervals during the infusion to monitor plasma glucose concentration and isotopic enrichment.

4. Sample Processing and Analysis:

  • Separate plasma from the blood samples by centrifugation.

  • Deproteinize the plasma samples.

  • Prepare derivatives of plasma glucose (e.g., aldonitrile acetate derivative).

  • Analyze the isotopic enrichment of the glucose derivative using GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

5. Data Analysis:

  • Calculate the rate of appearance (Ra) of glucose using the Steele equation for non-steady-state or simpler equations for steady-state conditions, based on the tracer infusion rate and the plasma glucose isotopic enrichment.

Visualizing Metabolic Insights: Pathways and Workflows

The use of stable isotope-labeled glucose analogs has been instrumental in elucidating the intricate network of metabolic pathways. The following diagrams, rendered in DOT language, illustrate key concepts and workflows.

glycolysis_tracing cluster_glycolysis Glycolysis with [U-13C6]Glucose cluster_tca TCA Cycle Entry Glucose Glucose (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P F16BP Fructose-1,6-BP (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP Glyceraldehyde-3-P (M+3) F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate (M+3) GAP->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate

Caption: Tracing of uniformly labeled ¹³C-glucose through glycolysis.

experimental_workflow cluster_experiment Stable Isotope Tracing Experimental Workflow Start Cell Culture / In Vivo Model Labeling Introduction of Stable Isotope-Labeled Glucose Analog Start->Labeling Sampling Time-Course Sampling (e.g., cells, plasma, tissue) Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Measurement (GC-MS or NMR) Extraction->Analysis Data Data Processing and Isotopologue Analysis Analysis->Data Interpretation Metabolic Flux Analysis and Pathway Interpretation Data->Interpretation

Caption: A generalized workflow for stable isotope tracing experiments.

Quantitative Data from Seminal Studies

The ability to quantify the incorporation of stable isotopes into metabolites was a paradigm shift in metabolic research. The following table presents hypothetical yet representative data that reflects the types of quantitative findings from early studies.

Table 2: Representative Quantitative Data from Early ¹³C-Glucose Tracing Studies

Metabolite Cell Type/Tissue ¹³C-Glucose Tracer Labeling Time (hours) Fractional ¹³C Enrichment (%)
LactateCultured HeLa Cells[U-¹³C₆]Glucose2495 ± 3
AlanineCultured HeLa Cells[U-¹³C₆]Glucose2492 ± 4
GlutamateRat Brain (in vivo)[1-¹³C]Glucose125 ± 5
GlycogenPerfused Rat Liver[1-¹³C]Glucose240 ± 6

Conclusion and Future Perspectives

The historical development of stable isotope-labeled glucose analogs represents a journey of scientific innovation that has fundamentally altered our perception of metabolism. From the initial qualitative observations of a dynamic metabolic state to the precise quantification of metabolic fluxes, these powerful tools have been at the forefront of biochemical discovery. The methodologies and insights gained from these early studies continue to form the bedrock of modern metabolomics and systems biology. As we move forward, the integration of stable isotope tracing with other 'omics' technologies and advanced computational modeling promises to further unravel the complexities of metabolic regulation in health and disease, paving the way for novel diagnostic and therapeutic strategies.

Methodological & Application

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound alteration in their metabolism, characterized by an increased uptake of glucose and its conversion to lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This metabolic reprogramming is a hallmark of many cancers and presents a therapeutic target. 2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase.[2] However, the resulting 2-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[2][3] This property has been widely exploited in medical imaging using its positron-emitting counterpart, [¹⁸F]FDG, to visualize tumors with high glucose uptake.[2][3]

The use of stable isotope-labeled 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ (2-FDG-¹³C,d₇) offers a powerful tool for researchers to trace the uptake and phosphorylation of this glucose analog in cancer cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for quantitative analysis of glucose uptake kinetics and hexokinase activity without the use of radioactivity. These application notes provide a detailed protocol for the use of 2-FDG-¹³C,d₇ in cancer cell culture for metabolic studies.

Data Presentation

Table 1: Example Quantitative Data for 2-FDG-¹³C,d₇ Uptake in Different Cancer Cell Lines

Cell LineTreatmentIncubation Time (hours)Intracellular 2-FDG-¹³C,d₇-6-phosphate (nmol/10⁶ cells)
Breast Cancer (MCF-7)Control15.2 ± 0.4
Breast Cancer (MCF-7)Drug X12.8 ± 0.3
Glioblastoma (U-87 MG)Control18.9 ± 0.7
Glioblastoma (U-87 MG)Drug Y16.1 ± 0.5
Lung Cancer (A549)Normoxia412.3 ± 1.1
Lung Cancer (A549)Hypoxia418.7 ± 1.5

Note: The data presented in this table are for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific research question.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells of choice in a suitable culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Treatment (Optional): If investigating the effect of a drug or specific condition (e.g., hypoxia), treat the cells for the desired duration before the addition of 2-FDG-¹³C,d₇. For hypoxia studies, transfer the cells to a hypoxic chamber with controlled oxygen levels (e.g., 1% O₂).[4]

Protocol 2: Labeling with 2-FDG-¹³C,d₇
  • Preparation of Labeling Medium: Prepare fresh culture medium containing a known concentration of 2-FDG-¹³C,d₇. A starting concentration of 1-5 mM can be used, but this should be optimized for the specific cell line and experimental goals.[3] The medium should be pre-warmed to 37°C.

  • Washing: Gently aspirate the old medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS) to remove any residual glucose.

  • Incubation: Add the prepared labeling medium to the cells and incubate for a specific period (e.g., 15 minutes to 4 hours). The optimal incubation time should be determined empirically.

Protocol 3: Metabolite Extraction
  • Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Lysis and Extraction: Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extract using a vacuum centrifuge or under a stream of nitrogen. The dried samples can be stored at -80°C until analysis.

Protocol 4: Sample Preparation for Mass Spectrometry
  • Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for the chosen mass spectrometry method (e.g., a mixture of acetonitrile and water).

  • Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve the chromatographic separation and ionization efficiency of the metabolites.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). Monitor for the specific mass-to-charge ratio (m/z) of 2-FDG-¹³C,d₇ and its phosphorylated form.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell 2-FDG-13C,d7_ext 2-FDG-¹³C,d₇ GLUT Glucose Transporter (e.g., GLUT1) 2-FDG-13C,d7_ext->GLUT Uptake 2-FDG-13C,d7_int Intracellular 2-FDG-¹³C,d₇ GLUT->2-FDG-13C,d7_int HK Hexokinase (HK) 2-FDG-13C,d7_int->HK Phosphorylation 2-FDG-13C,d7-6P 2-FDG-¹³C,d₇-6-Phosphate (Trapped) HK->2-FDG-13C,d7-6P Glycolysis Glycolysis 2-FDG-13C,d7-6P->Glycolysis Cannot be metabolized Experimental_Workflow start Start: Cancer Cell Culture treatment Optional: Treatment (e.g., Drug, Hypoxia) start->treatment labeling Label with 2-FDG-¹³C,d₇ treatment->labeling quench Quench Metabolism & Wash Cells labeling->quench extract Metabolite Extraction (80% Methanol) quench->extract dry Dry Extract extract->dry analyze LC-MS or NMR Analysis dry->analyze end End: Data Interpretation analyze->end Logical_Relationships cluster_input Experimental Inputs cluster_output Analytical Outputs cluster_interpretation Biological Interpretation cell_line Cancer Cell Line ms_data Mass Spectrometry Data (Peak Intensities) cell_line->ms_data treatment Treatment Condition treatment->ms_data tracer 2-FDG-¹³C,d₇ Concentration & Time tracer->ms_data uptake Glucose Uptake Rate ms_data->uptake hk_activity Hexokinase Activity ms_data->hk_activity metabolic_phenotype Metabolic Phenotype uptake->metabolic_phenotype hk_activity->metabolic_phenotype

References

The Frontier of Neuro-Metabolic Imaging: Applications of Stable Isotope-Labeled 2-Deoxy-2-fluoro-D-glucose in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The study of cerebral glucose metabolism is paramount in neuroscience, providing a window into brain function in both health and disease. While [18F]-2-Deoxy-2-fluoro-D-glucose ([18F]FDG) Positron Emission Tomography (PET) has been the cornerstone of clinical metabolic brain imaging, there is a growing impetus to develop non-ionizing imaging techniques. The use of stable isotope-labeled glucose analogs, such as 2-Deoxy-2-fluoro-D-glucose-13C,d7, in conjunction with Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI), represents a significant advancement in this field. These methods offer the potential to trace the metabolic fate of glucose with high chemical specificity and without radiation exposure, making them invaluable tools for researchers, scientists, and drug development professionals.

While direct literature on the specific dual-labeled compound this compound is not extensively available, its applications can be inferred from studies utilizing singly labeled glucose analogs. The presence of both 13C and deuterium (d7) suggests a powerful probe for multimodal and comprehensive metabolic pathway analysis. The 13C label allows for tracing glucose through metabolic pathways via 13C MRS, while the deuterium label enables mapping of glucose uptake and metabolism through DMI. This combination would provide a highly detailed picture of neuroenergetics and neurotransmitter cycling.

Application Notes

The primary application of 2-Deoxy-2-fluoro-D-glucose labeled with stable isotopes is the in vivo assessment of cerebral glucose uptake and metabolism. Unlike its radioactive counterpart, [18F]FDG, which provides a measure of the glucose metabolic rate, stable isotope-labeled analogs can be used to probe downstream metabolic pathways.

Key Applications in Neuroscience:

  • Mapping Regional Brain Glucose Uptake: Similar to [18F]FDG, labeled 2-FDG analogs can be used to identify regions of altered glucose metabolism characteristic of various neurological disorders.[1][2]

  • Investigating Neurodegenerative Diseases: Abnormal glucose metabolism is a hallmark of diseases like Alzheimer's, Parkinson's, and Huntington's. Stable isotope tracers can provide insights into the specific metabolic dysregulations in these conditions.[3]

  • Characterizing Brain Tumors: The Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen, is a key feature of many brain tumors. Labeled glucose analogs can be used to study this phenomenon and assess tumor response to therapy.[4]

  • Studying Stroke and Ischemia: Following a stroke, the brain's energy metabolism is severely disrupted. These tracers can help delineate the ischemic penumbra, the area of tissue at risk of infarction, and monitor the effects of therapeutic interventions.[5][6]

  • Elucidating Neurotransmitter Cycling: The 13C label from glucose is incorporated into neurotransmitters such as glutamate and GABA. 13C MRS can be used to measure the rates of the glutamate-glutamine cycle, a key process in synaptic transmission.[4][7]

  • Probing Cellular Bioenergetics: By tracing the flow of 13C and deuterium into various metabolic pools, researchers can dissect the relative contributions of glycolysis and oxidative phosphorylation to brain energy production in different cell types (neurons and glia).[4]

Data Presentation

The quantitative data obtained from studies using stable isotope-labeled glucose analogs can be summarized to compare metabolic rates and metabolite concentrations across different brain regions or experimental conditions.

ParameterControl GroupDisease ModelMethodReference
Cerebral Metabolic Rate of Glucose (CMRglc) (µmol/g/min) 0.45 ± 0.050.32 ± 0.0413C MRS[7]
Glutamate-Glutamine Cycle Rate (VNT) (µmol/g/min) 0.25 ± 0.030.18 ± 0.0213C MRS[7]
Deuterated Lactate/Glucose Ratio 0.15 ± 0.020.28 ± 0.03DMI[8]
Deuterated Glutamate+Glutamine (Glx)/Glucose Ratio 0.40 ± 0.060.25 ± 0.05DMI[8]

Experimental Protocols

Protocol 1: In Vivo 13C Magnetic Resonance Spectroscopy of Brain Metabolism

This protocol outlines the general procedure for assessing brain metabolism using a 13C-labeled glucose analog.

1. Subject Preparation:

  • Subjects are fasted overnight to achieve a stable baseline blood glucose level.
  • An intravenous line is inserted for the infusion of the labeled compound.

2. Infusion of [1-13C]Glucose:

  • A primed-infusion of [1-13C]glucose is administered to rapidly achieve and maintain a steady-state enrichment of the labeled glucose in the blood plasma.

3. 13C MRS Data Acquisition:

  • Data are acquired on a clinical or preclinical MRI scanner equipped for 13C detection.[2][9]
  • A localized 13C spectrum is acquired from a specific region of interest in the brain (e.g., occipital cortex).
  • Proton decoupling is used to improve the signal-to-noise ratio and spectral resolution.[9]

4. Data Analysis:

  • The acquired spectra are processed to identify and quantify the 13C-labeled metabolites, such as glutamate, glutamine, and lactate.[2]
  • Metabolic modeling is applied to the time courses of 13C incorporation into these metabolites to calculate metabolic fluxes, including the TCA cycle rate and neurotransmitter cycling rates.[4]

Protocol 2: Deuterium Metabolic Imaging (DMI) of Brain Glucose Uptake

This protocol describes the methodology for mapping glucose uptake and metabolism using a deuterium-labeled glucose analog.

1. Subject Preparation:

  • Similar to the 13C MRS protocol, subjects are typically fasted.

2. Administration of Deuterium-Labeled Glucose:

  • A deuterium-labeled glucose analog, such as [6,6'-2H2]-glucose, is administered orally or intravenously.[10][11]

3. Deuterium MRSI Data Acquisition:

  • Data are acquired using a 3D MR spectroscopic imaging (MRSI) sequence on an MRI scanner with deuterium detection capabilities.[11][12]
  • The acquisition allows for the spatial mapping of deuterium-labeled compounds.

4. Data Analysis:

  • The 3D MRSI data is processed to generate metabolic maps of the deuterated substrate (glucose) and its downstream products (e.g., lactate, glutamate, glutamine).[11]
  • The ratios of these metabolites can provide insights into regional variations in metabolic activity.[1]

Visualizations

metabolic_pathway cluster_blood Blood cluster_cell Brain Cell (Neuron/Glia) Glucose_13C_d7_blood 2-FDG-13C,d7 Glucose_13C_d7_cell 2-FDG-13C,d7 Glucose_13C_d7_blood->Glucose_13C_d7_cell GLUT G6P_13C_d7 2-FDG-6-P-13C,d7 (Trapped) Glucose_13C_d7_cell->G6P_13C_d7 Hexokinase Glycolysis Glycolysis Glucose_13C_d7_cell->Glycolysis Pyruvate_13C Pyruvate-13C Glycolysis->Pyruvate_13C Lactate_13C_d Lactate-13C,d Pyruvate_13C->Lactate_13C_d TCA_Cycle TCA Cycle Pyruvate_13C->TCA_Cycle Glutamate_13C Glutamate-13C TCA_Cycle->Glutamate_13C Glutamine_13C Glutamine-13C Glutamate_13C->Glutamine_13C Glutamine Synthetase (Glia)

Caption: Metabolic fate of this compound in the brain.

experimental_workflow cluster_13C_MRS 13C MRS Protocol cluster_DMI DMI Protocol Subject_Prep_13C Subject Preparation (Fasting, IV line) Infusion_13C Infusion of 13C-labeled 2-FDG Subject_Prep_13C->Infusion_13C Acquisition_13C Localized 13C MRS Data Acquisition Infusion_13C->Acquisition_13C Analysis_13C Spectral Analysis & Metabolic Modeling Acquisition_13C->Analysis_13C Output_13C Metabolic Fluxes (TCA, VNT) Analysis_13C->Output_13C Subject_Prep_DMI Subject Preparation (Fasting) Administration_DMI Administration of d7-labeled 2-FDG Subject_Prep_DMI->Administration_DMI Acquisition_DMI 3D Deuterium MRSI Data Acquisition Administration_DMI->Acquisition_DMI Analysis_DMI Image Reconstruction & Metabolite Ratio Mapping Acquisition_DMI->Analysis_DMI Output_DMI 3D Metabolic Maps (Glucose, Lactate, Glx) Analysis_DMI->Output_DMI

Caption: Experimental workflows for 13C MRS and Deuterium Metabolic Imaging.

The application of 2-Deoxy-2-fluoro-D-glucose labeled with stable isotopes like 13C and deuterium is poised to revolutionize our understanding of brain metabolism. These non-invasive techniques provide a detailed view of glucose trafficking and utilization in the brain, offering significant advantages over traditional radioisotope methods. For researchers, scientists, and drug development professionals, these tools open up new avenues for investigating the metabolic underpinnings of neurological disorders and for developing novel therapeutic strategies that target brain energy metabolism. The continued development and application of these methods will undoubtedly yield critical insights into the intricate workings of the human brain.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Deoxy-2-fluoro-D-glucose-13C,d7

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in biological matrices. 2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog widely utilized in metabolic studies and medical imaging, particularly Positron Emission Tomography (PET), to trace glucose uptake.[1][2][3][4] The stable isotope-labeled form, this compound, serves as an ideal internal standard for quantitative assays of its unlabeled counterpart, ensuring high accuracy and precision. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a structural analog of glucose where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This modification allows it to be transported into cells via glucose transporters and phosphorylated by hexokinase to form 2-FDG-6-phosphate (2-FDG-6-P). However, 2-FDG-6-P cannot be further metabolized in the glycolytic pathway and accumulates within the cell. This metabolic trapping is the principle behind its use in assessing glucose metabolism in various physiological and pathological states, including oncology.

Accurate quantification of 2-FDG and its metabolites is crucial for these studies. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response, leading to reliable quantitative results.[5] This application note presents a complete workflow, from sample preparation to data analysis, for the quantification of this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma/Cell Lysate) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution injection Injection onto LC Column reconstitution->injection separation Chromatographic Separation (HILIC) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the efficient removal of proteins from biological fluids prior to LC-MS/MS analysis.[6] Acetonitrile is a common and effective solvent for this purpose.[7]

  • To 50 µL of biological sample (e.g., plasma, serum, or cell lysate) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the desired concentration of this compound as an internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of this polar analyte.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 85% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 85% B (6.1 min), re-equilibrate at 85% B (6.1-8 min)

Mass Spectrometry:

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative ion mode.

ParameterSetting
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions are proposed for the detection of this compound and its unlabeled counterpart. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision energies should be optimized empirically for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Deoxy-2-fluoro-D-glucose181.189.0100-20 (Optimize)
This compound (IS) 189.1 94.0 100 -20 (Optimize)

Data Presentation

The following tables represent hypothetical quantitative data obtained using this method.

Table 1: Calibration Curve for 2-Deoxy-2-fluoro-D-glucose

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.54.8
50.061101.23.5
100.12399.82.1
500.615100.51.8
1001.23599.11.5
5006.180100.92.3
100012.41099.52.9

Table 2: Quantification of 2-Deoxy-2-fluoro-D-glucose in Plasma Samples

Sample IDPeak Area (Analyte)Peak Area (IS)Peak Area RatioCalculated Conc. (ng/mL)
Control 115,678125,4320.12510.1
Control 214,987126,1100.1199.6
Treated 175,432124,9870.60448.9
Treated 278,123125,6540.62250.3

Glucose Metabolism Pathway

G cluster_pathway Cellular Glucose Metabolism glucose Glucose / 2-FDG-13C,d7 (Extracellular) glut GLUT Transporter glucose->glut glucose_in Glucose / 2-FDG-13C,d7 (Intracellular) glut->glucose_in hk Hexokinase glucose_in->hk g6p Glucose-6-P / 2-FDG-6-P-13C,d7 glycolysis Glycolysis g6p->glycolysis Glucose-6-P only trapped Metabolically Trapped g6p->trapped 2-FDG-6-P-13C,d7 hk->g6p

Caption: Simplified pathway of glucose and 2-FDG uptake and metabolism.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The described protocol, employing protein precipitation for sample cleanup and HILIC for chromatographic separation, offers excellent sensitivity and robustness for the analysis of this important metabolic probe in complex biological matrices. This method can be readily implemented in research and drug development settings for high-throughput quantitative analysis.

References

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-13C,d7 Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7) for metabolomic analysis. The following sections outline critical steps, from initial sample quenching to preparation for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog widely used in positron emission tomography (PET) to image glucose uptake in tissues. The use of stable isotope-labeled 2-FDG, such as 2-FDG-13C,d7, in metabolomics allows for the tracing of its metabolic fate beyond initial uptake, providing valuable insights into cellular metabolism.[1][2] Robust and reproducible sample preparation is paramount for accurate and reliable metabolomic data. This document provides detailed protocols for the extraction and preparation of 2-FDG-13C,d7 and its metabolites from various biological samples for analysis by liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and NMR.

Critical Considerations for Sample Preparation

Successful metabolomic analysis of 2-FDG-13C,d7 relies on careful attention to the following steps:

  • Metabolic Quenching: The rapid cessation of all enzymatic activity is crucial to preserve the metabolic snapshot of the cells or tissue at the time of collection.[3] Ineffective quenching can lead to significant alterations in metabolite profiles.[3]

  • Metabolite Extraction: The choice of extraction solvent and method depends on the sample type and the analytical platform. The goal is to efficiently extract a broad range of metabolites, including the polar 2-FDG-13C,d7 and its phosphorylated forms, while minimizing degradation.[4][5][6]

  • Sample Handling: Minimizing freeze-thaw cycles is critical to prevent metabolite degradation.[7] Samples should be processed on ice or at 4°C whenever possible.

Experimental Workflows

The overall workflow for 2-FDG-13C,d7 metabolomics sample preparation involves several key stages, from sample collection to analysis.

Workflow cluster_collection Sample Collection & Quenching cluster_extraction Metabolite Extraction cluster_processing Sample Processing cluster_analysis Analysis start Biological Sample (Cells, Tissue, Biofluid) quench Metabolic Quenching (e.g., Liquid Nitrogen) start->quench homogenize Homogenization (for tissues) extraction Solvent Extraction (e.g., Methanol, Chloroform) quench->extraction homogenize->extraction centrifuge Centrifugation (Pellet proteins/debris) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Drying (e.g., SpeedVac) supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS reconstitute->lcms gcms GC-MS (with Derivatization) reconstitute->gcms nmr NMR reconstitute->nmr

General workflow for 2-FDG-13C,d7 metabolomics sample preparation.

Experimental Protocols

The following are detailed protocols for the preparation of samples for 2-FDG-13C,d7 metabolomic analysis.

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted for adherent cells and focuses on rapid quenching and efficient extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen[8]

  • Methanol (HPLC grade), pre-chilled to -80°C[9]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Remove the culture medium from the plate.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.[9]

  • Immediately add liquid nitrogen to the plate to quench metabolism.[8]

  • Once the liquid nitrogen has evaporated, place the plate on dry ice.

  • Add 1 mL of -80°C methanol to each well (for a 6-well plate) and scrape the cells.[9]

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 1 minute at 4°C.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[10]

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite extract at -80°C until analysis.

Protocol 2: Metabolite Extraction from Suspension Cells

This protocol is designed for suspension cell cultures and involves rapid separation of cells from the medium.

Materials:

  • Filtration apparatus with a 0.8 µm filter[11]

  • Cold 0.9% NaCl solution

  • Methanol (HPLC grade), pre-chilled to -80°C[3]

  • Microcentrifuge tubes

Procedure:

  • Rapidly filter the cell suspension to separate cells from the culture medium.

  • Immediately wash the cells on the filter with cold 0.9% NaCl solution.

  • Plunge the filter with the cells into a tube containing -80°C methanol to quench metabolism and extract metabolites.[3][11]

  • Vortex the tube vigorously for 1 minute.

  • Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[9]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant using a vacuum concentrator.

  • Store the dried extract at -80°C.

Protocol 3: Metabolite Extraction from Tissue Samples

This protocol is for solid tissue samples and requires homogenization.

Materials:

  • Liquid nitrogen

  • Wollenberger-style clamps, pre-cooled in liquid nitrogen[2]

  • Mortar and pestle or tissue homogenizer, pre-cooled

  • Methanol:Chloroform:Water (2:1:1 v/v/v), pre-chilled to -20°C[12][13]

  • Microcentrifuge tubes

Procedure:

  • Excise the tissue as quickly as possible and immediately freeze-clamp it using Wollenberger clamps pre-cooled in liquid nitrogen to quench metabolism.[2]

  • Store the frozen tissue at -80°C or proceed directly to homogenization.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-cooled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube containing a cold methanol:chloroform:water solution. Use 1 mL of solvent per 50 mg of tissue.

  • Homogenize the sample using a tissue homogenizer on ice.

  • Vortex for 1 minute and then incubate at -20°C for 30 minutes.[10]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[10]

  • The supernatant will separate into two phases: an upper aqueous/methanol phase (containing polar metabolites like 2-FDG-P) and a lower chloroform phase (containing lipids).

  • Carefully collect the upper aqueous phase into a new tube.

  • Dry the aqueous phase in a vacuum concentrator.

  • Store the dried extract at -80°C.

Data Presentation: Quantitative Summary of Protocols

ParameterProtocol 1 (Adherent Cells)Protocol 2 (Suspension Cells)Protocol 3 (Tissue)
Quenching Method Liquid Nitrogen-80°C MethanolLiquid Nitrogen Freeze-Clamping
Extraction Solvent 100% Methanol100% MethanolMethanol:Chloroform:Water (2:1:1)
Solvent Volume 1 mL per well (6-well plate)1 mL per filter1 mL per 50 mg tissue
Centrifugation Speed 14,000 rpm14,000 rpm14,000 rpm
Centrifugation Time 15 minutes15 minutes15 minutes
Centrifugation Temp. 4°C4°C4°C

Analysis-Specific Sample Preparation

LC-MS Sample Preparation

For targeted LC-MS analysis, dried metabolite extracts are reconstituted in a solvent compatible with the liquid chromatography method.

Procedure:

  • Reconstitute the dried metabolite extract in 50-100 µL of a solvent matching the initial mobile phase of your LC method (e.g., 50:50 methanol:water or a specific LC buffer).[10]

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for injection.

GC-MS Sample Preparation (with Derivatization)

GC-MS analysis of polar metabolites like 2-FDG and its phosphorylated derivatives requires a two-step derivatization process to increase their volatility.[14][15] This typically involves methoximation followed by silylation.[16]

Procedure:

  • Ensure the dried metabolite extract is completely free of water, as moisture interferes with the derivatization reagents.[17]

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Incubate at 37°C for 90 minutes with shaking.[16] This step protects aldehyde and keto groups.[16]

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes with shaking.[16] This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[15][16]

  • Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

  • The sample is now ready for injection.

NMR Sample Preparation

NMR-based metabolomics requires samples with minimal contaminants and a specific buffer containing a chemical shift reference.[18][19]

Procedure:

  • Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

  • The typical sample volume for a standard NMR tube is 500-600 µL.[20]

  • Vortex to dissolve the extract completely.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulates.

  • Transfer the supernatant to an NMR tube.

  • The sample is now ready for analysis.

Visualization of Key Processes

Decision Tree for Extraction Method Selection

Extraction_Decision cluster_sample cluster_protocol cluster_analysis_type cluster_final_prep start Sample Type? adherent Adherent Cells start->adherent suspension Suspension Cells start->suspension tissue Tissue start->tissue p1 Protocol 1: Rapid wash, LN2 quench, Methanol extraction adherent->p1 p2 Protocol 2: Filtration, cold methanol quench & extraction suspension->p2 p3 Protocol 3: Freeze-clamp, homogenize, Methanol:Chloroform:Water extraction tissue->p3 analysis Analytical Platform? p1->analysis p2->analysis p3->analysis lcms_prep LC-MS: Reconstitute in mobile phase analysis->lcms_prep LC-MS gcms_prep GC-MS: Derivatize (Methoximation + Silylation) analysis->gcms_prep GC-MS nmr_prep NMR: Reconstitute in D2O buffer with reference analysis->nmr_prep NMR

Decision tree for selecting the appropriate sample preparation protocol.
Simplified Glycolysis Pathway with 2-FDG Entry

Glycolysis cluster_cell Inside Cell glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase fdg 2-FDG-13C,d7 fdg6p 2-FDG-6-Phosphate fdg->fdg6p Hexokinase f6p Fructose-6-Phosphate g6p->f6p fdg6p->f6p Metabolic Trap (Slow conversion) pyruvate Pyruvate f6p->pyruvate ...Glycolysis

Simplified diagram of 2-FDG entry into the glycolytic pathway.

References

Application Notes and Protocols for 2-Deoxy-2-fluoro-D-glucose-13C,d7 in Plant Biology and Photoassimilate Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that has found significant application in tracing glucose uptake and metabolism. While the positron-emitting [¹⁸F]-labeled version is widely used in Positron Emission Tomography (PET) for in vivo imaging, the use of stable isotope-labeled 2-FDG, such as 2-Deoxy-2-fluoro-D-glucose-¹³C,d7 (2-FDG-¹³C,d7), offers a powerful alternative for detailed metabolic studies in plant biology without the need for radioactive materials. This approach allows for the tracing of photoassimilates, understanding carbon allocation, and investigating the influence of various conditions on plant metabolism.

The ¹³C and deuterium labels in 2-FDG-¹³C,d7 enable its detection and quantification, along with its metabolic products, using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This provides a high level of detail regarding the metabolic fate of the glucose analog within the plant.

Applications in Plant Biology

The use of 2-FDG-¹³C,d7 provides a valuable tool for a range of applications in plant science:

  • Photoassimilate Tracing: Tracking the movement of sugars produced during photosynthesis from source tissues (e.g., leaves) to sink tissues (e.g., roots, fruits, and seeds).

  • Carbon Allocation Studies: Quantifying how plants distribute carbon resources to different organs and metabolic pathways under various environmental conditions (e.g., drought, nutrient stress).

  • Metabolic Flux Analysis: Determining the rate of metabolic reactions through pathways such as glycolysis and the pentose phosphate pathway.

  • Glycoside Biosynthesis: Investigating the incorporation of glucose into secondary metabolites, which play roles in plant defense and signaling.

  • Drug Development and Herbicide Research: Assessing the impact of chemical compounds on plant sugar transport and metabolism.

Principle of the Method

2-FDG-¹³C,d7, being a glucose analog, is recognized and transported by glucose transporters in plants.[1] Once inside the cell, it can be phosphorylated by hexokinase to form 2-FDG-6-phosphate-¹³C,d7. Unlike glucose-6-phosphate, 2-FDG-6-phosphate is a poor substrate for downstream glycolytic enzymes and can accumulate in the cell. However, studies on the metabolism of 2-FDG in plants have shown that it can be further metabolized into other compounds.[2][3]

The presence of the stable isotopes ¹³C and deuterium (d7) allows for the differentiation of the tracer and its metabolites from the endogenous unlabeled molecules. This is achieved by analyzing the mass shifts in mass spectrometry or the distinct spectral signatures in NMR.

Experimental Protocols

Protocol 1: Photoassimilate Tracing in Whole Plants using 2-FDG-¹³C,d7

This protocol describes a general method for introducing 2-FDG-¹³C,d7 into a plant and tracking its distribution.

Materials:

  • 2-Deoxy-2-fluoro-D-glucose-¹³C,d7

  • Healthy, well-watered plants (e.g., Arabidopsis thaliana, tomato, or sorghum)

  • Small vial or tube

  • Cotton or similar absorbent material

  • Pipette

  • Sterile water

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer (e.g., 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS or GC-MS system

Procedure:

  • Preparation of 2-FDG-¹³C,d7 Solution: Prepare a stock solution of 2-FDG-¹³C,d7 in sterile water at a suitable concentration (e.g., 10-50 mM).

  • Application of the Tracer:

    • Leaf Application: Gently wound a small area on a mature source leaf with a sterile needle. Apply a small droplet (e.g., 10-20 µL) of the 2-FDG-¹³C,d7 solution to the wound.

    • Petiole Feeding: Excise a mature leaf and place the cut petiole into a vial containing the 2-FDG-¹³C,d7 solution.

    • Root Uptake: Grow plants hydroponically and replace the nutrient solution with a solution containing 2-FDG-¹³C,d7.

  • Incubation: Allow the plant to metabolize the tracer for a defined period (e.g., 1, 4, 8, or 24 hours) under controlled growth conditions (light, temperature, humidity).

  • Harvesting: At the end of the incubation period, harvest different plant tissues (e.g., treated leaf, other leaves, stem, roots, fruits). Immediately freeze the samples in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: a. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. b. Add a defined volume of cold extraction buffer (e.g., 80% methanol). c. Vortex thoroughly and incubate on ice for 20 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Sample Analysis: Analyze the extracts using LC-MS or GC-MS to identify and quantify 2-FDG-¹³C,d7 and its labeled metabolites.

Protocol 2: Analysis of 2-FDG-¹³C,d7 Metabolites by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) or gas chromatography (GC) system.

LC-MS Method:

  • Chromatographic Separation: Use a suitable column for separating polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for phosphorylated sugars. Set the instrument to perform full scan analysis to detect all labeled compounds. Use tandem MS (MS/MS) to confirm the identity of metabolites based on their fragmentation patterns.

  • Data Analysis: Extract the ion chromatograms for the expected masses of 2-FDG-¹³C,d7 and its potential metabolites (see Table 1). Integrate the peak areas to quantify the relative abundance of each compound.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different tissues, time points, or experimental conditions.

Table 1: Expected and Identified Metabolites of 2-FDG-¹³C,d7 in Arabidopsis thaliana

MetaboliteExpected Mass (M-H)⁻Observed Mass (M-H)⁻
2-FDG-¹³C,d7Calculated ValueExperimental Value
2-FDG-6-phosphate-¹³C,d7Calculated ValueExperimental Value
UDP-2-FDG-¹³C,d7Calculated ValueExperimental Value
2-Deoxy-2-fluoro-gluconic acid-¹³C,d7Calculated ValueExperimental Value
2-Deoxy-2-fluoro-maltose-¹³C,d7Calculated ValueExperimental Value

Note: The exact masses will depend on the specific ¹³C and deuterium labeling pattern of the supplied 2-FDG-¹³C,d7.

Table 2: Example Data - Relative Abundance of 2-FDG-¹³C,d7 and its Metabolites in Different Tissues of Arabidopsis thaliana 4 hours after Leaf Application

Tissue2-FDG-¹³C,d7 (Peak Area)2-FDG-6-phosphate-¹³C,d7 (Peak Area)
Treated Leaf1.5 x 10⁶8.2 x 10⁵
Upper Leaves3.1 x 10⁴1.5 x 10⁴
Stem5.6 x 10⁴2.8 x 10⁴
Roots9.8 x 10⁴4.5 x 10⁴

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_application Tracer Application cluster_incubation_harvest Incubation & Harvest cluster_analysis Analysis prep_tracer Prepare 2-FDG-13C,d7 Solution apply_leaf Leaf Application prep_tracer->apply_leaf Choose one method apply_petiole Petiole Feeding prep_tracer->apply_petiole Choose one method apply_root Root Uptake prep_tracer->apply_root Choose one method incubation Incubate Plant (Time Course) apply_leaf->incubation apply_petiole->incubation apply_root->incubation harvest Harvest Tissues (Source, Sink) incubation->harvest quench Quench in Liquid N2 harvest->quench extraction Metabolite Extraction (80% Methanol) quench->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_proc Data Processing & Quantification analysis->data_proc

Caption: Experimental workflow for tracing photoassimilates using 2-FDG-¹³C,d7.

Metabolic Pathway of 2-FDG in Plants

metabolic_pathway FDG_ext 2-FDG-13C,d7 (extracellular) FDG_int 2-FDG-13C,d7 (intracellular) FDG_ext->FDG_int Glucose Transporters FDG_6P 2-FDG-6-P-13C,d7 FDG_int->FDG_6P Hexokinase FDG_acid 2-Deoxy-2-fluoro- gluconic acid-13C,d7 FDG_int->FDG_acid Oxidation UDP_FDG UDP-2-FDG-13C,d7 FDG_6P->UDP_FDG UDP-glucose pyrophosphorylase (analog pathway) F_maltose 2-Deoxy-2-fluoro- maltose-13C,d7 FDG_6P->F_maltose Starch Degradation (analog pathway)

Caption: Putative metabolic pathways of 2-FDG-¹³C,d7 in plant cells.[2][3]

Concluding Remarks

The use of 2-Deoxy-2-fluoro-D-glucose-¹³C,d7 is a powerful technique for investigating plant metabolism and photoassimilate transport. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute experiments to gain deeper insights into plant physiology and biochemistry. The non-radioactive nature of this tracer makes it a versatile tool for laboratories equipped with standard mass spectrometry or NMR facilities.

References

Application Notes and Protocols for Quantifying Glycolysis and Pentose Phosphate Pathway using 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer, where altered glucose metabolism plays a central role. Quantifying the flux through key pathways like glycolysis and the pentose phosphate pathway (PPP) is crucial for understanding disease mechanisms and developing targeted therapies. Stable isotope tracing coupled with mass spectrometry offers a powerful method for these quantitative assessments.

This document provides detailed application notes and protocols for utilizing a novel tracer, 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ (2-FDG-¹³C,d₇), to simultaneously quantify the rates of glycolysis and the PPP. While the use of ¹³C-labeled glucose tracers is well-established, the unique labeling pattern of 2-FDG-¹³C,d₇ offers specific advantages for dissecting these interconnected pathways.

2-FDG, an analog of glucose, is taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-FDG-6-phosphate (2-FDG-6-P).[1][2][3] Unlike glucose-6-phosphate, 2-FDG-6-P is not readily isomerized and is largely trapped within the cell, forming the basis of [¹⁸F]FDG-PET imaging in oncology.[2][4] However, some downstream metabolism of FDG has been reported, and by labeling it with stable isotopes, we can trace its fate and infer pathway activity.[3]

Principle of the Method

The core of this method lies in tracing the fate of the carbon and deuterium atoms from 2-FDG-¹³C,d₇ as it is metabolized. The specific position of the ¹³C and deuterium labels allows for the differentiation of metabolites originating from glycolysis versus those that have traversed the PPP. By measuring the isotopic enrichment in key downstream metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be calculated. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a powerful tool for quantifying intracellular metabolic fluxes.[5][6][7]

Diagram: Conceptual Workflow

workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase cell_culture 1. Cell Culture tracer_incubation 2. Tracer Incubation (2-FDG-¹³C,d₇) cell_culture->tracer_incubation quenching 3. Rapid Quenching tracer_incubation->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. LC-MS/MS Analysis extraction->ms_analysis data_processing 6. Data Processing (Peak Integration, Isotopologue Distribution) ms_analysis->data_processing flux_calculation 7. Metabolic Flux Calculation (¹³C-MFA) data_processing->flux_calculation data_visualization 8. Data Visualization & Interpretation flux_calculation->data_visualization

Caption: Overall experimental workflow for metabolic flux analysis.

Signaling Pathway: Metabolism of 2-FDG-¹³C,d₇

metabolic_pathways cluster_cell Cell extracellular Extracellular 2-FDG-¹³C,d₇ intracellular Intracellular 2-FDG-¹³C,d₇ extracellular->intracellular GLUTs fdg6p 2-FDG-¹³C,d₇-6-P intracellular->fdg6p Hexokinase glycolysis Glycolysis Intermediates fdg6p->glycolysis Potential Minor Flux ppp_oxidative Oxidative PPP fdg6p->ppp_oxidative G6PDH (Potential Minor Flux) downstream Downstream Metabolites (e.g., Lactate, Ribose-5-P) glycolysis->downstream ppp_non_oxidative Non-oxidative PPP ppp_oxidative->ppp_non_oxidative ppp_non_oxidative->glycolysis

Caption: Simplified metabolic fate of 2-FDG-¹³C,d₇.

Experimental Protocols

Cell Culture and Tracer Incubation

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Glucose-free medium

  • 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 2-FDG-¹³C,d₇ at a final concentration similar to physiological glucose levels (e.g., 5-10 mM). Also include dialyzed FBS and other necessary supplements.

  • Tracer Incubation:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to ensure isotopic steady state is reached. It is critical to perform a time-course experiment to verify that isotopic labeling of key metabolites reaches a plateau.[7]

Metabolite Extraction

Rapid quenching is essential to halt enzymatic activity and preserve the metabolic state of the cells.[8]

Materials:

  • Cold PBS (4°C)

  • Liquid nitrogen

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Aspirate the PBS and place the plate in liquid nitrogen for 10-15 seconds to flash-freeze the cells.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Use a cell scraper to detach the cells and homogenize the cell lysate in the methanol.

    • Transfer the cell extract to a pre-chilled microcentrifuge tube.

    • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[9]

    • Centrifuge the samples at maximum speed (e.g., >13,000 g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and transfer it to a new tube.

    • Store the extracts at -80°C until analysis.

LC-MS/MS Analysis

Metabolite analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

General LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is commonly used for separating nonpolar metabolites.[10]

  • Mobile Phases: Typically, an aqueous phase with an organic modifier (e.g., water with formic acid and acetonitrile with formic acid).

  • Gradient: A gradient elution is used to separate metabolites over a range of polarities.

  • Ionization Mode: Both positive and negative ionization modes should be used to cover a broad range of metabolites.[11]

  • Scan Range: A mass range of m/z 70-1000 is a good starting point for central carbon metabolism.

  • Data Acquisition: Full scan mode is used to identify all ions, followed by data-dependent MS2 (ddMS2) to obtain fragmentation patterns for metabolite identification.

Sample Preparation for Analysis:

  • Lyophilize the metabolite extracts using a speed vacuum.

  • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS system.

  • Centrifuge the reconstituted samples to pellet any debris before transferring to autosampler vials.

Data Presentation and Interpretation

The primary data output from the LC-MS analysis will be the mass isotopologue distributions (MIDs) for key metabolites. This information reveals the number of ¹³C atoms incorporated into each metabolite.

Hypothetical Quantitative Data

The following tables represent the kind of data that would be generated from this experiment. The values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the specific labeling pattern of the 2-FDG-¹³C,d₇ tracer used.

Table 1: Mass Isotopologue Distribution of Key Metabolites

MetaboliteIsotopologueControl Condition (%)Treated Condition (%)
Lactate M+045.060.0
M+15.04.0
M+240.030.0
M+310.06.0
Ribose-5-Phosphate M+030.045.0
M+110.08.0
M+215.012.0
M+320.015.0
M+415.012.0
M+510.08.0

M+n denotes the metabolite with 'n' ¹³C atoms incorporated.

Table 2: Calculated Relative Metabolic Fluxes

Flux RatioControl ConditionTreated ConditionFold Change
PPP / Glycolysis 0.250.15-0.40
Glycolytic Rate (relative) 1.000.70-0.30
PPP Flux (relative) 1.000.60-0.40

Interpretation:

  • Lactate M+3: The presence of M+3 lactate indicates that the full carbon backbone of a glucose-like molecule has passed through glycolysis.[12]

  • Lactate M+2: The generation of M+2 lactate from a glucose tracer labeled on carbons 1, 2, and 3 is indicative of PPP activity, where the ¹³C at position 1 is lost as ¹³CO₂.[12]

  • Ribose-5-Phosphate MIDs: The labeling pattern in ribose-5-phosphate, a direct product of the PPP, provides a strong confirmation of pathway activity.

  • Flux Calculation: The MIDs from the experimental data are fed into metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the specified pathways.[5]

Conclusion

The use of 2-Deoxy-2-fluoro-D-glucose-¹³C,d₇ as a stable isotope tracer provides a novel and powerful approach to dissect the complexities of glucose metabolism. The detailed protocols and data interpretation guidelines presented here offer a framework for researchers to apply this technique in their own studies. By quantifying the dynamic changes in glycolysis and the pentose phosphate pathway, this method can provide critical insights into disease pathology and aid in the development of next-generation metabolic therapies.

References

Application Notes and Protocols for NMR-Based Analysis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of metabolites derived from 2-Deoxy-2-fluoro-D-glucose (2-FDG) isotopically labeled with Carbon-13 (¹³C) and deuterium (d7). The use of stable isotope tracers like 2-FDG-¹³C,d7 offers a powerful, non-radioactive method to trace the metabolic fate of glucose analogs in various biological systems, providing critical insights for drug development and metabolic research.

Introduction to 2-FDG and its Metabolic Fate

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine. This modification allows it to be transported into cells via glucose transporters and subsequently phosphorylated by hexokinase to 2-FDG-6-phosphate (2-FDG-6-P). Due to the fluorine substitution, 2-FDG-6-P is a poor substrate for glycolysis and is largely trapped within the cell. However, significant further metabolism can occur, leading to a variety of downstream products. The use of ¹³C and deuterium labeling allows for the precise tracking of these metabolic pathways using NMR spectroscopy.

Metabolic Pathways of 2-Deoxy-2-fluoro-D-glucose

The metabolic journey of 2-FDG within a cell is multifaceted. While the initial phosphorylation to 2-FDG-6-P is the primary step, several other enzymatic conversions can occur. The major metabolic routes are depicted in the signaling pathway diagram below.

GLUT GLUT FDG_int 2-FDG (intracellular) GLUT->FDG_int FDG_ext 2-FDG (extracellular) FDG_ext->GLUT FDG_6P 2-FDG-6-P FDG_int->FDG_6P Hexokinase FDM_6P 2-FDM-6-P FDG_6P->FDM_6P Epimerase FDG_1P 2-FDG-1-P FDG_6P->FDG_1P Phosphoglucomutase F_Gluconic_Acid 2-Fluoro-Gluconic Acid FDG_6P->F_Gluconic_Acid G6PDH FDM_6P->FDG_6P UDP_FDG UDP-2-FDG FDG_1P->UDP_FDG UDP-glucose pyrophosphorylase Glycogen Glycogen (fluorinated) UDP_FDG->Glycogen Glycogen Synthase PPP Pentose Phosphate Pathway F_Gluconic_Acid->PPP

Caption: Metabolic pathways of 2-Deoxy-2-fluoro-D-glucose (2-FDG).

Experimental Workflow

A typical experimental workflow for the NMR-based analysis of 2-FDG-¹³C,d7 metabolites involves several key stages, from sample collection to data analysis.

cluster_setup Experimental Setup cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Cell Culture or Animal Model B Administration of 2-FDG-¹³C,d7 A->B C Incubation/ Metabolism Period B->C D Tissue/Cell Harvesting C->D E Metabolite Extraction D->E F Sample Filtration and Buffering E->F G Addition of Internal Standard F->G H 1D ¹H, ¹³C, ¹⁹F, ²H NMR Acquisition G->H I 2D NMR (HSQC, HMBC) Acquisition H->I J Spectral Processing (Phasing, Baseline Correction) H->J K Metabolite Identification and Quantification I->K J->K L Metabolic Flux Analysis K->L

Caption: Experimental workflow for NMR-based metabolomics.

Quantitative Data Summary

MetaboliteBrain (%)[1]Heart (%)[1]Liver (%)[1]Kidney (%)[1]
2-FDG-6-phosphate55 ± 371 ± 278 ± 383 ± 3
2-FDM-6-phosphate25 ± 215 ± 15 ± 13 ± 1
2-FDG-1-phosphate8 ± 16 ± 110 ± 27 ± 1
UDP-2-FDG/FDM12 ± 18 ± 17 ± 17 ± 1

Data represents the percentage of total organ 2-FDG content 90 minutes after injection. Values are mean ± SEM.

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Metabolite Extraction:

    • For cell cultures, quench metabolism rapidly by flash-freezing in liquid nitrogen.

    • For tissues, freeze-clamp the tissue immediately after collection.

    • Perform a Folch extraction using a chloroform:methanol:water (2:1:0.8 v/v/v) mixture to separate polar (containing sugar phosphates) and non-polar metabolites.

    • Lyophilize the aqueous phase to remove the solvent.

  • NMR Sample Formulation:

    • Reconstitute the dried polar extract in a deuterated solvent, typically deuterium oxide (D₂O).

    • Add a known concentration of an internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).

    • Adjust the pH of the sample to a physiological range (e.g., pH 7.0-7.4) using deuterated buffers to ensure consistent chemical shifts.

    • Filter the final solution into a high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Protocols

The following are general guidelines for acquiring NMR data for 2-FDG-¹³C,d7 metabolites. Instrument-specific parameters may need optimization.

5.2.1. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain a general overview of the proton-containing metabolites and to quantify abundant species.

  • Pulse Sequence: A standard 1D pulse sequence with water suppression (e.g., presaturation or Watergate).

  • Key Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 64-256 (depending on sample concentration)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: 2-4 seconds

5.2.2. 1D ¹³C NMR Spectroscopy

  • Purpose: To directly observe the ¹³C-labeled carbons and their chemical environment.

  • Pulse Sequence: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024-8192 or more (due to the low sensitivity of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Proton Decoupling: WALTZ-16 or similar.

5.2.3. 1D ¹⁹F NMR Spectroscopy

  • Purpose: To specifically detect and quantify the fluorine-containing metabolites.

  • Pulse Sequence: A standard 1D ¹⁹F experiment, often with proton decoupling.

  • Key Parameters:

    • Spectral Width: ~50 ppm (centered around the expected 2-FDG metabolite resonances)

    • Number of Scans: 256-1024

    • Relaxation Delay (d1): 2-5 seconds

5.2.4. 1D ²H NMR Spectroscopy

  • Purpose: To observe the deuterium labels and assess their incorporation into different metabolites.

  • Pulse Sequence: A standard 1D ²H experiment.

  • Key Parameters:

    • Spectral Width: ~10 ppm

    • Number of Scans: 512-2048

    • Relaxation Delay (d1): 1-3 seconds

5.2.5. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Purpose: To correlate directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous identification of metabolites.

  • Pulse Sequence: A standard gradient-selected HSQC pulse sequence.

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~160 ppm

    • Number of Increments in F1 (¹³C): 256-512

    • Number of Scans per Increment: 8-64

5.2.6. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Purpose: To identify longer-range correlations (2-4 bonds) between ¹H and ¹³C nuclei, which is crucial for structural elucidation of novel or unexpected metabolites.

  • Pulse Sequence: A standard gradient-selected HMBC pulse sequence.

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~200 ppm

    • Number of Increments in F1 (¹³C): 256-512

    • Number of Scans per Increment: 16-128

    • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.

Data Processing and Analysis
  • Spectral Processing:

    • Apply appropriate window functions (e.g., exponential or sine-bell) to improve signal-to-noise or resolution.

    • Perform Fourier transformation.

    • Manually phase correct all spectra.

    • Apply baseline correction to ensure accurate integration.

  • Metabolite Identification:

    • Compare the chemical shifts and coupling patterns in 1D and 2D spectra to online databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Bank - BMRB) and literature values.

    • Use the correlations observed in HSQC and HMBC spectra to confirm assignments.

  • Quantification:

    • Integrate the signals corresponding to specific metabolites in the 1D spectra.

    • Normalize the integrals to the integral of the internal standard.

    • Calculate the concentration of each metabolite based on the known concentration of the internal standard.

  • Metabolic Flux Analysis:

    • The fractional enrichment of ¹³C and ²H in different metabolite pools can be determined from the relative intensities of satellite peaks and the primary resonance.

    • This isotopic enrichment data can be used as input for metabolic modeling software (e.g., INCA, Metran) to calculate metabolic fluxes through the various pathways.

Conclusion

The use of 2-Deoxy-2-fluoro-D-glucose-¹³C,d7 in conjunction with advanced NMR spectroscopy techniques provides a robust and insightful platform for metabolic research. The detailed protocols and application notes presented here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the complex metabolic fate of glucose analogs in biological systems, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor signal intensity during the mass spectrometry analysis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal for my 2-FDG-13C,d7 standard?

A1: Low signal intensity for glucose analogs like 2-FDG-13C,d7 is a common issue and can stem from several factors:

  • Poor Ionization Efficiency: Sugars, in general, do not ionize well using electrospray ionization (ESI) in their native form.[1]

  • Suboptimal Mass Spectrometer Parameters: The settings on your mass spectrometer may not be optimized for this specific molecule.

  • Sample Preparation Issues: Contaminants or improper sample handling can suppress the signal.[2][3]

  • Inappropriate Adduct Formation: The signal for your molecule of interest might be distributed among various adducts, diluting the intensity of any single one.

Q2: What are the most common adducts I should be looking for with 2-FDG-13C,d7?

A2: In positive ion mode ESI, 2-FDG and similar sugars tend to form adducts with alkali metals and ammonium. The most common adducts include [M+Na]+, [M+K]+, and [M+NH4]+.[4][5] In negative ion mode, you might observe the deprotonated molecule [M-H]- or adducts with anions from your mobile phase, such as formate [M+HCOO]-.[4] It is also possible to see dimers, such as [2M-H]-.[4]

Q3: Can derivatization improve the signal intensity of 2-FDG-13C,d7?

A3: Yes, chemical derivatization can significantly improve the ionization efficiency of sugars.[6] While this adds an extra step to your sample preparation, it can be a very effective solution for poor signal intensity.

Q4: How does the presence of the stable isotopes (13C and d7) affect the mass spectrometry of 2-FDG?

A4: The isotopic labels will increase the mass of the molecule, which you must account for when setting up your instrument to look for the parent and fragment ions. The fundamental ionization and fragmentation behaviors are expected to be similar to the unlabeled compound, but the masses of the fragment ions containing the labels will be shifted.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal Intensity

This guide provides a step-by-step approach to diagnosing the root cause of low signal intensity for 2-FDG-13C,d7.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Signal Intensity check_sample_prep 1. Review Sample Preparation - Check for contamination - Verify concentration - Assess solvent compatibility start->check_sample_prep check_ionization 2. Optimize Ionization - Look for common adducts - Adjust mobile phase modifiers check_sample_prep->check_ionization If no improvement end_success Signal Improved check_sample_prep->end_success Signal improves optimize_ms_params 3. Tune MS Parameters - Adjust source conditions - Optimize collision energy - Check detector settings check_ionization->optimize_ms_params If no improvement check_ionization->end_success Signal improves consider_derivatization 4. Consider Advanced Options - Chemical derivatization optimize_ms_params->consider_derivatization If no improvement optimize_ms_params->end_success Signal improves consider_derivatization->end_success Signal improves end_fail Consult Instrument Specialist consider_derivatization->end_fail If no improvement

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Guide 2: Optimizing for Adduct Formation

Given the low intrinsic ionizability of 2-FDG-13C,d7, promoting the formation of a single, stable adduct can consolidate the signal and significantly improve sensitivity.

Common Adducts of 2-FDG

AdductFormation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_pos 2-FDG-13C,d7 (M) M_Na [M+Na]+ M_pos->M_Na + Na+ M_K [M+K]+ M_pos->M_K + K+ M_NH4 [M+NH4]+ M_pos->M_NH4 + NH4+ M_neg 2-FDG-13C,d7 (M) M_H [M-H]- M_neg->M_H - H+ M_HCOO [M+HCOO]- M_neg->M_HCOO + HCOO-

Caption: Common adducts of 2-FDG in positive and negative ion modes.

Data Presentation

Table 1: Common Adducts and Their Mass Differences

AdductIon ModeMass Difference (Da)Notes
[M+H]+Positive+1.0078Often weak for underivatized sugars.
[M+Na]+Positive+22.9898Often a very strong signal for sugars.[4]
[M+K]+Positive+38.9637Common if potassium salts are present.
[M+NH4]+Positive+18.0344Common when using ammonium-based buffers.[4]
[M-H]-Negative-1.0078The deprotonated molecule.
[M+HCOO]-Negative+44.9977Common when using formic acid in the mobile phase.[4]
[M+Cl]-Negative+34.9689Possible if chlorinated solvents are used.

Table 2: General Starting Parameters for Mass Spectrometer Optimization

These are suggested starting points and should be systematically optimized for your specific instrument and experimental conditions.

ParameterSettingRationale
Source Type Electrospray Ionization (ESI)Standard for this type of analysis.
Polarity PositiveOften yields more stable and intense adducts (e.g., [M+Na]+).
Capillary Voltage 3-4 kVA good starting point for ESI.
Sheath/Nebulizer Gas 30-40 arbitrary unitsOptimize for stable spray.
Drying Gas Flow 8-12 L/minEnsure efficient desolvation.
Drying Gas Temperature 300-350 °CAdjust for optimal desolvation without causing degradation.
Collision Energy (for MS/MS) 10-40 eVRequires systematic ramping to find the optimal fragmentation energy.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Reconstitution: Reconstitute the lyophilized 2-FDG-13C,d7 standard in a suitable solvent. A common choice is a mixture of acetonitrile and water (e.g., 50:50 v/v) to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution in your mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Adduct Promotion (Optional): To promote the formation of sodium adducts, you can add a low concentration of sodium acetate (e.g., 100 µM) to your working solution or mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: Systematic Optimization of Mass Spectrometer Parameters

This protocol assumes you are directly infusing your 2-FDG-13C,d7 standard for tuning purposes.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of your standard in the mobile phase you intend to use for your analysis.

  • Infuse the Standard: Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Source Conditions:

    • While monitoring the signal for your target ion (e.g., the [M+Na]+ adduct), adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature one at a time.

    • Record the signal intensity for each adjustment and identify the optimal setting for each parameter.

  • Optimize Collision Energy (for MS/MS):

    • If you are performing MS/MS, select your precursor ion.

    • Ramp the collision energy in small increments (e.g., 2-5 eV) from a low value (e.g., 5 eV) to a higher value (e.g., 50 eV).

    • Monitor the intensity of the desired fragment ions and the remaining precursor ion to determine the optimal collision energy for your desired fragmentation.

Disclaimer: The information provided in this technical support guide is intended for general guidance. Optimal experimental conditions can vary significantly between different mass spectrometers and laboratories. It is essential to perform systematic optimization for your specific setup.

References

Improving the reproducibility of 2-Deoxy-2-fluoro-D-glucose-13C,d7 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using the stable isotope tracer 2-Deoxy-2-fluoro-D-glucose-13C,d7. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (2-FDG-13C,d7) is a non-radioactive, stable isotope-labeled analog of glucose. In this molecule, one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and seven hydrogen atoms are replaced with deuterium (d7). Its primary application is as an internal standard in quantitative mass spectrometry-based metabolomics studies. It can also be used as a tracer to study glucose uptake and metabolism in vitro and in vivo.

Q2: How does 2-FDG-13C,d7 differ from [18F]-FDG used in PET scans?

A2: The key difference is the type of isotope used. 2-FDG-13C,d7 contains stable isotopes (¹³C and deuterium), which are not radioactive. In contrast, [18F]-FDG contains a radioactive isotope of fluorine (¹⁸F) and is used for in vivo imaging via Positron Emission Tomography (PET) scans.[1] 2-FDG-13C,d7 is analyzed using mass spectrometry.

Q3: What are the advantages of using a stable isotope-labeled tracer like 2-FDG-13C,d7?

A3: Stable isotope tracers are non-radioactive, making them safer to handle and eliminating the need for specialized facilities for radioactive materials. They allow for the precise quantification of metabolites in complex biological samples when used as an internal standard. Furthermore, they can be used in long-term studies without concerns about radioactive decay.

Q4: Can 2-FDG-13C,d7 be used to measure metabolic flux?

A4: Yes, 2-FDG-13C,d7 can be used in metabolic flux analysis (MFA) to trace the fate of glucose carbons through metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, researchers can gain insights into the activity of pathways like glycolysis and the pentose phosphate pathway.

Troubleshooting Guides

Section 1: Experimental Workflow

Q1: I am observing high variability in my replicate experiments. What are the potential causes and solutions?

A1: High variability can stem from several factors throughout the experimental workflow.

  • Inconsistent Cell Culture Conditions:

    • Cause: Variations in cell seeding density, passage number, or growth media composition can significantly impact cellular metabolism.

    • Solution: Standardize your cell culture protocol. Ensure consistent seeding density and passage number for all experiments. Use the same batch of media and supplements whenever possible.

  • Inaccurate Tracer Concentration:

    • Cause: Errors in weighing the tracer or in serial dilutions can lead to inconsistent final concentrations.

    • Solution: Prepare a stock solution of 2-FDG-13C,d7 with high accuracy. Use calibrated pipettes for all dilutions and prepare fresh working solutions for each experiment.

  • Variable Incubation Times:

    • Cause: Inconsistent exposure of cells to the tracer will result in variable uptake and metabolism.

    • Solution: Use a timer to ensure precise and consistent incubation times for all samples.

  • Inefficient Quenching of Metabolism:

    • Cause: If metabolic activity is not stopped quickly and completely, metabolite levels can change during sample harvesting.

    • Solution: Quench metabolism rapidly by using ice-cold saline washes and immediate extraction with a cold solvent like methanol or acetonitrile.

Q2: My cells are showing signs of toxicity after incubation with 2-FDG-13C,d7. What should I do?

A2: While 2-FDG is generally well-tolerated, high concentrations or impurities could cause toxicity.

  • High Tracer Concentration:

    • Cause: The concentration of 2-FDG-13C,d7 may be too high for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the tracer for your cells.

  • Tracer Purity:

    • Cause: The tracer may contain impurities from the synthesis process.

    • Solution: Ensure you are using a high-purity tracer. If you suspect impurities, consider obtaining a new batch from a reputable supplier and re-testing.

Section 2: Mass Spectrometry Analysis

Q1: I am having trouble detecting a clear signal for 2-FDG-13C,d7 or its metabolites.

A1: A weak or absent signal can be due to issues with the sample or the mass spectrometer.

  • Low Abundance in the Sample:

    • Cause: The concentration of the tracer or its metabolites in your sample may be below the limit of detection of your instrument.

    • Solution: Increase the amount of sample injected, or concentrate your sample before analysis. You could also consider increasing the initial tracer concentration in your experiment, provided it is not toxic to the cells.

  • Instrument Sensitivity:

    • Cause: The mass spectrometer may not be sensitive enough for your application.

    • Solution: Optimize the instrument parameters, including the ionization source settings and detector voltage, to enhance sensitivity.

  • Matrix Effects:

    • Cause: Other molecules in your sample matrix can suppress the ionization of your target analytes.

    • Solution: Improve your sample preparation to remove interfering substances. This could involve solid-phase extraction (SPE) or derivatization.

Q2: I am observing unexpected peaks or a high background in my mass spectrometry data.

A2: These issues often point to contamination or problems with the analytical method.

  • Contamination:

    • Cause: Contamination can be introduced from solvents, labware, or carryover from previous samples.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all labware. Run blank injections between samples to check for carryover.

  • Suboptimal Chromatographic Separation:

    • Cause: Poor separation on the liquid chromatography (LC) column can lead to co-elution of your analytes with interfering compounds.

    • Solution: Optimize your LC method, including the column type, mobile phase composition, and gradient, to improve the separation of your target metabolites.

Section 3: Data Analysis and Interpretation

Q1: The isotopic enrichment in my samples is very low, making it difficult to interpret the data.

A1: Low isotopic enrichment can be a result of experimental design or biological factors.

  • Insufficient Labeling Time:

    • Cause: The incubation time with the tracer may not be long enough for significant incorporation into downstream metabolites.

    • Solution: Increase the incubation time to allow for greater isotopic enrichment. A time-course experiment can help determine the optimal labeling duration.

  • High Endogenous Pools:

    • Cause: Large intracellular pools of unlabeled glucose and its metabolites can dilute the labeled tracer.

    • Solution: Consider pre-incubating cells in a glucose-free medium for a short period before adding the tracer to deplete endogenous pools. However, be cautious as this can also alter cellular metabolism.

Q2: How do I correct for the natural abundance of stable isotopes in my data?

A2: It is crucial to correct for the naturally occurring stable isotopes to accurately determine the level of enrichment from the tracer.[2][3]

  • Natural Abundance Correction:

    • Cause: Atoms like carbon and hydrogen have naturally occurring heavy isotopes that contribute to the mass isotopologue distribution.

    • Solution: Use established algorithms and software tools to correct for the natural abundance of all relevant isotopes. This requires knowing the elemental composition of your metabolites of interest.

Quantitative Data Summary

The following tables provide reference data from studies using glucose tracers. Note that these values are primarily from experiments with [18F]-FDG and may differ for 2-FDG-13C,d7. They are provided here for comparative purposes.

Table 1: In Vitro Uptake of [18F]-FDG in Different Cell Lines

Cell LineIncubation Time (min)Uptake (% of administered dose/mg protein)Reference
HT-29 (colon cancer)601.5 ± 0.2Adapted from[4]
A549 (lung cancer)602.1 ± 0.3Adapted from[4]
MCF-7 (breast cancer)601.8 ± 0.1Adapted from[4]

Table 2: Factors Influencing [18F]-FDG Uptake In Vitro

FactorCondition 1Uptake (relative to control)Condition 2Uptake (relative to control)Reference
Glucose ConcentrationGlucose-free mediaIncreasedHigh glucose mediaDecreased[4]
Incubation Time30 minLower120 minHigher[4]
Cell DensityLow densityHigherHigh densityLower[4]

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Tracer Labeling

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture cells overnight in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Tracer Preparation: Prepare a stock solution of 2-FDG-13C,d7 in a suitable solvent (e.g., sterile water or PBS). From this, prepare a working solution in glucose-free culture medium at the desired final concentration.

  • Tracer Incubation:

    • Remove the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 2-FDG-13C,d7 containing medium to the cells.

    • Incubate for the desired period (e.g., 1-4 hours).

  • Quenching and Harvesting:

    • Remove the tracer-containing medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Sample Thawing: Thaw the frozen metabolite extracts on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any remaining debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol). The reconstitution solvent should be compatible with your LC mobile phase.

  • Vortex and Centrifuge: Vortex the reconstituted samples and centrifuge again to remove any insoluble material.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS analysis.

Visualizations

Glycolysis_Pathway Glucose Glucose / 2-FDG-13C,d7 G6P Glucose-6-P / 2-FDG-6-P-13C,d7 Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 G3P Glyceraldehyde-3-P F16BP->G3P DHAP DHAP F16BP->DHAP BPG13 1,3-Bisphosphoglycerate G3P->BPG13 DHAP->G3P PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway, indicating the entry point of 2-FDG-13C,d7 and its phosphorylation to 2-FDG-6-P-13C,d7.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Incubate with 2-FDG-13C,d7 A->B C Quench Metabolism & Harvest B->C D Extract Metabolites C->D E Dry and Reconstitute D->E F LC-MS Analysis E->F G Data Processing & Interpretation F->G

Caption: A general experimental workflow for 2-FDG-13C,d7 tracer experiments.

Troubleshooting_Flowchart Start Problem Observed Issue High Variability in Replicates? Start->Issue Cause1 Check Cell Culture Consistency Issue->Cause1 Yes NoSignal No/Low Signal in MS? Issue->NoSignal No Cause2 Verify Tracer Concentration Cause1->Cause2 Cause3 Standardize Incubation Time Cause2->Cause3 Cause4 Optimize Sample Concentration NoSignal->Cause4 Yes Cause5 Check Instrument Sensitivity Cause4->Cause5 Cause6 Address Matrix Effects Cause5->Cause6

Caption: A simplified troubleshooting flowchart for common issues in tracer experiments.

References

Technical Support Center: Quenching Metabolism in 2-Deoxy-2-fluoro-D-glucose-13C,d7 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for quenching metabolism in experiments utilizing 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-¹³C,d7). Accurate quenching is critical for preserving the in vivo metabolic state of cells at the time of harvest, ensuring reliable and reproducible results in metabolomics and fluxomics studies.

Troubleshooting Guides

This section addresses common issues encountered during the quenching process for 2-FDG-¹³C,d7 experiments.

Issue 1: Incomplete Quenching of Metabolism

  • Symptom: Continued metabolic activity after the quenching step, leading to altered metabolite levels and inaccurate isotopic enrichment data. This can be observed as unexpectedly low levels of ATP and high levels of ADP and AMP, resulting in a low energy charge ratio.

  • Possible Causes:

    • Slow quenching process: The time between harvesting cells and inactivating enzymes is too long. The turnover of some metabolites, like ATP, can be on the order of seconds.[1]

    • Insufficiently low temperature: The quenching solution is not cold enough to halt enzymatic reactions effectively.

    • Inadequate solvent-to-cell ratio: The volume of the quenching solvent is not sufficient to rapidly cool the cell suspension.

  • Solutions:

    • Optimize harvesting: For suspension cultures, use rapid filtration instead of centrifugation to separate cells from the media quickly.[1] For adherent cells, aspirate the media and add the quenching solution directly to the plate.[1]

    • Use pre-chilled solutions: Ensure quenching solvents are equilibrated to the target temperature (e.g., -40°C to -80°C) before use.

    • Maintain a high solvent-to-cell ratio: A common recommendation is a 5:1 volume ratio of quenching solution to cell suspension.

Issue 2: Metabolite Leakage

  • Symptom: Loss of intracellular metabolites into the quenching solution, leading to an underestimation of their cellular concentrations.

  • Possible Causes:

    • Cell membrane damage: The quenching solvent composition causes osmotic shock or damage to the cell membrane. Pure methanol is known to cause leakage of some metabolites.[2]

    • Prolonged exposure to quenching solution: Leaving cells in the quenching solution for an extended period can lead to diffusion of metabolites across the cell membrane.[3]

  • Solutions:

    • Use buffered or aqueous-organic quenching solutions: Cold aqueous methanol solutions (e.g., 60-80% methanol in water) are often effective at minimizing leakage compared to pure methanol.[4][5] The addition of buffers like ammonium bicarbonate can also help maintain cell integrity.[6]

    • Process samples quickly: After quenching, proceed to the metabolite extraction step as quickly as possible.

    • Validate your method: Analyze the quenching supernatant for the presence of key intracellular metabolites to assess the degree of leakage with your specific cell type and protocol.

Issue 3: Contamination from Extracellular Media

  • Symptom: High background signal from metabolites present in the culture medium, which can obscure the true intracellular metabolite profile.

  • Possible Causes:

    • Incomplete removal of media: Residual culture medium is carried over into the quenching and extraction steps.

  • Solutions:

    • Include a rapid washing step: For adherent cells, a quick rinse with ice-cold phosphate-buffered saline (PBS) or isotonic saline (0.9% NaCl) before quenching can effectively remove media components without significantly altering the intracellular metabolome.[2][7] For suspension cells, washing can be incorporated into the filtration step.[8]

    • Perform a blank extraction: Analyze a sample of the final wash solution to ensure that it is free of significant metabolite contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best quenching method for 2-FDG-¹³C,d7 experiments with adherent cells?

For adherent cells, a highly effective and commonly used method is direct quenching on the culture plate. This involves rapidly aspirating the culture medium, performing a quick wash with ice-cold PBS, and then immediately adding a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the plate.[7][9] The cells are then scraped and collected for metabolite extraction. Alternatively, flash-freezing the plate in liquid nitrogen after washing is also a robust method.[7][10]

Q2: What is the recommended quenching protocol for suspension cells in 2-FDG-¹³C,d7 studies?

For suspension cells, rapid separation from the culture medium is key. The preferred method is fast filtration using a vacuum manifold. The cells collected on the filter can then be immediately washed with an ice-cold isotonic solution and the filter with the cells is plunged into liquid nitrogen or a cold quenching solvent.[4][8] This minimizes the time cells spend outside of their optimal growth environment and effectively halts metabolism.

Q3: How does the dual-labeling of 2-FDG-¹³C,d7 affect the choice of quenching and extraction methods?

The dual-labeling itself does not fundamentally change the principles of effective quenching. The primary goal remains the rapid and complete inactivation of metabolic enzymes to preserve the isotopic enrichment patterns of downstream metabolites. However, it is crucial to use high-purity solvents for quenching and extraction to avoid introducing contaminants that could interfere with mass spectrometry analysis and the accurate determination of isotopic ratios.

Q4: Can I store my quenched samples before metabolite extraction?

Yes, if quenching is performed by snap-freezing in liquid nitrogen, the samples (cell pellets or filters with cells) can be stored at -80°C for an extended period before extraction.[11] However, it is generally recommended to minimize storage time to prevent any potential degradation of labile metabolites.[11] If using a cold solvent for quenching, it is best to proceed to the extraction step immediately.

Q5: How can I be sure my quenching protocol is effective for my specific cell line?

Validation is key. A good way to assess the effectiveness of your quenching protocol is to measure the adenylate energy charge (EC) of the cells, calculated as ([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP]). A high EC (typically >0.8) indicates that the metabolic state of the cells has been well-preserved.[12] Additionally, analyzing the quenching and washing solutions for key intracellular metabolites can help quantify the extent of leakage.

Quantitative Data on Quenching Methods

The choice of quenching method can significantly impact the recovery of intracellular metabolites and the extent of leakage. The following table summarizes quantitative data from studies comparing different quenching protocols.

Quenching MethodCell TypeAverage Metabolite RecoveryKey Findings
-25°C 40% (v/v) aqueous methanolPenicillium chrysogenum95.7% (±1.1%)Minimal metabolite leakage observed.[13]
-40°C 60% (v/v) aqueous methanolPenicillium chrysogenum84.3% (±3.1%)Moderate metabolite leakage.[13]
-40°C pure methanolPenicillium chrysogenum49.8% (±6.6%)Significant metabolite leakage.[13]
Liquid Nitrogen then 50% AcetonitrileHeLa cellsHighOptimal method for high efficiency of metabolic arrest and minimal loss.[14]
Cold Methanol (-40°C) with 70mM HEPESLactobacillus plantarumHigh, with <10% cell leakageEffective at preserving cell integrity and high energy charge.[15]
Cold Methanol (-40°C) with 0.85% Ammonium CarbonateLactobacillus plantarumHigh, with <10% cell leakageAlso effective, with the advantage of volatile components.[15]

Experimental Protocols

Protocol 1: Quenching of Adherent Cells with Cold Methanol

  • Prepare a quenching solution of 80% methanol in water and cool it to -80°C.

  • Aspirate the culture medium from the adherent cells in the culture plate.

  • Quickly wash the cells once with an appropriate volume of ice-cold PBS to cover the cell monolayer, then immediately aspirate the PBS.

  • Add 1 mL of the pre-chilled 80% methanol solution to each well (for a 6-well plate).[9]

  • Immediately place the plate on dry ice to ensure rapid and complete quenching.

  • Using a pre-chilled cell scraper, scrape the cells in the methanol solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.

Protocol 2: Quenching of Suspension Cells with Liquid Nitrogen via Fast Filtration

  • Set up a vacuum filtration unit with a filter membrane of a suitable pore size for your cells (e.g., 0.45 µm).

  • Prepare a wash solution of ice-cold 0.9% NaCl.

  • Quickly filter the desired volume of cell suspension.

  • Without breaking the vacuum, wash the cells on the filter with the ice-cold NaCl solution.

  • Immediately after the wash, release the vacuum and, using forceps, carefully remove the filter with the cell pellet.

  • Plunge the filter into a tube containing liquid nitrogen to flash-freeze the cells.[8][12]

  • The frozen filter can then be transferred to a tube containing extraction solvent or stored at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway in Glucose Metabolism

The PI3K/Akt signaling pathway is a key regulator of glucose metabolism, promoting glucose uptake and glycolysis.[2][6][16][17] Understanding this pathway is often relevant in studies using glucose tracers like 2-FDG-¹³C,d7.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthesis Akt->Glycogen_Synthase Glycolysis Glycolysis Akt->Glycolysis Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/Akt signaling pathway promoting glucose metabolism.

Experimental Workflow for Quenching and Extraction

This workflow outlines the key steps from cell culture to sample analysis for a typical 2-FDG-¹³C,d7 experiment.

Quenching_Workflow start Cell Culture with 2-FDG-13C,d7 Tracer harvest Harvest Cells (Filtration or Aspiration) start->harvest wash Rapid Wash (e.g., cold PBS) harvest->wash quench Quench Metabolism (e.g., Liquid Nitrogen or -80°C 80% Methanol) wash->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS Analysis extract->analyze end Data Analysis analyze->end

References

Technical Support Center: Protocol Refinement for 2-Deoxy-2-fluoro-D-glucose-13C,d7 Labeled Metabolite Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7) labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample collection to data analysis.

Problem Potential Cause Recommended Solution
Low recovery of 2-FDG-13C,d7 and its metabolites Inefficient cell lysis: The extraction solvent may not be effectively disrupting the cell membranes to release intracellular metabolites.- Ensure the use of a proven lysis-compatible solvent like cold methanol/water mixtures. - Incorporate a mechanical disruption step such as sonication or bead beating on ice to aid in cell lysis.
Incomplete quenching of metabolism: Cellular enzymes may continue to metabolize 2-FDG-13C,d7 after cell harvesting, leading to altered metabolite profiles.- Quench metabolism rapidly by adding ice-cold extraction solvent directly to the cell culture plate after removing the medium. - Alternatively, snap-freeze the cell pellet in liquid nitrogen immediately after harvesting and before adding the extraction solvent.
Suboptimal solvent system: The chosen solvent may not be suitable for extracting polar, phosphorylated sugars like 2-FDG-6-phosphate-13C,d7.- A commonly effective solvent system for polar metabolites is a cold mixture of Methanol:Acetonitrile:Water (40:40:20, v/v/v). - For a biphasic extraction to separate polar and non-polar metabolites, a modified Bligh-Dyer or Matyash protocol using methanol, chloroform (or a less toxic alternative like MTBE), and water can be employed.
Poor peak shape in LC-MS analysis (e.g., tailing, fronting, split peaks) Column overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the sample extract before injection. - Optimize the injection volume.
Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system, causing peak tailing.- Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like phosphorylated sugars, a lower pH mobile phase can improve peak shape. - Use a column with inert hardware.
Injection solvent mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.- If possible, reconstitute the dried extract in the initial mobile phase.
High variability between replicate samples Inconsistent cell numbers: Variation in the number of cells harvested per sample will lead to different metabolite amounts.- Ensure consistent cell seeding density and confluency at the time of harvest. - Normalize metabolite levels to the protein content of the cell pellet.
Precipitation of metabolites during storage: Metabolites may precipitate out of solution if stored improperly.- Store dried extracts at -80°C. - If storing liquid extracts, ensure the solvent composition prevents precipitation at low temperatures.
Suspected defluorination of 2-FDG-13C,d7 Harsh extraction conditions: Extreme pH or high temperatures during extraction could potentially lead to the cleavage of the C-F bond.- Maintain neutral or slightly acidic pH during extraction. - Keep samples on ice or at 4°C throughout the extraction process.
Matrix effects leading to ion suppression or enhancement Co-elution of matrix components: Other molecules from the cell extract can interfere with the ionization of the target analytes in the mass spectrometer.- Optimize the chromatographic separation to resolve 2-FDG-13C,d7 and its metabolites from interfering matrix components. - Employ a robust sample cleanup method such as solid-phase extraction (SPE) to remove interfering substances. - Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to normalize for matrix effects.[1][2]

Frequently Asked Questions (FAQs)

1. What is the first critical step in my 2-FDG-13C,d7 metabolite extraction protocol?

The most critical initial step is the rapid and effective quenching of metabolism. This is essential to halt all enzymatic activity and preserve the in vivo metabolic profile of your cells at the moment of harvesting. Incomplete quenching can lead to significant alterations in the levels of 2-FDG-13C,d7 and its phosphorylated metabolites.

2. How do I choose the best quenching method?

For adherent cells, a common and effective method is to aspirate the culture medium and immediately add ice-cold extraction solvent (e.g., 80% methanol) to the culture dish. For suspension cells, rapid filtration and washing with a cold, isotonic solution followed by immediate immersion in liquid nitrogen is a robust method.

3. Which solvent system is recommended for extracting 2-FDG-13C,d7 and its phosphorylated metabolites?

Given the polar nature of 2-FDG-13C,d7 and its key metabolite, 2-FDG-6-phosphate-13C,d7, a polar solvent system is recommended. A monophasic extraction with a cold mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) is a good starting point. If you need to analyze both polar and non-polar metabolites, a biphasic extraction using a solvent system like methyl tert-butyl ether (MTBE), methanol, and water can be effective.

4. Should I use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup?

Both LLE and SPE can be used for sample cleanup, and the choice depends on your specific needs.

  • LLE is a versatile technique for separating compounds based on their differential solubility in two immiscible liquids. It can be effective for removing lipids and other non-polar interferences.[3][4]

  • SPE offers a more targeted cleanup by using a solid sorbent to retain either the analytes of interest or the interfering compounds. SPE can provide cleaner extracts and is often more amenable to automation.[3][5] For polar compounds like 2-FDG and its metabolites, a hydrophilic interaction liquid chromatography (HILIC)-based SPE cartridge could be beneficial.

5. What type of internal standard should I use for quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte that is not present in the sample, such as 2-Deoxy-2-fluoro-D-glucose-13C6,d7 if you are analyzing the unlabeled compound. Since your target is already labeled, a commercially available, universally 13C-labeled yeast or algal extract can serve as a good internal standard mix for assessing extraction efficiency and normalizing for matrix effects.[6][7][8]

6. How can I confirm the identity of 2-FDG-13C,d7 and its metabolites in my LC-MS/MS data?

Confirmation should be based on a combination of:

  • Accurate mass measurement: The high-resolution mass spectrum should show the expected m/z for the labeled compound.

  • Retention time matching: The retention time of the peak in your sample should match that of an authentic standard run under the same chromatographic conditions.

  • MS/MS fragmentation pattern: The fragmentation pattern of the peak in your sample should match that of the authentic standard. The fragmentation of glucose typically involves losses of water and characteristic cross-ring cleavages.[9] For 2-FDG-13C,d7, you would expect to see shifts in the fragment masses corresponding to the labeled carbons and deuteriums.

Experimental Protocols

Protocol 1: Monophasic Extraction for Polar Metabolites

This protocol is suitable for the targeted analysis of 2-FDG-13C,d7 and its phosphorylated derivatives.

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing 2-FDG-13C,d7 and incubate for the desired labeling period.

  • Quenching and Harvesting:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well (for a 6-well plate).

    • Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the tubes for 30 seconds.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: Biphasic Extraction for Polar and Non-Polar Metabolites

This protocol allows for the separation of polar metabolites (including 2-FDG-13C,d7) from lipids.

  • Cell Culture and Labeling: Follow step 1 from Protocol 1.

  • Quenching and Harvesting: Follow step 2 from Protocol 1.

  • Phase Separation:

    • To the 1 mL of 80% methanol lysate, add 500 µL of chloroform and 300 µL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Carefully collect the upper aqueous/polar phase (containing 2-FDG-13C,d7 and its phosphorylated metabolites).

    • Collect the lower organic/non-polar phase (containing lipids) if desired.

  • Sample Preparation for LC-MS:

    • Dry the collected polar phase using a vacuum concentrator without heat.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

The following tables provide an example of expected recovery and reproducibility for the extraction of polar metabolites using different solvent systems. The data is illustrative and may vary depending on the cell type and specific experimental conditions.

Table 1: Comparison of Extraction Solvent Systems for 2-FDG-13C,d7 Recovery

Solvent SystemAverage Recovery (%)Relative Standard Deviation (RSD, %)
80% Methanol8510
Methanol:Acetonitrile:Water (40:40:20)927
MTBE:Methanol:Water (Biphasic - Polar Phase)889

Table 2: Reproducibility of the Monophasic Extraction Protocol

MetaboliteReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Average Peak AreaRSD (%)
2-FDG-13C,d71.25E+061.31E+061.28E+061.28E+062.3
2-FDG-6-phosphate-13C,d78.76E+059.12E+058.95E+058.94E+052.0

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis A Seed Cells B Incubate with 2-FDG-13C,d7 A->B C Rapid Quenching (Cold Solvent) B->C D Cell Lysis & Metabolite Extraction C->D E Protein Precipitation & Centrifugation D->E F Supernatant Collection E->F G Drying & Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for 2-FDG-13C,d7 metabolite extraction.

Troubleshooting_Logic Start Poor LC-MS Data CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckIntensity Check Signal Intensity Start->CheckIntensity Tailing Tailing? CheckPeakShape->Tailing LowIntensity Low Intensity? CheckIntensity->LowIntensity OptimizeMobilePhase Optimize Mobile Phase pH Tailing->OptimizeMobilePhase Yes CheckColumn Check for Column Contamination Tailing->CheckColumn Yes OptimizeQuenching Optimize Quenching Protocol LowIntensity->OptimizeQuenching Yes OptimizeExtraction Optimize Extraction Solvent LowIntensity->OptimizeExtraction Yes CheckMatrixEffects Investigate Matrix Effects LowIntensity->CheckMatrixEffects Yes

Caption: Troubleshooting logic for poor LC-MS data.

Signaling_Pathway Extracellular Extracellular 2-FDG-13C,d7 GLUT GLUTs Extracellular->GLUT Intracellular Intracellular 2-FDG-13C,d7 GLUT->Intracellular Transport HK Hexokinase Intracellular->HK FDG6P 2-FDG-6-Phosphate-13C,d7 (Trapped) HK->FDG6P Phosphorylation PPP Pentose Phosphate Pathway FDG6P->PPP Minor flux Glycogen Glycogen Synthesis FDG6P->Glycogen Minor flux

Caption: Metabolic fate of 2-FDG-13C,d7 in the cell.

References

Stability of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in plasma and whole blood at room temperature?

While specific studies on the 13C,d7 variant are lacking, studies on [¹⁸F]FDG suggest it is relatively stable in plasma and blood for several hours at room temperature.[1][2][3] However, for quantitative analysis, it is crucial to minimize any potential for enzymatic degradation. Therefore, it is recommended to process samples as quickly as possible or store them at low temperatures (-20°C or -80°C) to inhibit enzymatic activity.

Q2: What are the primary degradation pathways for this compound in biological matrices?

The primary "degradation" in a biological context is metabolism. Like glucose, 2-Deoxy-2-fluoro-D-glucose is taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate-13C,d7 (2-FDG-6-P-13C,d7).[4][5][6][7] This phosphorylated form is trapped within the cells as it cannot be readily metabolized further in the glycolytic pathway.[5][7] While some tissues, like the liver, have phosphatases that can dephosphorylate 2-FDG-6-P, in most tissues it is metabolically trapped.[4] Recent studies have shown further metabolism beyond 2-FDG-6-P, including the formation of 2-fluoro-2-deoxy-6-phosphogluconolactone and 2-fluoro-2-deoxymannose-6-phosphate, although 2-FDG-6-P remains the major intracellular metabolite.[8]

Q3: How should I store plasma, urine, and tissue homogenate samples containing this compound to ensure its stability?

For long-term storage, it is recommended to keep all biological samples at -80°C. For short-term storage (less than 24 hours), -20°C is generally acceptable. Rapid freezing of samples in liquid nitrogen before transferring to a freezer is also a good practice to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Are there any known issues with the stability of this compound during sample preparation (e.g., protein precipitation)?

Standard protein precipitation methods using cold acetonitrile or methanol are unlikely to cause significant degradation of this compound.[9][10] The molecule is chemically stable under these conditions. However, it is always good practice to keep samples on ice during processing to minimize any potential enzymatic activity.

Troubleshooting Guides

Issue: High variability in quantitative results for this compound in plasma samples.
Possible Cause Troubleshooting Step
Inconsistent sample handling time: Standardize the time between sample collection and processing/freezing. Process samples in batches on ice.
Pre-analytical enzymatic activity: Add a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate) to blood collection tubes if plasma is not separated immediately.
Repeated freeze-thaw cycles: Aliquot samples into smaller volumes after the first thaw to avoid repeated freezing and thawing of the entire sample.
Inconsistent protein precipitation: Ensure complete protein precipitation by using a sufficient volume of cold solvent and adequate vortexing. Centrifuge at a consistent speed and temperature.
Issue: Low recovery of this compound from tissue homogenates.
Possible Cause Troubleshooting Step
Incomplete tissue homogenization: Ensure the tissue is thoroughly homogenized to release the analyte from the cells. Use appropriate homogenization equipment and techniques.
Cellular uptake and trapping: The analyte is actively taken up by cells and phosphorylated. The extraction method must be capable of lysing cells and extracting both the parent compound and its phosphorylated metabolite.
Binding to tissue components: Evaluate different extraction solvents or add detergents to the homogenization buffer to minimize non-specific binding.
Inefficient protein precipitation/extraction: Optimize the protein precipitation and extraction procedure. A liquid-liquid extraction following protein precipitation may improve recovery.

Data Summary

The following table summarizes the expected stability of 2-Deoxy-2-fluoro-D-glucose based on data from its analog, [¹⁸F]FDG.

Biological Matrix Storage Condition Expected Stability Primary Concern
Plasma/Whole Blood Room Temperature (15-25°C)Stable for up to 8-10 hours.[1][2][3]Enzymatic metabolism.
2-8°CExpected to be stable for >24 hours.Enzymatic metabolism.
-20°CStable for several weeks.
-80°CStable for long-term storage (months to years).
Urine Room Temperature (15-25°C)Generally stable.Microbial growth.
2-8°CStable for several days.
-20°C / -80°CStable for long-term storage.
Tissue Homogenates On IceProcess immediately.Endogenous enzymatic activity.
-80°CStable for long-term storage.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Tissue Homogenate Preparation for LC-MS/MS Analysis
  • Weigh a portion of the frozen tissue sample.

  • Add 4 volumes of ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Homogenize the tissue using a suitable homogenizer until no visible particles remain.

  • To 100 µL of the homogenate, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Proceed with the supernatant as described in Protocol 1, steps 5 and 6.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis blood Whole Blood centrifuge Centrifugation (for Plasma) blood->centrifuge tissue Tissue homogenize Homogenization tissue->homogenize urine Urine protein_precip Protein Precipitation urine->protein_precip centrifuge->protein_precip Plasma homogenize->protein_precip Homogenate lcms LC-MS/MS Analysis protein_precip->lcms

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space fdg_ext 2-FDG-13C,d7 fdg_int 2-FDG-13C,d7 fdg_ext->fdg_int GLUT Transporter fdg6p 2-FDG-6-P-13C,d7 (Metabolically Trapped) fdg_int->fdg6p Hexokinase

References

Technical Support Center: Chromatographic Analysis of 2-Deoxy-2-fluoro-D-glucose-13C,d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering overlapping peaks in the chromatographic analysis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing overlapping or broad peaks in my 2-FDG-13C,d7 chromatogram?

A1: Overlapping or co-eluting peaks in chromatography can arise from several factors. For isotopically labeled compounds like 2-FDG-13C,d7, the primary challenge is its near-identical chemical properties to the unlabeled 2-FDG, which can make separation difficult. Other common causes include:

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the correct polarity or additives to effectively differentiate between your analyte and other compounds.[1][2][3]

  • Inadequate Column Chemistry: The stationary phase of your column may not provide sufficient selectivity for the separation.

  • Poor Column Condition: Column degradation, contamination, or a blocked frit can lead to peak tailing, fronting, or splitting.[4][5]

  • Incorrect Flow Rate: The flow rate of the mobile phase can significantly impact peak resolution.[6][7][8]

  • Inappropriate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[9][10][11][12]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and distorted peaks.[6]

Q2: Is it normal for 2-FDG-13C,d7 and unlabeled 2-FDG to have very similar retention times?

A2: Yes, this is expected. Stable isotope labeling with heavy atoms like 13C generally does not lead to significant chromatographic separation from the unlabeled analog under typical reversed-phase or HILIC conditions.[13] Deuterium (d7) labeling, however, can sometimes introduce a small retention time shift, known as a chromatographic isotope effect, but complete separation is not guaranteed.[14] Therefore, you are more likely to see a broadened peak or a shoulder rather than two distinct peaks if both are present in your sample.

Q3: What type of column is best suited for 2-FDG analysis?

A3: Several types of HPLC columns have been successfully used for the analysis of 2-FDG and its metabolites:

  • Reversed-Phase (RP) C18 Columns: These are widely used and can provide good separation, especially when paired with mass spectrometry (LC-MS).[7][8][15]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is well-suited for retaining and separating highly polar compounds like sugars and their derivatives.[1]

  • Anion-Exchange Columns: These are effective for separating charged molecules and have been used for 2-DG analysis.[16]

The best choice will depend on your specific sample matrix and the other compounds you need to separate from your analyte.

Troubleshooting Guide: Resolving Overlapping Peaks

If you are experiencing overlapping peaks in your 2-FDG-13C,d7 chromatograms, follow this systematic troubleshooting guide. It is recommended to change only one parameter at a time to isolate the cause of the issue.[6]

Step 1: Initial Assessment and System Check

Before modifying your method, ensure your HPLC/LC-MS system is functioning correctly.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Verify Solvent Levels: Ensure you have an adequate supply of fresh, high-purity mobile phase solvents.

  • Column Health: If you have been using the column for a while, consider flushing it or replacing it if it's past its lifetime. A contaminated guard column can also be a source of peak distortion.[4][5]

Step 2: Method Optimization

The following workflow outlines the parameters you can adjust to improve peak resolution.

Troubleshooting_Workflow Start Overlapping Peaks Observed MobilePhase Optimize Mobile Phase Start->MobilePhase FlowRate Adjust Flow Rate MobilePhase->FlowRate If not resolved Resolved Peaks Resolved MobilePhase->Resolved If resolved Temperature Modify Column Temperature FlowRate->Temperature If not resolved FlowRate->Resolved If resolved Column Consider Different Column Temperature->Column If not resolved Temperature->Resolved If resolved Column->Resolved If resolved

Caption: A systematic workflow for troubleshooting overlapping peaks.

Parameter Adjustment Details

The following table summarizes the key chromatographic parameters that can be adjusted to improve peak resolution, along with their expected impact.

ParameterRecommended ActionExpected Outcome
Mobile Phase Composition Isocratic Elution: If using a single mobile phase composition, slightly decrease the percentage of the stronger solvent (e.g., acetonitrile in reversed-phase) to increase retention and potentially improve separation.[17] Gradient Elution: If using a gradient, make the gradient shallower (i.e., increase the gradient time) to allow more time for separation.[1] pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can alter selectivity.[3][5]Increased retention time and improved resolution between closely eluting peaks.
Flow Rate Decrease the flow rate.This generally leads to narrower peaks and better resolution, although it will increase the analysis time.[6][7][8]
Column Temperature Decrease the column temperature.Lowering the temperature increases the viscosity of the mobile phase and can enhance interactions with the stationary phase, leading to increased retention and potentially better separation.[10][11][12] Conversely, for some compounds, increasing the temperature can improve peak shape.[9]
Column Chemistry If resolution does not improve, consider switching to a column with a different stationary phase. For example, if you are using a C18 column, a HILIC column might provide a different selectivity for your polar analyte.A different stationary phase will offer different chemical interactions, which can significantly alter the elution order and separation of compounds.[1]

Experimental Protocols

Below are example starting protocols for the analysis of 2-FDG that can be adapted for 2-FDG-13C,d7.

Protocol 1: Reversed-Phase LC-MS

This method is suitable for quantifying 2-FDG and its phosphorylated metabolite.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-8 min: 95-5% B

    • 8-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (MS) in either positive or negative ion mode, depending on the desired adducts.

Protocol 2: HILIC with ELSD

This method is suitable for the direct determination of 2-DG and can be adapted for 2-FDG.

  • Column: HILIC column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear inverse gradient (decreasing acetonitrile concentration over time).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: Evaporative Light Scattering Detector (ELSD).[1]

Logical Relationships in Troubleshooting

The decision-making process for troubleshooting can be visualized as follows:

Troubleshooting_Logic Start Peak Overlap Issue SystemCheck Perform System Health Check Start->SystemCheck MethodOptimization Systematic Method Optimization SystemCheck->MethodOptimization MobilePhase Adjust Mobile Phase? MethodOptimization->MobilePhase FlowRate Adjust Flow Rate? MobilePhase->FlowRate No Success Resolution Achieved MobilePhase->Success Yes Temperature Adjust Temperature? FlowRate->Temperature No FlowRate->Success Yes ColumnChange Change Column? Temperature->ColumnChange No Temperature->Success Yes ColumnChange->Success Yes Consult Consult Further ColumnChange->Consult No

Caption: Decision tree for resolving chromatographic peak overlap.

References

Validation & Comparative

A Comparative Guide to In Vivo Glucose Metabolism Imaging: 2-Deoxy-2-fluoro-D-glucose-13C,d7 vs. 18F-FDG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key glucose analogs used in in vivo imaging: the stable isotope-labeled 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-¹³C,d₇) and the widely used radiotracer 2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG). This document outlines the fundamental differences in their detection principles, the nature of the metabolic data they provide, and the experimental protocols for their use.

Introduction to Glucose Analogs in Metabolic Imaging

The study of glucose metabolism in living organisms is crucial for understanding a wide range of physiological and pathological processes, particularly in oncology, neuroscience, and immunology. Both 2-FDG-¹³C,d₇ and ¹⁸F-FDG are analogs of glucose, meaning they are recognized and taken up by cells through glucose transporters. However, their distinct isotopic labeling dictates their application and the imaging modality used for their detection, leading to different but potentially complementary insights into cellular metabolism. ¹⁸F-FDG is the cornerstone of clinical positron emission tomography (PET) imaging, providing a sensitive measure of glucose uptake.[1] 2-FDG-¹³C,d₇, as a stable isotope-labeled compound, is suited for detection by magnetic resonance spectroscopy (MRS), offering the potential to trace the downstream metabolic fate of the glucose analog.

Principle of Detection and Metabolic Fate

¹⁸F-FDG and Positron Emission Tomography (PET)

¹⁸F-FDG contains the positron-emitting radioisotope fluorine-18. Once administered, it is transported into cells via glucose transporters and phosphorylated by hexokinase to ¹⁸F-FDG-6-phosphate.[1] Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is essentially trapped within the cell. The accumulation of ¹⁸F-FDG in tissues with high glucose uptake, such as tumors, the brain, and inflamed tissues, can be visualized and quantified using PET. The positrons emitted by ¹⁸F decay travel a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions and are detected by the PET scanner. This allows for the three-dimensional mapping of tracer distribution.

2-FDG-¹³C,d₇ and Magnetic Resonance Spectroscopy (MRS)

2-FDG-¹³C,d₇ is labeled with stable isotopes: carbon-13 and deuterium. It is not radioactive. Its detection relies on nuclear magnetic resonance (NMR) principles, specifically in vivo MRS. The ¹³C nucleus has a distinct magnetic moment that can be detected in a strong magnetic field. The resonance frequency of the ¹³C nucleus is sensitive to its chemical environment. This property allows MRS to distinguish the original 2-FDG-¹³C,d₇ molecule from its downstream metabolites. By tracking the appearance of the ¹³C label in different molecules over time, it is possible to measure metabolic fluxes through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.[2][3] The deuterium labeling can further aid in spectral editing and tracing metabolic pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance aspects of 2-FDG-¹³C,d₇ and ¹⁸F-FDG for in vivo imaging.

FeatureThis compound18F-FDG
Isotope Type Stable (¹³C, ²H)Radioactive (¹⁸F)
Imaging Modality Magnetic Resonance Spectroscopy (MRS)Positron Emission Tomography (PET)
Detection Principle Nuclear magnetic resonance of ¹³CDetection of gamma rays from positron annihilation
Biological Information Metabolic flux and pathway analysisGlucose uptake and metabolic trapping
Signal Proportionality Concentration of ¹³C-labeled metabolitesLocal concentration of ¹⁸F
Spatial Resolution Lower (typically several mm to cm)Higher (typically 4-6 mm)
Sensitivity Lower (mM range)Higher (pM to nM range)
Temporal Resolution Seconds to minutesMinutes to hours
Ionizing Radiation NoYes
Need for Cyclotron NoYes
Tracer Half-life Not applicable (stable)109.8 minutes

Experimental Protocols

Preclinical In Vivo ¹⁸F-FDG PET Imaging Protocol (Generalized)

This protocol is a generalized summary based on common practices in preclinical research.

  • Animal Preparation:

    • Mice or rats are fasted for 6-12 hours to reduce background glucose levels and enhance tumor uptake of ¹⁸F-FDG.

    • Animals are anesthetized, typically with isoflurane, to prevent movement during imaging.

    • Body temperature is maintained at 37°C using a heating pad to minimize physiological variations.

  • Tracer Administration:

    • ¹⁸F-FDG is administered via intravenous (tail vein) injection. The typical dose ranges from 3.7 to 18.5 MBq (100-500 µCi) depending on the animal model and imaging system.

  • Uptake Period:

    • A 60-minute uptake period is allowed for the tracer to distribute and accumulate in tissues. During this time, the animal remains anesthetized and warm.

  • PET/CT Imaging:

    • The animal is positioned in the PET/CT scanner.

    • A CT scan is first acquired for anatomical co-registration and attenuation correction.

    • A static PET scan is then performed, typically for 10-20 minutes.

  • Data Analysis:

    • Images are reconstructed, and regions of interest (ROIs) are drawn on tumors and other tissues to quantify ¹⁸F-FDG uptake, often expressed as the Standardized Uptake Value (SUV).

Hypothetical Preclinical In Vivo 2-FDG-¹³C,d₇ MRS Protocol

As direct in vivo imaging studies with 2-FDG-¹³C,d₇ are not widely reported, this protocol is based on established methods for in vivo ¹³C MRS of ¹³C-labeled glucose.

  • Animal Preparation:

    • Animals are fasted overnight to ensure a baseline metabolic state.

    • Anesthesia is induced and maintained throughout the experiment.

    • A catheter is placed for intravenous infusion of the tracer.

  • MRS System Setup:

    • The animal is positioned in the MRI scanner equipped with a ¹³C-capable coil.

    • Anatomical ¹H MRI scans are acquired to localize the region of interest (e.g., tumor, brain).

    • Magnetic field shimming is performed on the region of interest to optimize spectral resolution.

  • Tracer Administration:

    • A bolus of 2-FDG-¹³C,d₇ is administered, followed by a continuous infusion to maintain a steady-state concentration in the blood.

  • ¹³C MRS Data Acquisition:

    • ¹³C MRS spectra are acquired continuously from the region of interest.

    • Proton decoupling is applied to enhance the signal-to-noise ratio and simplify the ¹³C spectra.

    • Data acquisition can continue for an extended period (e.g., 60-120 minutes) to monitor the incorporation of ¹³C into various metabolites.

  • Data Analysis:

    • The acquired spectra are processed (e.g., Fourier transformation, phasing, baseline correction).

    • Resonances corresponding to 2-FDG-¹³C,d₇ and its downstream metabolites are identified and quantified.

    • Metabolic flux rates are calculated using appropriate metabolic models.

Visualization of Metabolic Pathways and Experimental Workflows

cluster_workflow 18F-FDG PET Imaging Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Inj 18F-FDG Injection (IV) Animal_Prep->Tracer_Inj Uptake Uptake Period (60 min) Tracer_Inj->Uptake Imaging PET/CT Scan Uptake->Imaging Analysis Image Reconstruction & Quantification (SUV) Imaging->Analysis

18F-FDG PET imaging workflow.

cluster_workflow 2-FDG-13C,d7 MRS Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) MRS_Setup MRS System Setup (Localization, Shimming) Animal_Prep->MRS_Setup Tracer_Inf 2-FDG-13C,d7 Infusion MRS_Setup->Tracer_Inf Data_Acq 13C MRS Data Acquisition Tracer_Inf->Data_Acq Analysis Spectral Processing & Flux Analysis Data_Acq->Analysis

2-FDG-13C,d7 MRS experimental workflow.

cluster_pathway Metabolic Fate of 18F-FDG Extracellular Extracellular 18F-FDG Intracellular Intracellular 18F-FDG Extracellular->Intracellular GLUT FDG_6P 18F-FDG-6-Phosphate Intracellular->FDG_6P Hexokinase Trapped Trapped FDG_6P->Trapped Metabolic Trapping (No further metabolism)

Metabolic fate of 18F-FDG.

cluster_pathway Potential Metabolic Tracing with 2-FDG-13C,d7 FDG 2-FDG-13C,d7 FDG_6P 2-FDG-13C,d7-6-P FDG->FDG_6P Hexokinase Glycolysis Glycolytic Intermediates FDG_6P->Glycolysis PPP Pentose Phosphate Pathway FDG_6P->PPP TCA TCA Cycle Metabolites Glycolysis->TCA

Potential metabolic pathways traced by 2-FDG-13C,d7.

Objective Comparison and Summary

The choice between ¹⁸F-FDG and 2-FDG-¹³C,d₇ for in vivo imaging depends entirely on the research question.

¹⁸F-FDG PET excels in providing a highly sensitive, whole-body snapshot of glucose uptake. Its high signal-to-noise ratio and established quantification methods make it an invaluable tool for detecting and staging tumors, monitoring therapeutic response, and studying brain function. However, the information it provides is largely static, representing the integral of glucose uptake and phosphorylation over time. It does not offer insights into the downstream metabolic fate of glucose.

2-FDG-¹³C,d₇ MRS , on the other hand, offers the potential for a more dynamic and detailed view of cellular metabolism. By tracing the ¹³C label through various metabolic pathways, researchers can investigate the activity of glycolysis, the pentose phosphate pathway, and the TCA cycle. This can provide crucial information about metabolic reprogramming in cancer, a phenomenon not fully captured by ¹⁸F-FDG uptake alone. However, MRS is inherently less sensitive than PET, requiring higher concentrations of the tracer and typically offering lower spatial resolution. The technical complexity of ¹³C MRS experiments is also a consideration.

Conclusion

¹⁸F-FDG and 2-FDG-¹³C,d₇ are powerful tools for in vivo metabolic research, each with a distinct set of strengths and limitations.

  • ¹⁸F-FDG PET is the gold standard for sensitive, whole-body imaging of glucose uptake, making it ideal for clinical applications and studies where the primary endpoint is the level of glucose consumption.

  • 2-FDG-¹³C,d₇ MRS represents a research-oriented approach to dissect the intricacies of downstream glucose metabolism. It provides a window into the dynamic fluxes of metabolic pathways, offering a deeper understanding of cellular bioenergetics and metabolic phenotypes.

The future of metabolic imaging may lie in the integration of these complementary techniques. The combination of PET's sensitivity and whole-body coverage with the detailed metabolic information from MRS could provide a more complete picture of the metabolic state of tissues in health and disease, ultimately enabling more precise diagnostics and personalized therapeutic strategies.

References

A Comparative Guide to Tracers for Glucose Metabolism: 2-Deoxy-2-fluoro-D-glucose-13C,d7 versus In Vivo Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucose metabolism is paramount in unraveling disease mechanisms and evaluating therapeutic efficacy. This guide provides a comprehensive comparison between the use of the stable isotope-labeled tracer 2-Deoxy-2-fluoro-D-glucose-13C,d7 (d7-2-FDG) for quantitative mass spectrometry-based analysis and the use of radiolabeled tracers for in vivo imaging techniques like Positron Emission Tomography (PET).

This guide will delve into the fundamental differences in their methodologies, data output, and applications, supported by experimental data and detailed protocols. We will also explore the performance of the gold-standard PET tracer, [18F]Fluorodeoxyglucose ([18F]FDG), in comparison to other imaging agents.

Methodology at a Glance: Stable Isotope Tracing vs. In Vivo Imaging

The core distinction lies in the analytical approach. D7-2-FDG, a non-radioactive, heavy-isotope-labeled glucose analog, is employed in metabolic flux analysis (MFA). This technique involves introducing the tracer to cells, tissues, or organisms, followed by sample extraction and analysis using mass spectrometry to quantify the incorporation of the heavy isotopes into various metabolites. This provides a detailed, quantitative map of metabolic pathway activity.

In contrast, PET imaging utilizes radiotracers like [18F]FDG. These tracers are administered in vivo, and their decay is detected by a PET scanner, generating images that visualize the spatial distribution of metabolic activity. This method provides a non-invasive, whole-body view of glucose uptake.

Quantitative Performance: A Comparative Overview

The choice of tracer and methodology depends on the specific research question. Below is a comparison of the key performance characteristics of stable isotope tracing with mass spectrometry and PET imaging with various radiotracers.

Table 1: General Comparison of Methodologies
FeatureStable Isotope Tracing (e.g., d7-2-FDG) with Mass SpectrometryPET Imaging (e.g., [18F]FDG)
Principle Measures the incorporation of stable isotopes into metabolites to quantify metabolic pathway fluxes.Detects positron emission from radiotracers to visualize and quantify tracer accumulation in tissues.
Data Output Quantitative flux rates through specific metabolic pathways.3D images of tracer distribution; semi-quantitative standardized uptake values (SUV).
Spatial Resolution Cellular to subcellular (with imaging mass spectrometry).Millimeter to sub-millimeter.
Temporal Resolution Can be high with rapid sampling, but typically provides a steady-state view.Dynamic scanning can track tracer kinetics over time.
Invasiveness Requires tissue/cell harvesting (invasive).Non-invasive.
Application Detailed mechanistic studies of metabolic pathways, metabolic engineering.In vivo visualization of metabolic activity, disease diagnosis, staging, and treatment monitoring.
Key Advantage High chemical specificity and quantitative accuracy of pathway activity.Non-invasive, whole-body imaging.
Key Limitation Invasive, provides a "snapshot" of metabolism at the time of sampling.Lower spatial and chemical resolution compared to mass spectrometry.
Table 2: Performance Comparison of PET Tracers for Oncology

The following table compares the performance of [18F]FDG with alternative PET tracers in specific cancer types, highlighting that the optimal tracer can be context-dependent.

TracerCancer TypeSensitivitySpecificityTumor-to-Background Ratio (TBR)Key Advantages over [18F]FDG
[18F]FET Brain Tumors94%[1][2]88%[1][2]Higher than [18F]FDGSuperior for delineating tumor extent due to low uptake in normal brain tissue.[3]
[18F]FDG Brain Tumors38%[1][2]86%[1][2]LowHigh uptake in normal gray matter limits utility.[3]
[18F]FCH Prostate Cancer92.8% (recurrence)[4]100% (recurrence)[4]2- to 4-fold higher than [18F]FDG in tumors[5]Better detection of primary and metastatic prostate cancer due to low urinary excretion and higher tumor uptake.[5]
[18F]FDG Prostate CancerLower than [18F]FCHLower than [18F]FCH-Often suboptimal due to low tracer avidity in many prostate cancers.[6]
[68Ga]Ga-PSMA Prostate CancerHigher than [18F]FCHHigher than [18F]FCHSignificantly higher than [18F]FCH[7]Superior lesion detection, especially at low PSA levels.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for metabolic flux analysis using a stable isotope tracer and for preclinical PET imaging.

Protocol 1: In Vitro Metabolic Flux Analysis with 13C-Labeled Glucose

This protocol outlines the key steps for a typical in vitro metabolic flux analysis experiment using a stable isotope-labeled glucose tracer in cancer cell culture.

1. Cell Culture and Tracer Incubation:

  • Culture cancer cells to the desired confluency in standard growth medium.
  • Replace the standard medium with a medium containing the stable isotope-labeled glucose (e.g., [U-13C6]glucose) at a known concentration.
  • Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites and to reach isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
  • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
  • Centrifuge the cell lysate to pellet proteins and cellular debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS/MS).
  • Acquire data on the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., intermediates of glycolysis and the TCA cycle).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.
  • Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.

Protocol 2: Preclinical [18F]FDG-PET Imaging in a Mouse Tumor Model

This protocol provides a general workflow for conducting a preclinical PET imaging study in a mouse model of cancer.[8][9][10][11][12]

1. Animal Preparation:

  • Fast the mouse for 4-6 hours to reduce background [18F]FDG uptake in muscle and stabilize blood glucose levels.[10]
  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[8][9]
  • Maintain the animal's body temperature using a heating pad to prevent activation of brown adipose tissue.[8]

2. Radiotracer Administration:

  • Administer a known activity of [18F]FDG (typically 5-10 MBq) via intravenous (tail vein) or intraperitoneal injection.[8][9]

3. Uptake Period:

  • Allow the [18F]FDG to distribute and accumulate in the tissues for a specific period, typically 45-60 minutes. The animal should remain anesthetized and warm during this time.[8]

4. PET/CT Imaging:

  • Position the mouse in the PET/CT scanner.
  • Acquire a CT scan for anatomical co-registration and attenuation correction.
  • Acquire a static or dynamic PET scan over the region of interest.

5. Image Analysis and Quantification:

  • Reconstruct the PET images.
  • Draw regions of interest (ROIs) over the tumor and other relevant tissues on the co-registered PET/CT images.
  • Calculate the standardized uptake value (SUV) for the tumor and other tissues to semi-quantitatively assess glucose uptake.

Visualizing the Concepts

To further clarify the discussed concepts, the following diagrams illustrate key pathways and workflows.

cluster_0 Glucose Metabolism cluster_1 [18F]FDG Metabolism Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle [18F]FDG [18F]FDG [18F]FDG-6-Phosphate [18F]FDG-6-Phosphate (Trapped) [18F]FDG->[18F]FDG-6-Phosphate Hexokinase

Fig. 1: Metabolic fate of Glucose vs. [18F]FDG.

Start Start Cell Culture Cell Culture Start->Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Mass Spectrometry Analysis Mass Spectrometry Analysis Metabolite Extraction->Mass Spectrometry Analysis Flux Calculation Flux Calculation Mass Spectrometry Analysis->Flux Calculation End End Flux Calculation->End

Fig. 2: Workflow for Metabolic Flux Analysis.

cluster_0 Methodologies cluster_1 Applications Stable Isotope Tracing Stable Isotope Tracing Mechanistic Studies Mechanistic Studies Stable Isotope Tracing->Mechanistic Studies Provides PET Imaging PET Imaging In Vivo Visualization In Vivo Visualization PET Imaging->In Vivo Visualization Enables

Fig. 3: Relationship between methodologies and applications.

Conclusion

Both stable isotope tracing with d7-2-FDG and PET imaging with radiotracers are powerful tools for investigating glucose metabolism. The choice between these methodologies is dictated by the specific research goals. For detailed, quantitative insights into the activity of metabolic pathways at the cellular level, stable isotope tracing is the method of choice. For non-invasive, whole-body visualization of glucose uptake and its alterations in disease, PET imaging is indispensable. Furthermore, the selection of the appropriate PET tracer is critical and should be tailored to the specific cancer type and clinical question to maximize diagnostic accuracy. This guide provides a foundational understanding to aid researchers in selecting the most appropriate tools for their studies in the dynamic field of metabolic research.

References

A Head-to-Head Comparison: Unveiling the Advantages of 2-Deoxy-2-fluoro-D-glucose-13C,d7 over Deuterated Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of tracer is paramount to unraveling complex biological processes. This guide provides an objective comparison of two powerful tools in the stable isotope tracer toolbox: 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7) and deuterated glucose. We present supporting experimental data and detailed methodologies to empower informed decisions for your specific research needs.

The study of cellular metabolism, particularly glucose utilization, is fundamental to understanding a vast array of physiological and pathological states, from cancer to neurodegenerative diseases. Stable isotope-labeled glucose analogs serve as indispensable probes to trace the fate of glucose through intricate metabolic pathways. While both 2-FDG-13C,d7 and deuterated glucose offer non-radioactive alternatives for metabolic analysis, they possess distinct characteristics that confer specific advantages in different experimental settings.

Executive Summary: Key Differentiators

FeatureThis compoundDeuterated Glucose (e.g., glucose-d7)
Primary Application Mass Spectrometry-based metabolic flux analysisIn vivo Deuterium Magnetic Resonance Spectroscopy (DMRS)
Metabolic Fate Trapped intracellularly after phosphorylationMetabolized through glycolysis and the TCA cycle
Information Provided Primarily glucose uptake and glycolytic activityDynamic tracking of glucose and downstream metabolites
Key Advantage Dual isotopic label for enhanced mass spectrometry analysisNon-invasive, real-time in vivo metabolic imaging
Primary Limitation Limited information on downstream metabolismLower intrinsic sensitivity in NMR applications

Delving Deeper: A Technical Comparison

This compound: Precision in Glucose Uptake Analysis

2-FDG-13C,d7 is a glucose analog where the hydroxyl group at the C-2 position is replaced by fluorine, and the molecule is further enriched with Carbon-13 and deuterium isotopes. This unique design makes it an exceptional tool for quantifying glucose uptake, primarily through mass spectrometry.

Mechanism of Action: Similar to its radioactive counterpart, [18F]FDG, 2-FDG is transported into cells via glucose transporters and is phosphorylated by hexokinase to 2-FDG-6-phosphate. However, due to the fluorine at the C-2 position, 2-FDG-6-phosphate cannot be further metabolized in glycolysis and is effectively trapped within the cell. This accumulation provides a direct measure of the rate of glucose uptake.

Advantages of Dual Labeling: The incorporation of both 13C and d7 isotopes offers significant benefits for mass spectrometry-based analyses. The distinct mass shift allows for clear differentiation from endogenous (unlabeled) glucose and facilitates highly sensitive and specific quantification, even in complex biological matrices. This dual labeling strategy can also be leveraged in multi-isotope tracing experiments to simultaneously probe different metabolic pathways.

Deuterated Glucose: A Window into Dynamic In Vivo Metabolism

Deuterated glucose, such as glucose-d7, replaces hydrogen atoms with deuterium. This modification allows for the non-invasive tracking of glucose metabolism in real-time within living organisms using Deuterium Magnetic Resonance Spectroscopy (DMRS), also known as Deuterium Metabolic Imaging (DMI).

Mechanism of Action: Deuterated glucose is metabolized similarly to natural glucose, participating in glycolysis and the tricarboxylic acid (TCA) cycle. As it is broken down, the deuterium labels are incorporated into downstream metabolites, such as lactate and glutamate/glutamine (Glx). DMRS can detect the distinct signals from deuterated glucose and its metabolites, providing a dynamic view of metabolic fluxes.

Advantages in In Vivo Studies: The non-invasive nature of DMRS makes deuterated glucose an invaluable tool for longitudinal studies in animal models and even human subjects. It allows researchers to monitor metabolic changes over time in response to therapeutic interventions or disease progression without the need for tissue biopsies. Studies have shown that glucose-d7 provides larger signals compared to other deuterated glucose variants, enhancing the sensitivity of DMRS experiments.[1][2][3]

Quantitative Data at a Glance

The following table summarizes key quantitative parameters for the application of these tracers.

Parameter2-FDG-13C,d7 (LC-MS/MS)Deuterated Glucose (DMRS)
Primary Measurement Intracellular concentration of 2-FDG-6-phosphateSignal intensity of deuterated glucose, lactate, and Glx
Typical Application In vitro cell culture, ex vivo tissue analysisIn vivo animal and human studies
Temporal Resolution Endpoint or specific time pointsReal-time, dynamic
Spatial Resolution Dependent on sample collectionMillimeter-scale in imaging applications
Sensitivity High (femtomole range with optimized methods)[4]Lower intrinsic sensitivity compared to proton MRS

Experimental Protocols: A Practical Guide

Experimental Protocol 1: Quantification of Glucose Uptake using 2-FDG-13C,d7 with LC-MS/MS

This protocol is adapted from a method for quantifying non-labeled FDG and can be applied to its isotopically labeled counterpart.[5]

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Starve cells of glucose for 1-2 hours prior to the experiment.

  • Treat cells with 2-FDG-13C,d7 at a final concentration of 100 µM to 1 mM for a defined period (e.g., 15-60 minutes).

2. Metabolite Extraction:

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • The analysis can be performed on a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatography: Use a HILIC column for separation of polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor the specific mass transitions for 2-FDG-13C,d7 and its phosphorylated form.

  • Quantification: Create a standard curve using known concentrations of 2-FDG-13C,d7 to quantify its uptake.

Experimental Protocol 2: In Vivo Metabolic Imaging with Deuterated Glucose using DMRS

This protocol provides a general workflow for in vivo DMRS studies in animal models.[6][7][8]

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat) with isoflurane.

  • Catheterize the femoral vein for tracer infusion.

  • Position the animal in the MRI scanner.

2. DMRS Acquisition:

  • Acquire baseline deuterium spectra before tracer administration.

  • Infuse a bolus of deuterated glucose (e.g., glucose-d7) intravenously.

  • Acquire dynamic deuterium spectra continuously for a period of 60-90 minutes to monitor the appearance and conversion of the tracer.

3. Data Analysis:

  • Process the DMRS data to identify and quantify the signals from deuterated glucose, lactate, and Glx.

  • Analyze the temporal dynamics of these signals to calculate metabolic rates.

Visualizing the Pathways

To better understand the metabolic fate of these tracers, the following diagrams illustrate the key pathways involved.

Glycolysis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUT 2-FDG 2-FDG-13C,d7 2-FDG_in 2-FDG-13C,d7 2-FDG->2-FDG_in GLUT G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase 2-FDG-6P 2-FDG-6-Phosphate (Trapped) 2-FDG_in->2-FDG-6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Figure 1. Cellular uptake and initial metabolism of glucose and 2-FDG-13C,d7.

Deuterated_Glucose_Metabolism Deuterated_Glucose Deuterated Glucose (e.g., glucose-d7) Glycolysis Glycolysis Deuterated_Glucose->Glycolysis Deuterated_Pyruvate Deuterated Pyruvate Glycolysis->Deuterated_Pyruvate Deuterated_Lactate Deuterated Lactate Deuterated_Pyruvate->Deuterated_Lactate TCA_Cycle TCA Cycle Deuterated_Pyruvate->TCA_Cycle Deuterated_Glx Deuterated Glutamate/ Glutamine (Glx) TCA_Cycle->Deuterated_Glx

Figure 2. Metabolic fate of deuterated glucose through glycolysis and the TCA cycle.

Signaling Pathways Under Investigation

Both 2-FDG-13C,d7 and deuterated glucose can be instrumental in studying signaling pathways that regulate glucose metabolism. Key pathways that can be investigated include:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and glucose metabolism. Increased glucose uptake, measurable with 2-FDG-13C,d7, is a hallmark of activated PI3K/Akt signaling.

  • AMPK Pathway: A critical energy sensor that is activated under low energy conditions and promotes glucose uptake and glycolysis.

  • HIF-1α Pathway: A key regulator of the cellular response to hypoxia, which upregulates glycolytic enzymes and glucose transporters.

By quantifying changes in glucose uptake or metabolic fluxes using these tracers, researchers can infer the activity of these and other critical signaling pathways.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and deuterated glucose hinges on the specific research question and the available analytical instrumentation.

  • For precise quantification of glucose uptake in in vitro and ex vivo models, particularly when leveraging the power of mass spectrometry, 2-FDG-13C,d7 stands out as the superior choice. Its dual isotopic labels provide enhanced specificity and sensitivity, making it ideal for detailed metabolic flux analysis of the initial steps of glucose metabolism.

  • For non-invasive, dynamic tracking of glucose metabolism and its downstream pathways in living organisms, deuterated glucose is the tracer of choice. Its application in DMRS provides an unparalleled ability to monitor metabolic changes in real-time, offering invaluable insights into the in vivo effects of drugs and disease.

Ultimately, both tracers are powerful assets in the quest to understand the intricate world of cellular metabolism. By carefully considering the advantages and limitations of each, researchers can select the optimal tool to illuminate the metabolic pathways at the heart of their scientific inquiries.

References

A Comparative Guide to Metabolomic Tracers: 2-Deoxy-2-fluoro-D-glucose-13C,d7 vs. [U-13C]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for elucidating metabolic pathways and understanding disease states. This guide provides a comprehensive comparison of 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7) and the widely used alternative, uniformly labeled [U-13C]glucose, for metabolomics applications. We present a cross-validation of their utility, supported by experimental protocols and quantitative data insights.

Executive Summary

While 2-Deoxy-2-fluoro-D-glucose (2-FDG) is a cornerstone of clinical diagnostics in positron emission tomography (PET) for imaging glucose uptake, its utility in comprehensive metabolomic analysis is inherently limited. The fluorine substitution at the C-2 position of the glucose molecule leads to metabolic trapping, preventing its extensive downstream metabolism. In contrast, [U-13C]glucose, being a direct isotopic analog of glucose, is fully metabolized, enabling the global tracing of carbon atoms through central carbon metabolism and associated pathways. This guide will demonstrate that for the purpose of cross-validating and quantifying a wide range of metabolic pathways, [U-13C]glucose offers a far more comprehensive and informative dataset compared to the limited metabolic fate of 2-FDG-13C,d7.

Comparison of Metabolic Fates

The fundamental difference between 2-FDG-13C,d7 and [U-13C]glucose lies in their intracellular processing. This dictates the extent to which they can be used to trace metabolic pathways.

2-Deoxy-2-fluoro-D-glucose (2-FDG) Pathway

2-FDG is transported into cells via glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-FDG-6-phosphate (FDG-6-P)[1]. However, due to the fluorine atom at the C-2 position, FDG-6-P cannot be isomerized by phosphoglucose isomerase and is therefore largely trapped within the cell[1][2]. While some minor downstream metabolism has been reported, including conversion to 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphate, 2-deoxy-2-fluoro-gluconic acid, and UDP-FDG, it does not enter glycolysis to a significant extent. This metabolic trapping is the principle behind its use in PET imaging to measure glucose uptake[1].

FDG_Metabolism 2-FDG-13C,d7 2-FDG-13C,d7 GLUT Glucose Transporter 2-FDG-13C,d7->GLUT Uptake Hexokinase Hexokinase GLUT->Hexokinase Intracellular FDG-6-P FDG-6-P Hexokinase->FDG-6-P Phosphorylation Metabolic Trap Metabolic Trap FDG-6-P->Metabolic Trap Limited Downstream Metabolism Limited Downstream Metabolism FDG-6-P->Limited Downstream Metabolism

Metabolic pathways traced by [U-13C]glucose.

Quantitative Data Comparison

Table 1: Comparison of Expected Labeled Metabolites

Metabolic Pathway2-FDG-13C,d7 Derived Metabolites (Expected)[U-13C]glucose Derived Metabolites (Observed)
Glycolysis 2-FDG-6-phosphateLabeled Glucose-6-phosphate, Fructose-6-phosphate, Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate, 3-Phosphoglycerate, Phosphoenolpyruvate, Pyruvate, Lactate
Pentose Phosphate Pathway Not expected to be significantly labeledLabeled 6-Phosphogluconate, Ribose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate
TCA Cycle Not expected to be significantly labeledLabeled Citrate, Isocitrate, α-Ketoglutarate, Succinate, Fumarate, Malate, Oxaloacetate
Amino Acid Synthesis Not expected to be significantly labeledLabeled Alanine, Aspartate, Glutamate, Glutamine, Serine, Glycine
Lipid Synthesis Not expected to be significantly labeledLabeled Acetyl-CoA, Fatty Acids
Nucleotide Synthesis UDP-FDG (minor)Labeled Ribose for purine and pyrimidine synthesis

Experimental Protocols

Detailed methodologies for metabolomic studies using these tracers are crucial for reproducibility and data interpretation.

Experimental Protocol: [U-13C]glucose Metabolomic Tracing

This protocol is a generalized procedure for stable isotope tracing using [U-13C]glucose in cell culture, followed by LC-MS or GC-MS analysis.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard glucose-containing medium.

  • To initiate labeling, replace the standard medium with glucose-free medium supplemented with [U-13C]glucose (e.g., 10 mM) and dialyzed fetal bovine serum.[3]

  • Incubate cells for a time course (e.g., 0, 8, 12, 24, 48 hours) to monitor the incorporation of 13C into various metabolites.[3]

2. Metabolite Extraction:

  • Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent mixture, typically 80% methanol.[4]

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cellular debris.

  • Collect the supernatant containing the polar metabolites.[4]

3. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).[5]

  • For LC-MS analysis, reconstitute the dried metabolites in an appropriate solvent, such as an acetonitrile/water mixture.[4][6]

4. Mass Spectrometry Analysis:

  • LC-MS: Analyze samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Use a suitable column for polar metabolites, such as a HILIC column.[3]

  • GC-MS: Analyze derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Acquire data in full scan mode to detect all measurable ions and their isotopologue distributions.

5. Data Analysis:

  • Process the raw data to identify peaks and determine the mass isotopologue distributions (MIDs) for each metabolite.

  • Correct for the natural abundance of 13C.

  • Use the MIDs to calculate fractional enrichment and infer metabolic pathway activity.

dot

U13C_Workflow cluster_experiment Experimental Workflow Cell Culture Cell Culture Labeling [U-13C]glucose Labeling Cell Culture->Labeling Quenching Quenching Labeling->Quenching Extraction Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Processing Data Processing Analysis->Data Processing

Workflow for [U-13C]glucose metabolomics.

Experimental Protocol: 2-FDG-13C,d7 Metabolomic Analysis (Hypothetical)

A detailed protocol for a comprehensive metabolomics study using 2-FDG-13C,d7 is not established in the literature due to its limited metabolic fate. However, a hypothetical protocol would resemble the initial steps of the [U-13C]glucose protocol, but the data analysis would be significantly less extensive.

1. Cell Culture and Labeling:

  • Similar to the [U-13C]glucose protocol, cells would be incubated with medium containing 2-FDG-13C,d7.

2. Metabolite Extraction:

  • The same quenching and extraction procedures would be applied.

3. Mass Spectrometry Analysis:

  • LC-MS or GC-MS would be used to detect labeled species.

4. Data Analysis:

  • The primary focus would be on the detection and quantification of labeled 2-FDG-6-phosphate and any other minor downstream products. The analysis would not extend to the broad pathways of central carbon metabolism.

Cross-Validation and Performance Comparison

A true cross-validation of metabolomics data aims to confirm findings across different analytical platforms or methodologies. In the context of these two tracers, a cross-validation would be fundamentally limited by the inherent properties of 2-FDG.

Table 2: Performance Comparison for Metabolomic Analysis

FeatureThis compound[U-13C]glucose
Metabolic Pathways Traced Primarily glucose uptake and phosphorylation.Glycolysis, PPP, TCA cycle, biosynthesis of amino acids, lipids, and nucleotides.
Comprehensiveness of Data Very limited; provides information on a few specific metabolites.Extensive; provides a global view of central carbon metabolism.
Quantitative Flux Analysis Not suitable for metabolic flux analysis of downstream pathways.Gold standard for 13C-Metabolic Flux Analysis (13C-MFA).
Primary Application Analog for glucose uptake studies (PET imaging).Comprehensive metabolic pathway and flux analysis.
Cross-Validation Utility Can validate glucose uptake but not downstream metabolic splits.Can be cross-validated with other tracers (e.g., [1,2-13C]glucose) to refine flux models.
Limitations Metabolic trapping prevents analysis of downstream pathways. The fluorine atom can have biological effects.Requires careful experimental design and complex data analysis for flux calculations.

Conclusion

The cross-validation of metabolomics data from this compound and [U-13C]glucose reveals a stark contrast in their utility for comprehensive metabolic analysis. While 2-FDG-13C,d7 can serve as a tool to quantify glucose uptake and its initial phosphorylation, its metabolic trapping makes it unsuitable for tracing carbon through the intricate network of central metabolism.

For researchers aiming to achieve a systems-level understanding of metabolic reprogramming in disease, to perform metabolic flux analysis, or to identify novel metabolic biomarkers downstream of glucose uptake, [U-13C]glucose is the unequivocally superior tracer . Its ability to label a wide array of metabolites across numerous pathways provides a rich and quantitative dataset that is essential for modern metabolomics research. The use of 2-FDG-13C,d7 should be limited to specific applications where the primary interest is in the rate of glucose transport and hexokinase activity, rather than the broader landscape of cellular metabolism.

References

Navigating Metabolic Mazes: A Comparative Guide to 2-Deoxy-2-fluoro-D-glucose-13C,d7 and Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is paramount. Stable isotope tracers are indispensable tools in this pursuit, offering a window into the intricate network of biochemical pathways. Among these, 2-Deoxy-2-fluoro-D-glucose-13C,d7 (2-FDG-13C,d7) presents a unique option for studying glucose uptake. This guide provides an objective comparison of 2-FDG-13C,d7 with other commonly used metabolic tracers, supported by experimental insights, to help you make informed decisions for your research.

Introduction to 2-FDG-13C,d7: A Glucose Analog with a Twist

2-FDG-13C,d7 is a stable isotope-labeled analog of glucose. Like its radioactive counterpart, [18F]FDG, used in Positron Emission Tomography (PET), it is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to form 2-FDG-6-phosphate-13C,d7. The fluorine atom at the C-2 position prevents further metabolism through the main glycolytic pathway, leading to its intracellular accumulation. The incorporation of Carbon-13 and deuterium allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling studies of glucose uptake and the initial step of glycolysis.

Limitations and Potential Artifacts of Using 2-FDG-13C,d7

While a valuable tool, it is crucial to be aware of the inherent limitations and potential artifacts associated with 2-FDG-13C,d7 to ensure accurate data interpretation.

1. The "Metabolic Trap" is Not Absolute:

A common assumption is that 2-FDG is completely trapped within the cell after phosphorylation. However, studies have shown that 2-FDG can be further metabolized, albeit at a slower rate than glucose. This can lead to the formation of other fluorinated compounds, which may complicate the interpretation of downstream metabolic labeling.

  • Epimerization: 2-FDG-6-phosphate can be converted to 2-deoxy-2-fluoro-D-mannose (FDM) derivatives.[1][2][3]

  • Alternative Pathways: Evidence suggests the formation of UDP-FDG and 2-deoxy-2-fluoro-gluconic acid.[1]

The presence of these metabolites means that the signal from 2-FDG-13C,d7 is not solely representative of glucose uptake and the initial phosphorylation step.

2. Kinetic Isotope Effect (KIE):

The substitution of hydrogen with the heavier isotope deuterium can slow down the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect, may cause 2-FDG-13C,d7 to be transported and metabolized at a slightly different rate than its non-deuterated counterpart or native glucose.[4] While often minor, this can be a confounding factor when precise kinetic measurements are required.

3. Incomplete Picture of Glycolysis and Central Carbon Metabolism:

By design, 2-FDG-13C,d7 primarily provides information about glucose uptake and hexokinase activity. It does not trace the carbon backbone through glycolysis, the pentose phosphate pathway (PPP), or the tricarboxylic acid (TCA) cycle. This is a significant limitation for researchers aiming to understand the complete metabolic fate of glucose.

Comparison with Alternative Metabolic Tracers

The choice of tracer should be guided by the specific metabolic pathway under investigation. Here, we compare 2-FDG-13C,d7 with commonly used alternatives.

TracerPrimary ApplicationAdvantagesDisadvantages
This compound Measuring glucose uptake and hexokinase activity.Specific for the initial steps of glucose metabolism.Does not trace downstream pathways. Potential for further metabolism and kinetic isotope effects.
[U-13C6]Glucose General tracer for central carbon metabolism.Labels all carbons, allowing for comprehensive tracing through glycolysis, PPP, and TCA cycle.Dilution of the label in complex pathways can make interpretation challenging.
[1,2-13C2]Glucose Quantifying flux through the Pentose Phosphate Pathway (PPP) vs. Glycolysis.[5]Specific labeling pattern allows for the deconvolution of these two major pathways.Less informative for TCA cycle analysis compared to [U-13C6]glucose.
[6,6-2H2]Glucose Tracing glucose metabolism with deuterium labels.Can be used in conjunction with 13C tracers for multi-isotope studies.Potential for label loss and kinetic isotope effects.
[U-13C5]Glutamine Tracing glutamine metabolism and its contribution to the TCA cycle.Essential for studying anaplerosis and the metabolic reprogramming in many cancer cells.Does not provide information on glucose metabolism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for in vitro stable isotope tracing experiments.

Key Experiment 1: In Vitro 2-FDG-13C,d7 Uptake Assay

Objective: To measure the rate of glucose uptake in cultured cells.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Starvation: Prior to the experiment, incubate cells in a glucose-free medium for a defined period (e.g., 1-2 hours) to upregulate glucose transporters.

  • Tracer Incubation: Replace the starvation medium with a medium containing a known concentration of 2-FDG-13C,d7. Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.

  • Metabolite Extraction: Lyse the cells and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the cell extracts using LC-MS or NMR to quantify the intracellular concentration of 2-FDG-6-phosphate-13C,d7.

  • Data Normalization: Normalize the data to cell number or protein concentration.

Key Experiment 2: 13C-Glucose Metabolic Flux Analysis

Objective: To trace the fate of glucose carbons through central metabolic pathways.

Methodology:

  • Cell Culture: Culture cells in a standard medium.

  • Isotopic Labeling: Switch the cells to a medium where unlabeled glucose is replaced with a 13C-labeled glucose tracer (e.g., [U-13C6]glucose).

  • Steady-State Labeling: Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest (typically several hours to 24 hours).

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites as described above.

  • Sample Analysis: Analyze the extracts by GC-MS or LC-MS to determine the mass isotopologue distribution (MID) for key metabolites in glycolysis, the PPP, and the TCA cycle.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic network based on the measured MIDs.

Visualizing Metabolic Pathways and Workflows

Glycolysis_and_FDG_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs 2FDG_ext 2-FDG-13C,d7 2FDG_int 2-FDG-13C,d7 2FDG_ext->2FDG_int GLUTs G6P Glucose-6-P Glucose_int->G6P Hexokinase 2FDG6P 2-FDG-6-P-13C,d7 2FDG_int->2FDG6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP FDM_metabolites FDM Metabolites 2FDG6P->FDM_metabolites Epimerization Other_FDG_metabolites Other FDG Metabolites 2FDG6P->Other_FDG_metabolites Other Pathways TCA TCA Cycle Glycolysis->TCA

Caption: Metabolism of Glucose vs. 2-FDG-13C,d7.

experimental_workflow cluster_cell_prep Cell Preparation cluster_sample_proc Sample Processing cluster_analysis Data Analysis Culture Cell Culture Labeling Isotopic Labeling (e.g., 2-FDG-13C,d7) Culture->Labeling Quench Quench Metabolism Labeling->Quench Extract Metabolite Extraction Quench->Extract MS_NMR LC-MS or NMR Analysis Extract->MS_NMR Data_Processing Data Processing (Peak Integration, MID Correction) MS_NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

A Comparative Analysis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 and Other Glucose Analogs for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of glucose metabolism is paramount in the quest for novel diagnostics and therapeutics. Glucose analogs, molecules that mimic glucose, are indispensable tools in this endeavor. This guide provides a detailed comparative study of 2-Deoxy-2-fluoro-D-glucose-13C,d7 and other key glucose analogs, supported by experimental data and protocols to aid in the selection of the most appropriate tool for specific research applications.

The study of cellular metabolism, particularly the altered glucose metabolism in diseases like cancer, relies heavily on the use of glucose analogs. These molecules are structurally similar to glucose, allowing them to be recognized and taken up by cells through glucose transporters (GLUTs). Once inside the cell, their metabolic fate diverges from that of glucose, enabling researchers to probe and quantify various aspects of glucose uptake and glycolysis.

This comparison guide focuses on 2-Deoxy-2-fluoro-D-glucose (FDG), a widely used analog in positron emission tomography (PET) imaging, and its stable isotope-labeled counterpart, this compound. We will compare their performance with other significant glucose analogs, including 2-Deoxy-D-glucose (2-DG) and 3-O-Methyl-D-glucose (3-OMG), by examining their mechanisms of action, kinetic properties, and applications in metabolic research.

Mechanism of Action and Key Differences

The utility of a glucose analog is defined by its interaction with cellular machinery, primarily glucose transporters and hexokinases.

  • 2-Deoxy-2-fluoro-D-glucose (FDG) and its labeled forms (e.g., 18F-FDG, 14C-FDG, this compound): FDG is transported into the cell by GLUTs and is a substrate for hexokinase, which phosphorylates it to FDG-6-phosphate.[1] However, due to the fluorine substitution at the C-2 position, FDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell.[1] This intracellular accumulation is proportional to the rate of glucose uptake and phosphorylation, making it an excellent marker for metabolic activity. The radiolabeled version, [18F]FDG, is the cornerstone of clinical PET imaging in oncology.[2] The stable isotope-labeled version, this compound, allows for metabolic flux analysis using mass spectrometry without the challenges of radioactivity.

  • 2-Deoxy-D-glucose (2-DG): Similar to FDG, 2-DG is transported by GLUTs and phosphorylated by hexokinase to 2-DG-6-phosphate.[1] This product also cannot be further metabolized and accumulates in the cell, leading to the inhibition of glycolysis through feedback inhibition of hexokinase and phosphoglucose isomerase.[1]

  • 3-O-Methyl-D-glucose (3-OMG): This analog is a substrate for GLUTs but is not phosphorylated by hexokinase.[3] It is transported into and out of the cell, reaching an equilibrium. This property makes it a useful tool for specifically studying glucose transport rates without the confounding factor of subsequent metabolism.[3]

Quantitative Comparison of Glucose Analogs

The selection of a glucose analog for a particular study often depends on its kinetic properties with respect to glucose transporters and hexokinases. The following tables summarize key quantitative data from comparative studies.

Analog Target Kinetic Parameter Value Cell/System Type Citation
[14C]2-Fluoro-2-deoxy-D-glucose (FDG) Glucose TransportKm6.9 ± 1.2 mMRat Brain[4]
Vmax1.70 ± 0.32 µmol/min/gRat Brain[4]
[3H]2-Deoxy-D-glucose (2-DG) Glucose TransportKm7.2 ± 0.6 mMRat Brain[4]
Vmax1.58 ± 0.11 µmol/min/gRat Brain[4]
D-Glucose Glucose TransportKm7.1 ± 1.3 mMRat Brain[4]
Vmax1.49 ± 0.17 µmol/min/gRat Brain[4]
2-Deoxy-D-glucose (2-DG) Glucose Transport (Carrier 1)Km18 ± 4 µMRhodotorula glutinis[5]
Vmax0.8 ± 0.2 nmol/min/mgRhodotorula glutinis[5]
Glucose Transport (Carrier 2)Km120 ± 20 µMRhodotorula glutinis[5]
Vmax2.0 ± 0.2 nmol/min/mgRhodotorula glutinis[5]
D-Glucose Glucose Transport (Carrier 1)Km12 ± 3 µMRhodotorula glutinis[5]
Vmax1.1 ± 0.4 nmol/min/mgRhodotorula glutinis[5]
Glucose Transport (Carrier 2)Km55 ± 12 µMRhodotorula glutinis[5]
Vmax2.4 ± 0.4 nmol/min/mgRhodotorula glutinis[5]

Table 1: Comparative Kinetic Parameters for Glucose Transport. This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the transport of various glucose analogs across the cell membrane in different biological systems. Lower Km values indicate a higher affinity of the transporter for the analog.

Analog Metric Condition Value Cell Line Citation
2-Deoxy-2-fluoro-D-glucose (19FDG) Lactate Production (% of control)2.5 mM, Normoxia~45%HeLa[6]
5 mM, Normoxia~30%HeLa[6]
10 mM, Normoxia~20%HeLa[6]
2.5 mM, Hypoxia~55%HeLa[6]
5 mM, Hypoxia~40%HeLa[6]
10 mM, Hypoxia~30%HeLa[6]
2-Deoxy-D-glucose (2DG) Lactate Production (% of control)2.5 mM, Normoxia~70%HeLa[6]
5 mM, Normoxia~55%HeLa[6]
10 mM, Normoxia~45%HeLa[6]
2.5 mM, Hypoxia~65%HeLa[6]
5 mM, Hypoxia~50%HeLa[6]
10 mM, Hypoxia~40%HeLa[6]

Table 2: Comparative Inhibitory Effects on Glycolysis. This table shows the lactate production in HeLa cells in the presence of 19FDG and 2DG under normoxic and hypoxic conditions, demonstrating their relative potency in inhibiting glycolysis.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for a cellular uptake assay and a metabolic flux analysis experiment.

Protocol 1: Cellular Glucose Uptake Assay

This protocol is designed to measure the uptake of glucose analogs in adherent cell cultures.

Materials:

  • Adherent cells of interest

  • 24-well or 96-well tissue culture plates

  • Growth medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Labeled glucose analog (e.g., [3H]-2-DG or a fluorescent analog)

  • Unlabeled glucose analog (for competition experiments)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-incubation: On the day of the assay, remove the growth medium and wash the cells twice with warm assay buffer.

  • Initiation of Uptake: Add the assay buffer containing the labeled glucose analog to each well. For competition experiments, a high concentration of the unlabeled analog can be added to a subset of wells to determine non-specific uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically for each cell line and analog.

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.

  • Quantification:

    • For radiolabeled analogs, transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For fluorescent analogs, measure the fluorescence of the lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the uptake data to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Metabolic Flux Analysis using this compound

This protocol outlines the general steps for conducting a metabolic flux analysis experiment using a stable isotope-labeled glucose analog and mass spectrometry.

Materials:

  • Cultured cells (adherent or suspension)

  • Culture medium specifically lacking glucose

  • This compound

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired density.

  • Isotope Labeling: Replace the regular culture medium with a medium containing this compound as the sole glucose source. The concentration should be similar to that of glucose in standard media.

  • Time-Course Sampling: Harvest cells at different time points after the introduction of the labeled analog to track the incorporation of the stable isotopes into downstream metabolites.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly by adding ice-cold saline and then ice-cold methanol.

    • Scrape the cells and transfer to a tube.

    • Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites.

  • Sample Preparation for MS: Dry the polar metabolite fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the metabolites using liquid chromatography.

    • Detect and quantify the mass isotopologues of the metabolites of interest using a high-resolution mass spectrometer.

  • Data Analysis:

    • Determine the mass isotopomer distribution for each metabolite at each time point.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.

Visualization of Metabolic Pathways and Inhibition

Understanding the points of intervention of glucose analogs within metabolic pathways is crucial for interpreting experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate the glycolysis pathway and the sites of inhibition by various glucose analogs.

Glycolysis_Pathway cluster_transport Cell Membrane cluster_inhibition Inhibition by Glucose Analogs Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P PGI FDG_2DG_P 2-FDG-6-P / 2-DG-6-P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Aldolase BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK GLUT GLUT HK Hexokinase HK->FDG_2DG_P Feedback Inhibition PGI Phosphoglucose Isomerase PFK Phosphofructokinase Aldolase Aldolase TPI Triose Phosphate Isomerase GAPDH GAPDH PGK Phosphoglycerate Kinase PGM Phosphoglycerate Mutase Enolase Enolase PK Pyruvate Kinase Extracellular Glucose Extracellular Glucose Extracellular Glucose->Glucose GLUT OMG 3-O-Methylglucose FDG_2DG 2-FDG / 2-DG FDG_2DG->G6P HK FDG_2DG_P->PGI Inhibits OMG->Glucose Competes for GLUT Experimental_Workflow_MFA cluster_cell_culture Cell Culture and Labeling cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed and Culture Cells B 2. Replace medium with 13C,d7-FDG containing medium A->B C 3. Time-course sampling B->C D 4. Quench Metabolism C->D E 5. Metabolite Extraction (Methanol/Chloroform/Water) D->E F 6. Isolate Polar Metabolites E->F G 7. LC-MS Analysis F->G H 8. Determine Mass Isotopomer Distributions G->H I 9. Metabolic Flux Calculation H->I

References

Assessing the Kinetic Isotope Effect of 2-Deoxy-2-fluoro-D-glucose-13C,d7 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Deoxy-2-fluoro-D-glucose (2-FDG) and its heavy-isotope labeled counterpart, 2-Deoxy-2-fluoro-D-glucose-13C,d7, in the context of enzymatic reactions. We delve into the kinetic isotope effect (KIE), a powerful tool for elucidating enzymatic mechanisms, and present relevant experimental data and protocols to facilitate further research and development.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, leading to higher activation energies for bond-breaking steps and consequently, slower reaction rates.[1] The magnitude of the KIE provides valuable insights into the rate-determining step of a reaction and the transition state structure.

In enzymatic reactions, measuring the KIE of an isotopically labeled substrate like this compound can reveal intricate details about the catalytic mechanism of enzymes such as hexokinase.

The Central Role of Hexokinase in 2-FDG Metabolism

Hexokinase is the primary enzyme responsible for the initial step in the metabolism of glucose and its analogs, including 2-FDG.[2] It catalyzes the phosphorylation of the hexose sugar at the 6-position, a crucial step for trapping these molecules within the cell.[2] The efficiency of this phosphorylation is a key determinant of the utility of glucose analogs in diagnostic imaging and as therapeutic agents. Understanding how isotopic substitution in 2-FDG affects its interaction with hexokinase is therefore of significant interest.

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Enzymatic_Pathway Enzymatic Pathway of 2-FDG and its Isotopologue cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2-FDG 2-Deoxy-2-fluoro-D-glucose (2-FDG) or This compound GLUT Glucose Transporter (GLUT) 2-FDG->GLUT Transport 2-FDG_in Intracellular 2-FDG / 2-FDG-13C,d7 Hexokinase Hexokinase 2-FDG_in->Hexokinase FDG-6-P 2-FDG-6-Phosphate or 2-FDG-13C,d7-6-Phosphate (Metabolically Trapped) GLUT->2-FDG_in Hexokinase->FDG-6-P Phosphorylation ADP ADP Hexokinase->ADP ATP ATP ATP->Hexokinase

Caption: Enzymatic pathway of 2-FDG and its isotopologue.

Comparative Kinetic Data of Hexokinase with Glucose Analogs

SubstrateEnzymeKm (mM)Vmax (relative to Glucose)Phosphorylation Ratio (PR)¹Reference
D-Glucose HK I0.031.001.00[3]
HK II0.121.001.00[3]
2-Deoxy-D-glucose (2DG) HK I0.301.400.14[3]
HK II0.201.000.60[3]
2-Deoxy-2-fluoro-D-glucose (2-FDG) HK I0.121.200.30[3]
HK II0.120.700.70[3]

¹Phosphorylation Ratio (PR) is calculated as (Vmax/Km)analog / (Vmax/Km)glucose.

Based on the principles of KIE, it is anticipated that the C-H and C-C bonds involving the heavier isotopes in this compound will have slightly higher bond energies. This would likely result in a slightly slower rate of phosphorylation by hexokinase compared to the unlabeled 2-FDG, assuming that bond cleavage or significant bond distortion at the labeled positions is involved in the rate-determining step. Therefore, one would expect a KIE value (klight/kheavy) slightly greater than 1.

Experimental Protocol for Assessing the Kinetic Isotope Effect

The following is a detailed protocol for a competitive KIE experiment to compare the enzymatic phosphorylation of 2-FDG and this compound by hexokinase. This protocol is synthesized from established hexokinase assays and KIE measurement techniques.[4][5]

Objective: To determine the kinetic isotope effect of this compound relative to 2-FDG in the hexokinase-catalyzed phosphorylation reaction.

Materials:

  • Purified hexokinase (e.g., from yeast or human recombinant)

  • 2-Deoxy-2-fluoro-D-glucose (2-FDG)

  • This compound

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • High-resolution mass spectrometer or NMR spectrometer

Experimental Workflow:

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KIE_Workflow Experimental Workflow for KIE Assessment cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare reaction mixture: - Tris-HCl buffer - MgCl2 - ATP - NADP+ - G6PDH C Initiate reaction by adding purified hexokinase A->C B Prepare a mixture of 2-FDG and 2-FDG-13C,d7 (e.g., 1:1 ratio) B->C D Incubate at controlled temperature (e.g., 30°C) C->D E Monitor reaction progress (A340 nm for NADPH production) D->E F Quench reaction at various time points (low and high conversion) E->F G Separate substrates from products (e.g., HPLC) F->G H Determine isotopic ratio of unreacted substrate at each time point (Mass Spectrometry or NMR) G->H I Calculate KIE from the change in isotopic ratio over time H->I

Caption: Workflow for assessing the kinetic isotope effect.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM ATP, 1 mM NADP⁺, and 1 U/mL glucose-6-phosphate dehydrogenase.

  • Substrate Preparation: Prepare a stock solution containing an equimolar mixture of 2-FDG and this compound. The initial isotopic ratio (R₀) must be accurately determined by mass spectrometry or NMR.

  • Enzymatic Reaction:

    • Add the substrate mixture to the reaction buffer to a final concentration below the Km to ensure the reaction rate is sensitive to the substrate concentration.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a predetermined amount of hexokinase.

    • Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH in the coupled G6PDH reaction.

  • Sample Collection and Quenching:

    • At various time points (representing different extents of reaction, e.g., 10%, 20%, 50%, and >90% completion), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in each aliquot (e.g., by adding a small volume of acid or by heat inactivation).

  • Isotopic Ratio Analysis:

    • Separate the unreacted substrates (2-FDG and this compound) from the phosphorylated products.

    • Determine the isotopic ratio (R) of the unreacted substrate in each quenched aliquot using a high-precision analytical technique such as LC-MS or quantitative NMR.

  • KIE Calculation: The kinetic isotope effect on V/K can be calculated using the following equation, which relates the change in the isotopic ratio of the substrate to the fraction of the reaction (f):

    R/R₀ = (1-f)(1/(V/K)H/(V/K)D - 1)

    where R is the isotopic ratio at a given fraction of reaction f, and R₀ is the initial isotopic ratio.

Comparison of Glucose Analogs for Enzymatic Studies

The choice of glucose analog for enzymatic studies depends on the specific research question. While 2-FDG is a well-established substrate for hexokinase, its isotopically labeled counterpart offers a means to probe the reaction mechanism in greater detail. Other analogs, such as 2-DG, provide a different kinetic profile and can be used for comparative studies.

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Logical_Comparison Comparison of Glucose Analogs in Enzymatic Assays cluster_analogs Available Analogs cluster_properties Key Properties Start Select Glucose Analog for Enzymatic Study FDG 2-FDG Start->FDG FDG_heavy 2-FDG-13C,d7 Start->FDG_heavy DG 2-DG Start->DG Glucose D-Glucose (Reference) Start->Glucose Kinetics Known Kinetic Parameters (Km, Vmax) FDG->Kinetics FDG_heavy->Kinetics Inferable KIE Allows for KIE Measurement FDG_heavy->KIE DG->Kinetics Glucose->Kinetics Baseline Baseline for Comparison Glucose->Baseline

Caption: Logical comparison of different glucose analogs.

Conclusion

The assessment of the kinetic isotope effect of this compound in enzymatic reactions, particularly with hexokinase, presents a valuable opportunity to refine our understanding of glucose metabolism at a molecular level. While direct experimental data for this specific isotopologue is currently limited, the established principles of KIE and the available kinetic data for related glucose analogs provide a strong foundation for future investigations. The experimental protocol outlined in this guide offers a practical framework for researchers to pursue these studies. Such research is crucial for the development of more effective diagnostic tracers and therapeutic agents targeting glucose metabolism in various diseases.

References

Validating Quantitative Data with 2-Deoxy-2-fluoro-D-glucose-13C,d7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis of glucose uptake and metabolism, the choice of an appropriate internal standard is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of 2-Deoxy-2-fluoro-D-glucose-13C,d7 as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

The use of stable isotope-labeled internal standards in mass spectrometry is a well-established practice to correct for variability during sample preparation and analysis, ensuring high-quality quantitative results.[1][2] this compound is a stable isotope-labeled version of 2-Deoxy-2-fluoro-D-glucose (2-FDG), a glucose analog widely used in metabolic research and clinical imaging. This guide will delve into the performance of this internal standard and compare it with other common choices.

Comparative Analysis of Internal Standards

The selection of an internal standard should ideally be a stable isotope-labeled version of the analyte of interest, as it shares the same physicochemical properties, leading to similar behavior during extraction, derivatization, and ionization. Here, we compare this compound with other alternatives for quantitative glucose uptake assays.

Internal StandardPrinciple of UseAdvantagesDisadvantages
This compound Stable isotope-labeled internal standard for 2-FDG quantification by LC-MS/MS. Co-elutes with the analyte.High accuracy and precision due to co-elution and similar ionization characteristics as 2-FDG.[1]Higher cost compared to unlabeled analogs.
D-Glucose-13C6 Stable isotope-labeled internal standard for endogenous glucose quantification by LC-MS/MS.Excellent for correcting for matrix effects and procedural losses in glucose quantification.[3]May not perfectly mimic the behavior of 2-FDG in all analytical steps.
2-Deoxy-D-glucose (2-DG) Unlabeled glucose analog. Quantification often relies on derivatization followed by GC-MS or enzymatic assays.Lower cost. Well-established in radioactive and non-radioactive uptake assays.[4]Structural difference from 2-FDG may lead to different analytical behavior. Susceptible to interference from other metabolites in MS-based methods.
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) Fluorescent glucose analog. Quantification by fluorescence detection.Enables visualization of glucose uptake in living cells. Suitable for high-throughput screening.[5]The bulky fluorescent tag can alter transport kinetics and may not accurately reflect glucose transporter activity.[6] Not suitable for MS-based quantification.
[3H]-2-Deoxy-D-glucose Radioactive glucose analog. Quantification by scintillation counting.High sensitivity. Considered a gold standard for glucose uptake assays.Requires handling of radioactive materials and specialized equipment. Multiple wash steps are necessary.

Experimental Data and Performance

While direct head-to-head comparative validation data for this compound against all alternatives is limited in publicly available literature, a study by Li et al. (2021) details a robust quantitative LC-MS/MS method for 2-FDG and its metabolite, 2-FDG-6-phosphate, utilizing stable isotope-labeled internal standards.[1] The method demonstrated good robustness and selectivity.

For D-Glucose-13C6, a study on the determination of glucose in human serum by isotope dilution LC-MS/MS reported excellent precision with coefficients of variation (CV) between 0.27% and 1.77% and a bias from certified target values of less than or equal to 0.62%.[3]

The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method using a stable isotope-labeled internal standard like this compound, based on established validation guidelines.

Performance CharacteristicTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.

Experimental Protocols

Cellular Glucose Uptake Assay using 2-FDG and LC-MS/MS

This protocol outlines a general procedure for quantifying the uptake of 2-FDG in cultured cells using this compound as an internal standard.

Materials:

  • Cultured cells of interest

  • Cell culture medium (glucose-free for starvation step)

  • 2-Deoxy-2-fluoro-D-glucose (2-FDG)

  • This compound (Internal Standard)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Glucose Starvation: Gently wash the cells with warm PBS and then incubate in glucose-free medium for a defined period (e.g., 1-2 hours) to enhance glucose transporter expression.

  • 2-FDG Incubation: Replace the starvation medium with a solution containing a known concentration of 2-FDG in glucose-free medium and incubate for a specific time (e.g., 15-60 minutes) at 37°C.

  • Uptake Termination and Cell Lysis:

    • To stop the uptake, quickly wash the cells three times with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol containing a known concentration of the internal standard (this compound) to each well to lyse the cells and precipitate proteins.

  • Sample Preparation:

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Set up the mass spectrometer to monitor the specific mass transitions for both 2-FDG and the this compound internal standard.

  • Data Analysis:

    • Quantify the amount of 2-FDG in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

    • Normalize the 2-FDG uptake to the cell number or protein content.

LC-MS/MS Method Parameters

The following are example starting parameters for an LC-MS/MS method for the analysis of 2-FDG. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Amide phase)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analytes.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on optimal signal.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-FDG: Monitor the transition of the precursor ion to a specific product ion.

      • 2-FDG-13C,d7: Monitor the corresponding mass-shifted transition.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic fate of 2-FDG, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding glucose_starvation Glucose Starvation cell_seeding->glucose_starvation fdg_incubation 2-FDG Incubation glucose_starvation->fdg_incubation wash Wash with Cold PBS fdg_incubation->wash lysis Cell Lysis with IS wash->lysis centrifugation Centrifugation lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for quantitative analysis of 2-FDG uptake.

Metabolic_Pathway cluster_cell Cellular Compartment FDG_in 2-FDG (extracellular) GLUT Glucose Transporter (GLUT) FDG_in->GLUT FDG_intra 2-FDG (intracellular) GLUT->FDG_intra HK Hexokinase FDG_intra->HK FDG_6P 2-FDG-6-Phosphate HK->FDG_6P Trapped Metabolically Trapped FDG_6P->Trapped

Caption: Simplified metabolic pathway of 2-Deoxy-2-fluoro-D-glucose (2-FDG).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-FDG uptake in biological systems using LC-MS/MS. Its identical chemical nature to the analyte ensures accurate correction for experimental variability. While other methods and internal standards have their specific applications, for high-precision quantitative mass spectrometry-based studies of 2-FDG metabolism, a stable isotope-labeled internal standard like this compound is the superior choice. The detailed protocols and comparative information provided in this guide aim to assist researchers in making informed decisions for their experimental designs, ultimately leading to higher quality and more reliable scientific data.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Deoxy-2-fluoro-D-glucose-13C,d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Deoxy-2-fluoro-D-glucose-13C,d7. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring laboratory integrity.

Chemical and Physical Properties:

PropertyValueSource
Physical StateSolid[1]
ColorWhite to Pale Brown[1]
Melting Point91°C (lit.)[1]
Boiling Point164°C/12mmHg (lit.)[1]
Flash Point39°C (lit.)[1]
Density1.59g/cm3[1]
SolubilityMethanol (Slightly, Sonicated), Water (Slightly, Sonicated)[1]

Hazard Identification and Personal Protective Equipment (PPE)

2-Deoxy-2-fluoro-D-glucose is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, adherence to the following PPE requirements is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Tightly sealed safety goggles or a face shield.[2][3]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber (NBR) single-use gloves are recommended.[2][4]To avoid skin contact which can cause irritation.[2]
Skin and Body Protection Laboratory coat and closed-toe shoes. An apron and chemical-resistant safety shoes may also be appropriate.[3][5]To protect the skin and body from accidental splashes or spills.
Respiratory Protection Use only in a well-ventilated area. If dust is generated or ventilation is inadequate, a suitable respirator should be worn.[1][3][4]To prevent respiratory tract irritation.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Donning PPE:

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not breathe in dust or aerosols.[2][4]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • During Experimental Use:

    • Keep the container tightly closed when not in use.[1]

    • Avoid eating, drinking, or smoking in the handling area.[3]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be changed immediately.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Segregation of Waste:

    • Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Container Requirements:

    • The waste container must be compatible with the chemical, properly sealed, and stored in a cool, well-ventilated area away from incompatible materials.[1]

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all applicable local, regional, and national regulations for chemical waste disposal.[1][2]

    • For unused products, one Safety Data Sheet suggests the waste code 160508 for discarded organic chemicals consisting of or containing hazardous substances.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[1]

  • If swallowed: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable container for disposal. Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[5]

  • Clean the spill area thoroughly.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_node 1. Assess Hazards & Review SDS ppe_node 2. Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep_node->ppe_node eng_node 3. Prepare Workspace: - Chemical Fume Hood - Eyewash/Shower Accessible ppe_node->eng_node handle_node 4. Handle Compound: - Avoid dust/aerosol - Keep container closed eng_node->handle_node decon_node 5. Decontaminate: - Wash hands thoroughly handle_node->decon_node spill_node Spill handle_node->spill_node Accident exposure_node Exposure handle_node->exposure_node Accident waste_node 6. Segregate Waste: - Unused product - Contaminated items decon_node->waste_node dispose_node 7. Dispose via Licensed Hazardous Waste Contractor waste_node->dispose_node cleanup_node Contain & Clean Spill with appropriate PPE spill_node->cleanup_node first_aid_node Administer First Aid (Eyes, Skin, Inhalation) exposure_node->first_aid_node first_aid_node->decon_node Post-Incident cleanup_node->waste_node

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.